Desmopressin acetate trihydrate
Description
Properties
CAS No. |
62357-86-2 |
|---|---|
Molecular Formula |
C48H74N14O17S2 |
Molecular Weight |
1183.3 g/mol |
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2 |
InChI Key |
YNKFCNRZZPFMEX-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Appearance |
white to light yellow crystal |
Purity |
>99% (or refer to the Certificate of Analysis) |
Related CAS |
16679-58-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adiuretin; Deamino Arginine Vasopressin; Desmogalen; Vasopressin 1-Desamino-8-arginine; trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate; Nocutil. Pubchem ID64759 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Renal Mechanism of Desmopressin Acetate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of desmopressin (B549326) acetate (B1210297) trihydrate in the renal collecting ducts. Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a cornerstone in the management of conditions characterized by polyuria, such as central diabetes insipidus. Its efficacy stems from a highly specific interaction with the vasopressin V2 receptor (V2R) in the principal cells of the kidney's collecting ducts, initiating a signaling cascade that culminates in increased water reabsorption. This document details the core signaling pathway, presents key quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the involved mechanisms.
Core Mechanism of Action: From Receptor Binding to Water Reabsorption
The antidiuretic effect of desmopressin is a multi-step process initiated by its binding to the V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the renal collecting ducts.[1][2][3] This interaction triggers a cascade of intracellular events, ultimately leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing the permeability of the cell to water and facilitating its reabsorption from the tubular fluid back into the bloodstream.[1][2]
The key steps in this signaling pathway are:
-
V2 Receptor Binding: Desmopressin selectively binds to the V2 receptor.[3][4] This binding event induces a conformational change in the receptor.
-
G-Protein Activation: The activated V2 receptor interacts with and activates a stimulatory G-protein (Gs).[3][4] This activation involves the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates and binds to and activates the enzyme adenylyl cyclase.[1][4]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in this pathway.[1][4]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][3]
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates specific serine residues on the AQP2 water channel protein, which is stored in intracellular vesicles.[3][5] This phosphorylation is a critical signal for the translocation of these AQP2-containing vesicles to the apical membrane of the principal cell.[2][6] Upon fusion of these vesicles with the apical membrane, AQP2 channels are inserted, dramatically increasing the water permeability of the membrane.[2][6]
This intricate signaling cascade allows for a rapid and potent response to desmopressin, leading to a significant reduction in urine output and an increase in urine osmolality.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction of desmopressin with its target and the downstream cellular responses.
Table 1: Desmopressin Binding Affinity for Vasopressin Receptors
| Ligand | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |
| Desmopressin | V2 | 65.9 | 23.9 | [1][2] |
| Desmopressin | V1b | 5.84 | 11.4 | [1][2] |
Ki (inhibitor constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Desmopressin (dDAVP)-Induced Changes in Aquaporin-2 (AQP2) Phosphorylation in Rat Inner Medullary Collecting Duct (IMCD) Cells
| Phosphorylation Site | Condition | % of Total AQP2 Phosphorylated | Fold Change | Reference(s) |
| Ser256 | Vehicle | ~22% | - | [3] |
| Ser256 | dDAVP | ~50% | ~2.3 | [3] |
| Ser261 | Vehicle | High (constitutive) | - | [7][8] |
| Ser261 | dDAVP | Decreased | 0.4 (2.5-fold decrease) | [8] |
| Ser269 | Vehicle | ~3% | - | [3] |
| Ser269 | dDAVP | ~26% | ~8.7 | [3] |
| pS256/pS261 (doubly phosphorylated) | dDAVP vs. Vehicle | - | 2.67 | [7][9] |
Data represent the percentage of the total AQP2 protein that is phosphorylated at the specified site under basal (vehicle) and desmopressin-stimulated (dDAVP) conditions.
Table 3: Desmopressin (dDAVP)-Induced Apical Membrane Insertion of Aquaporin-2 (AQP2) in Rat IMCD
| Condition | % of Total AQP2 in Apical Plasma Membrane | Reference(s) |
| No dDAVP | 11% | [3] |
| With dDAVP | 25% | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms described, the following diagrams were generated using the DOT language.
Caption: Desmopressin signaling pathway in renal collecting duct principal cells.
Caption: Experimental workflow for analyzing AQP2 translocation.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the study of desmopressin's mechanism of action.
Radioligand Binding Assay for V2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of desmopressin for the V2 receptor.[10][11]
-
Objective: To quantify the interaction between desmopressin and the V2 receptor.
-
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the V2 receptor (e.g., [³H]-Arginine Vasopressin) competes with unlabeled desmopressin for binding to membranes prepared from cells expressing the V2 receptor.
-
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the V2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed amount of cell membrane preparation with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled desmopressin to the wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound ligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of desmopressin.
-
Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 (the concentration of desmopressin that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
-
cAMP Measurement Assay (ELISA)
This assay quantifies the intracellular accumulation of cAMP in response to desmopressin stimulation.[12][13]
-
Objective: To measure the dose-dependent increase in intracellular cAMP levels following V2 receptor activation by desmopressin.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Free cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites coated on a microplate.
-
Methodology:
-
Cell Culture and Treatment:
-
Seed renal collecting duct cells (e.g., mpkCCD cells) in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of desmopressin for a defined period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with a lysis buffer provided in the ELISA kit.
-
-
ELISA Procedure:
-
Add the cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated microplate.
-
Add HRP-labeled cAMP to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.
-
-
Detection:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.
-
Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
Plot the cAMP concentration as a function of the desmopressin concentration to generate a dose-response curve.
-
-
Immunofluorescence Staining for AQP2 Translocation
This technique visualizes the redistribution of AQP2 from intracellular vesicles to the apical membrane upon desmopressin treatment.[14][15][16]
-
Objective: To qualitatively and semi-quantitatively assess the translocation of AQP2 to the apical plasma membrane.
-
Principle: Cells are fixed and permeabilized, allowing specific antibodies to bind to AQP2. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization of AQP2 localization by fluorescence microscopy.
-
Methodology:
-
Cell Culture and Treatment:
-
Grow mpkCCD cells on permeable supports or glass coverslips to allow for polarization.
-
Treat the cells with desmopressin (e.g., 1 nM dDAVP for 30 minutes) or a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like Triton X-100 or saponin.
-
-
Immunostaining:
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate the cells with a primary antibody specific for AQP2.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images to observe the subcellular localization of AQP2. In untreated cells, AQP2 will appear in a punctate pattern throughout the cytoplasm. In desmopressin-treated cells, a significant portion of the AQP2 signal will be concentrated at the apical membrane.
-
Quantitative analysis can be performed by measuring the fluorescence intensity at the apical membrane versus the cytoplasm.
-
-
Cell Surface Biotinylation for AQP2 Quantification
This method provides a quantitative measure of the amount of AQP2 present on the cell surface.[17][18][19]
-
Objective: To specifically label and quantify proteins on the cell surface, thereby determining the extent of AQP2 translocation to the apical membrane.
-
Principle: A membrane-impermeable biotinylating agent is used to label the extracellular domains of proteins on the surface of intact cells. After cell lysis, the biotinylated proteins are captured using streptavidin-coated beads and then detected by western blotting.
-
Methodology:
-
Cell Culture and Treatment:
-
Grow mpkCCD cells on permeable supports to establish a polarized monolayer.
-
Treat the cells with desmopressin or a vehicle control.
-
-
Biotinylation:
-
Place the cells on ice to stop membrane trafficking.
-
Wash the cells with ice-cold PBS.
-
Incubate the apical surface of the cells with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) in biotinylation buffer.
-
-
Quenching and Cell Lysis:
-
Quench the biotinylation reaction with a quenching solution (e.g., glycine (B1666218) in PBS).
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
-
Streptavidin Pulldown:
-
Clarify the cell lysate by centrifugation.
-
Incubate a portion of the lysate (the "total" fraction) with SDS-PAGE sample buffer.
-
Incubate the remaining lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Wash the beads to remove non-biotinylated proteins.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the "total" and "cell surface" fractions by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against AQP2, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for AQP2 in the "total" and "cell surface" lanes using densitometry.
-
Calculate the ratio of cell surface AQP2 to total AQP2 for both control and desmopressin-treated cells to determine the relative increase in apical AQP2 expression.
-
-
Conclusion
The mechanism of action of desmopressin acetate trihydrate in the renal collecting ducts is a well-defined and elegant example of GPCR-mediated signal transduction. Through its high-affinity binding to the V2 receptor, desmopressin orchestrates a signaling cascade that results in the rapid and efficient translocation of AQP2 water channels to the apical membrane of principal cells. This leads to a marked increase in water reabsorption and a potent antidiuretic effect. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and modulate this critical physiological pathway. A thorough comprehension of these molecular events is paramount for the development of novel therapeutic strategies for water balance disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Desmopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pnas.org [pnas.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. mabtech.com [mabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ukdiss.com [ukdiss.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Desmopressin Acetate Trihydrate: A Deep Dive into V2 Receptor Binding Affinity and Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of desmopressin (B549326) acetate (B1210297) trihydrate, a synthetic analogue of the human hormone vasopressin. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the quantitative specifics of its high affinity and selectivity for the vasopressin V2 receptor, outlines detailed experimental methodologies for its characterization, and visualizes the core signaling pathways involved.
Introduction
Desmopressin acetate trihydrate is a cornerstone in the management of conditions such as central diabetes insipidus and nocturnal enuresis.[1][2][3] Its therapeutic efficacy is rooted in its potent and highly selective agonism of the vasopressin V2 receptor.[2][4] This selectivity is crucial as it minimizes the vasopressor effects associated with the V1a receptor, which are characteristic of the endogenous hormone, arginine vasopressin (AVP).[1][4] This document synthesizes the available data to provide a detailed understanding of desmopressin's interaction with vasopressin and oxytocin (B344502) receptors.
Quantitative Binding Affinity and Selectivity
The remarkable clinical profile of desmopressin is a direct consequence of its high binding affinity for the V2 receptor and its significantly lower affinity for other related receptors, such as the V1a and oxytocin receptors. This selectivity ensures a targeted therapeutic effect, primarily antidiuresis, with minimal off-target effects like vasoconstriction.[1]
Table 1: Binding Affinity of this compound for Vasopressin and Oxytocin Receptors
| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki, nM) | Species/Tissue |
| V2 | Desmopressin | ~0.3[5] | Rat |
| V1a | Desmopressin | 250[5] | Rat |
| Oxytocin | Desmopressin | 141[6] | Human Uterine Smooth Muscle Cells |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity.
Table 2: Receptor Selectivity Profile of Desmopressin
| Receptor Comparison | Selectivity Ratio (Ki/Kd of Off-Target / Ki/Kd of V2) |
| V1a vs. V2 | ~833-fold |
| Oxytocin vs. V2 | ~470-fold |
The data clearly illustrates that desmopressin is several hundred-fold more selective for the V2 receptor over the V1a and oxytocin receptors, underpinning its targeted antidiuretic action without significant pressor or oxytocic activity.[1][7] Furthermore, the antidiuretic-to-vasopressor activity ratio for desmopressin is reported to be between 2000-4000:1 when compared to arginine vasopressin.[8]
V2 Receptor Signaling Pathway
The vasopressin V2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon agonist binding, it initiates a well-defined intracellular signaling cascade.
Activation of the V2 receptor by desmopressin leads to the coupling and activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates key downstream targets, including the aquaporin-2 (AQP2) water channels and the cAMP response element-binding protein (CREB). Phosphorylation of AQP2 promotes its translocation to the apical membrane of the collecting duct cells, increasing water reabsorption. Simultaneously, phosphorylated CREB moves to the nucleus to enhance the transcription of the AQP2 gene, ensuring a sustained response.
Experimental Protocols
The determination of binding affinity and selectivity is predominantly achieved through radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay: A Representative Protocol
This protocol outlines the key steps in a competitive radioligand binding assay to determine the inhibition constant (Ki) of desmopressin for the V1a and oxytocin receptors.
Detailed Methodologies:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., V1a or oxytocin receptor) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a receptors).
-
Increasing concentrations of the unlabeled competitor, desmopressin.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific radioligand binding).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The extensive body of research on this compound confirms its status as a highly potent and selective V2 receptor agonist. The quantitative data on its binding affinity and the resulting high selectivity ratios for the V2 receptor over the V1a and oxytocin receptors provide a clear molecular basis for its targeted antidiuretic effects and favorable safety profile. The well-characterized V2 receptor signaling pathway and the robust experimental methodologies for assessing receptor binding continue to be invaluable tools for the development of new and improved therapies targeting the vasopressin system. This technical guide serves as a foundational resource for professionals engaged in the ongoing research and development in this critical therapeutic area.
References
- 1. droracle.ai [droracle.ai]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Desmopressin - Wikipedia [en.wikipedia.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
In Vitro Effects of Desmopressin Acetate Trihydrate on Murine Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP), a synthetic analogue of the natural hormone vasopressin, is primarily known for its clinical applications in managing bleeding disorders due to its hemostatic properties.[1] It functions as a selective agonist for the vasopressin V2 receptor (V2R), which is coupled to cAMP-dependent signaling pathways.[2][3] Beyond its hemostatic functions, emerging research has pointed towards the potential anti-cancer properties of desmopressin in various tumor types, including breast cancer and osteosarcoma, where it can induce cytostatic effects, apoptosis, and inhibit metastasis.[4][5] This technical guide focuses on the specific in vitro studies of desmopressin acetate (B1210297) trihydrate on murine leukemia cells, with a core emphasis on the findings from L5178Y lymphoblasts.
Quantitative Data Summary
The primary in vitro study on the effects of desmopressin (dDAVP) on murine leukemia cells (L5178Y) revealed a significant impact on their cloning efficiency, particularly in stationary phase or slowly dividing cells.[6] The following tables summarize the key quantitative findings from this research.
| Cell Growth Phase | Treatment Group | Desmopressin (dDAVP) Concentration | Cloning Efficiency (%) | P-value |
| Stationary Phase | Control | 0 nM | 4.3 ± 0.5 | - |
| Stationary Phase | Treated | 25 nM | 7.0 ± 0.3 | < 0.001 |
| Slowly Dividing (26h doubling time) | Control | 0 nM | 10.8 ± 1.2 | - |
| Slowly Dividing (26h doubling time) | Treated | 150 nM | 21.0 ± 2.0 | < 0.001 |
Table 1: Effect of Desmopressin (dDAVP) on the Cloning Efficiency of L5178Y Murine Leukemia Cells[6]
The study also investigated the impact of dDAVP on intracellular second messengers, which are crucial components of signaling pathways.
| Second Messenger | Time Point | Treatment Group | Desmopressin (dDAVP) Concentration | Change in Levels | P-value |
| 1,2-[3H]diacylglycerol | 9 min | Treated | Not specified | Significant elevation | < 0.01 |
| Total [3H]diacylglycerols | 3 min | Treated | Not specified | Significant elevation | < 0.05 |
| Total [3H]diacylglycerols | 9 min | Treated | Not specified | Significant elevation | < 0.02 |
| Inositol (B14025) 1,4,5-trisphosphate | 10 sec | Treated | 100 nM | Marked decrease | Not specified |
| Inositol 1-phosphate | 10 sec | Treated | 100 nM | Marked decrease | Not specified |
Table 2: Effect of Desmopressin (dDAVP) on Second Messenger Levels in L5178Y Murine Leukemia Cells[6]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of desmopressin on murine leukemia cells.
Cell Culture and Maintenance
-
Cell Line: L5178Y murine lymphoblasts.
-
Culture Medium: Standard laboratory medium suitable for suspension culture of lymphoma cells (e.g., RPMI-1640 or DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL for exponential growth.
Cloning Efficiency Assay
This assay is used to determine the proportion of cells in a population that are capable of proliferating to form a colony.
-
Cell Preparation: L5178Y cells are harvested from culture, and cell viability is determined using a trypan blue exclusion assay.
-
Treatment: Cells are incubated with varying concentrations of desmopressin acetate trihydrate (e.g., 25 nM and 150 nM) or a vehicle control for a specified period.
-
Plating: Following treatment, a known number of viable cells (e.g., 100-200 cells) are plated in a semi-solid medium, such as soft agar (B569324) or methylcellulose, in petri dishes.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7-14 days, or until visible colonies are formed.
-
Colony Counting: The number of colonies in each dish is counted.
-
Calculation: Cloning efficiency is calculated as: (Number of colonies counted / Number of cells plated) x 100%.
Diacylglycerol (DAG) Measurement
This protocol outlines a method for quantifying cellular diacylglycerol levels, a key second messenger.
-
Metabolic Labeling: L5178Y cells are incubated with a radioactive precursor, such as [3H]glycerol or [3H]arachidonic acid, to label cellular lipids.
-
Treatment: Cells are treated with desmopressin (e.g., 100 nM) for various time points (e.g., 3 and 9 minutes).
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted from the cells using a solvent system like chloroform:methanol:water.
-
Lipid Separation: The extracted lipids are separated using thin-layer chromatography (TLC).
-
Quantification: The spots corresponding to diacylglycerol are identified, scraped from the TLC plate, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of diacylglycerol.
Inositol Phosphate (B84403) (IP) Measurement
This method is used to measure the levels of various inositol phosphates, which are important signaling molecules.
-
Metabolic Labeling: Cells are pre-incubated with myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Treatment: The labeled cells are then stimulated with desmopressin (e.g., 100 nM) for short time intervals (e.g., 10 seconds to 9 minutes).
-
Extraction: The reaction is quenched, and the inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphate isomers (e.g., IP1, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in the fractions corresponding to each inositol phosphate is measured by scintillation counting.
Visualizations: Signaling Pathways and Workflows
Postulated Signaling Pathway of Desmopressin in Murine Leukemia Cells
Caption: Postulated signaling of desmopressin in L5178Y cells.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing desmopressin's in vitro effects.
Discussion and Conclusion
The in vitro evidence from studies on L5178Y murine leukemia cells indicates that this compound can act as a growth-promoting agent, significantly increasing the cloning efficiency of these cells.[6] This effect is associated with rapid changes in intracellular second messenger levels, notably an increase in diacylglycerol and a transient decrease in inositol phosphates.[6] The observed increase in diacylglycerol without a sustained breakdown of phosphoinositides suggests that desmopressin may activate a signaling pathway involving the hydrolysis of phosphatidylcholine, leading to the activation of Protein Kinase C (PKC).[6]
It is important to note that these findings contrast with studies in other cancer types where desmopressin, through V2R and cAMP-mediated pathways, often exerts cytostatic or pro-apoptotic effects.[4][5] The growth-promoting activity in murine leukemia cells highlights the context-dependent nature of desmopressin's action on cancer cells.
For researchers and drug development professionals, these findings underscore the necessity of characterizing the specific vasopressin receptor subtypes present in the target leukemia cells and elucidating the downstream signaling pathways. While the data on murine leukemia cells is limited, it provides a crucial foundation for further investigation into the potential roles of the vasopressin signaling axis in hematological malignancies. Future studies should aim to confirm the expression of vasopressin receptors on various leukemia cell lines, explore the downstream effects of desmopressin on cell cycle and apoptosis in more detail, and investigate the potential for therapeutic intervention by targeting this pathway.
References
- 1. Desmopressin Acetate - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth-promoting activity of desmopressin in murine leukemia cells treated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Growth-Promoting and Anti-Proliferative Activities of Desmopressin in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of desmopressin (B549326) on cell growth in vitro. Desmopressin (dDAVP), a synthetic analogue of the hormone vasopressin, exhibits a dual role in modulating cell proliferation, acting as a growth-promoting agent in some cell types while demonstrating anti-proliferative and cytostatic effects in others. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in cell biology and drug development.
Quantitative Data Summary
The effects of desmopressin on cell proliferation are cell-type specific and concentration-dependent. The following tables summarize the quantitative data from key studies.
Table 1: Anti-Proliferative and Cytostatic Effects of Desmopressin on Cancer Cell Lines
| Cell Line | Assay | Desmopressin Concentration | Observed Effect | Reference |
| MCF-7 (Human Breast Carcinoma) | Proliferation Assay | >500 nM ([V⁴Q⁵]dDAVP) | ≤26% reduction in cell proliferation after 72h.[1][2] | [1][2] |
| Proliferation Assay | ≥100 nM (dDAVP) | ~20% reduction in proliferation at 1-1.5 µM after 72h. | ||
| Clonogenic Assay | 0.97 µM (IC50) | 50% inhibition of colony formation. | ||
| MDA-MB-231 (Human Breast Carcinoma) | Clonogenic Assay | 1500 nM ([V⁴Q⁵]dDAVP) | 75% inhibition of clonogenic growth after 7 days.[2] | [2] |
| F3II (Mouse Mammary Carcinoma) | MTT Assay | 1 µM | 15-20% inhibition of cell proliferation after 72h.[3] | [3] |
| Clonogenic Assay | 700 nM (IC50) | 50% inhibition of colony formation.[3][4] | [3][4] | |
| MG-63 (Human Osteosarcoma) | Crystal Violet Staining | 0.1-10 µM | Significant dose-dependent inhibition of cell growth after 72h.[5] | [5] |
| U-2 OS (Human Osteosarcoma) | Crystal Violet Staining | 10 µM | No significant effect on cell growth.[5] | [5] |
Table 2: Growth-Promoting Effects of Desmopressin on Murine Leukemia Cells
| Cell Line | Cell State | Desmopressin Concentration | Observed Effect | Reference |
| L5178Y (Murine Lymphoblasts) | Stationary Phase | 25 nM | Increase in cloning efficiency from 4.3% to 7.0%.[6] | [6] |
| Slowly Dividing (26h doubling time) | 150 nM | Increase in cloning efficiency from 10.8% to 21.0%.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation (MTT) Assay
This protocol is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Desmopressin (dDAVP) stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)[7]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,500 cells/well for F3II cells) in 100 µL of complete culture medium.[3][7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of desmopressin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the appropriate desmopressin dilution or control medium.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well.[7][8] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control cells.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Desmopressin (dDAVP) stock solution
-
6-well or 24-well tissue culture plates
-
Formalin
-
Crystal Violet staining solution (0.5% w/v)
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 300 cells/cm²) in the appropriate culture plates.[3]
-
Treatment: Add complete medium containing various concentrations of desmopressin or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7 days) to allow for colony formation.[3]
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with formalin for 10-15 minutes.
-
Stain the fixed colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.[10]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control. The IC50 value, the concentration that inhibits colony formation by 50%, can be determined.[3]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Desmopressin (dDAVP) stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with desmopressin or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.[11]
-
Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Signaling Pathways and Visualizations
Desmopressin primarily exerts its effects on cell growth through the vasopressin V2 receptor (V2R), a G-protein coupled receptor. The downstream signaling pathways, however, can differ depending on the cell type, leading to either anti-proliferative or growth-promoting outcomes.
Anti-Proliferative Signaling Pathway in Cancer Cells
In many cancer cell lines, such as breast and osteosarcoma, desmopressin binding to the V2R activates a signaling cascade that leads to cytostatic or anti-proliferative effects.[1][3][5][13] This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][14]
Growth-Promoting Signaling Pathway in Murine Leukemia Cells
In contrast to its effects on many cancer cells, desmopressin has been shown to promote the growth of murine leukemia cells.[6] This effect is postulated to be mediated through a pathway involving the generation of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC), independent of the typical cAMP/PKA pathway.[6]
Experimental Workflow for Investigating Desmopressin's Effects
The following diagram illustrates a typical experimental workflow for characterizing the in vitro effects of desmopressin on cell growth.
References
- 1. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth-promoting activity of desmopressin in murine leukemia cells treated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vitro Modulation of Platelet Function by Desmopressin Acetate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmopressin (B549326) acetate (B1210297) trihydrate (DDAVP), a synthetic analogue of the antidiuretic hormone vasopressin, is utilized clinically to manage bleeding disorders. While its primary in vivo mechanism involves the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells, the direct and indirect effects of desmopressin on platelet function in vitro are complex and a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of desmopressin's in vitro interactions with platelets, detailing its impact on aggregation, adhesion, and activation. We present a synthesis of key experimental findings, detailed methodologies for in vitro assessment, and a summary of the implicated signaling pathways to serve as a resource for researchers in hematology and drug development.
Introduction
Desmopressin (1-desamino-8-D-arginine vasopressin, DDAVP) is a valuable therapeutic agent for patients with certain bleeding disorders, including von Willebrand disease and mild hemophilia A.[1] Its hemostatic efficacy is largely attributed to its ability to stimulate the release of vWF and Factor VIII from endothelial storage sites, the Weibel-Palade bodies.[1] However, a growing body of in vitro evidence suggests that desmopressin may also directly and indirectly modulate platelet function, contributing to its overall hemostatic effect. Understanding these in vitro mechanisms is crucial for optimizing its clinical use and for the development of novel hemostatic agents. This guide will delve into the nuanced in vitro effects of desmopressin on platelet physiology, supported by experimental data and detailed protocols.
Mechanism of Action on Platelets: In Vitro Evidence
The in vitro effects of desmopressin on platelets can be categorized into direct interactions with platelets and indirect effects mediated by endothelial cells.
Direct Effects on Platelets
The direct action of desmopressin on isolated platelets has yielded some conflicting results in the literature.
-
Platelet Aggregation: Some studies report that desmopressin alone does not induce platelet aggregation in vitro.[2][3] However, it has been shown to enhance the maximal extent of platelet aggregation when induced by other agonists such as ADP and collagen.[2][3] This suggests a "priming" effect on platelets.
-
Platelet Activation: While some studies found that DDAVP does not induce the expression of activation-dependent antigens on its own[2][3], others have demonstrated that desmopressin can directly stimulate the expression of P-selectin (CD62P), an alpha-granule membrane protein that appears on the platelet surface upon activation.[4] This effect was observed at pharmacologic concentrations (1.0 to 1000 nmol/L) and appears to be mediated through the vasopressin V1 receptor, as it was inhibited by a V1 receptor antagonist.[4]
-
Procoagulant Activity: In vivo studies with subsequent in vitro analysis have shown that desmopressin enhances the formation of "procoagulant" or COAT (collagen and thrombin-activated) platelets.[5][6] This is associated with increased platelet-dependent thrombin generation and is thought to be mediated by an enhancement of intracellular Na+/Ca2+ mobilization.[1][6]
Indirect Effects via Endothelial Cells
The indirect effects of desmopressin on platelet function are more clearly established and are primarily mediated by its action on vascular endothelial cells.
-
Release of von Willebrand Factor (vWF): Desmopressin binds to V2 receptors on endothelial cells, triggering the release of large vWF multimers.[5][7] In in vitro co-culture or flow chamber models, supernatant from desmopressin-treated endothelial cells, containing released vWF, has been shown to significantly increase platelet deposition on collagen surfaces.[8][9]
-
Enhanced Platelet Adhesion: Studies using flow chamber models have demonstrated that desmopressin treatment of endothelial cells increases their adhesiveness for platelets.[8][9] Furthermore, desmopressin has been shown to enhance platelet adhesion to the extracellular matrix of cultured human endothelial cells through an increased expression of tissue factor.[10]
Signaling Pathways
The modulation of platelet function by desmopressin involves distinct signaling pathways depending on the target cell.
Experimental Protocols
A variety of in vitro techniques are employed to investigate the effects of desmopressin on platelet function.
Platelet Aggregometry
This is a fundamental technique to assess platelet-platelet interaction.
-
Light Transmission Aggregometry (LTA):
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood anticoagulated with sodium citrate (B86180) at a low speed. Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.
-
Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.
-
Incubation: Desmopressin or vehicle control is added to the PRP and incubated for a specified time.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
Measurement: The change in light transmission, which increases as platelets aggregate, is recorded over time. The maximal aggregation percentage is calculated relative to the light transmission of PPP.
-
-
Multiple Electrode Aggregometry (MEA):
-
Sample: Uses whole blood, which is more physiological.
-
Procedure: Diluted whole blood is placed in a test cell with two pairs of electrodes.
-
Incubation and Agonist Addition: Desmopressin and an agonist are added.
-
Measurement: As platelets aggregate on the electrodes, the electrical impedance between them increases. The area under the aggregation curve (AUC) is a key parameter.[11]
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantification of surface marker expression on individual platelets.
-
Sample Preparation: PRP or washed platelets are prepared.
-
Incubation: Platelets are incubated with various concentrations of desmopressin or a control vehicle.
-
Staining: Fluorescently labeled monoclonal antibodies against activation markers, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated form of the GPIIb/IIIa receptor), are added.[12]
-
Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The percentage of platelets positive for a particular marker is determined.
Platelet Adhesion Assays
These assays assess the ability of platelets to adhere to surfaces under static or flow conditions.
-
Static Adhesion Assay:
-
Coating: Microplate wells are coated with a substrate such as collagen or extracellular matrix from cultured endothelial cells.
-
Incubation: Labeled platelets (e.g., with a fluorescent dye) are added to the wells with or without desmopressin and incubated.
-
Washing: Non-adherent platelets are washed away.
-
Quantification: The number of adherent platelets is quantified by measuring the fluorescence or enzymatic activity.
-
-
Flow Chamber Adhesion Assay:
-
Chamber Preparation: A parallel-plate flow chamber is assembled with a coverslip coated with collagen or a monolayer of cultured endothelial cells. The endothelial cells may be pre-treated with desmopressin.[8][10]
-
Perfusion: Anticoagulated whole blood or a suspension of isolated platelets is perfused through the chamber at a defined shear rate, mimicking physiological blood flow.[10][13]
-
Visualization and Quantification: Platelet adhesion and thrombus formation on the surface are observed by microscopy (e.g., fluorescence or DIC). The surface area covered by platelets is quantified using image analysis software.[13]
-
Quantitative Data Summary
The following tables summarize quantitative findings from in vitro studies on desmopressin's effect on platelet function.
Table 1: Effect of Desmopressin on Platelet Activation (P-selectin Expression)
| Desmopressin Concentration | Median % of Platelets Expressing CD62 (P-selectin) | Range |
| 1.0 nmol/L | 14.1% | 0.6% to 45.4% |
Data from a study on platelet-rich plasma from 35 normal subjects.[4]
Table 2: Effect of Desmopressin on Platelet Adhesion to Endothelial Cell Matrix
| Desmopressin Concentration | Platelet Deposition | Statistical Significance (vs. Control) |
| 5 ng/mL | Significantly Increased | p < 0.05 |
| 30 ng/mL | Significantly Increased | p < 0.01 |
Data from a study using a parallel-plate flow chamber at a shear rate of 800 s⁻¹.[10]
Table 3: Effect of Desmopressin on Agonist-Induced Platelet Aggregation
| Condition | Agonist | Effect of Desmopressin |
| In Vitro | ADP | Increased maximal extent of aggregation |
| In Vitro | Collagen | Increased maximal extent of aggregation |
| In Vitro | Vasopressin (AVP) | Greatly inhibited aggregation |
Qualitative summary from in vitro experiments on platelets from healthy volunteers.[2][3]
Discussion and Future Directions
The in vitro evidence indicates that desmopressin acetate trihydrate modulates platelet function through a dual mechanism. Indirectly, and most potently, it acts on endothelial cells to release vWF, which is critical for platelet adhesion and aggregation, especially under high shear stress. Directly, it appears to prime platelets for activation by other agonists and may, under certain conditions, directly induce activation markers via the V1 receptor.
The discrepancies in the literature regarding direct platelet effects may be due to variations in experimental conditions, such as the use of whole blood versus isolated platelets, the specific agonists and concentrations used, and the endpoints measured.
Future in vitro research should focus on:
-
Elucidating the precise downstream signaling events following V1 receptor engagement on platelets.
-
Investigating the dose-dependent effects of desmopressin on a wider range of platelet functions, including clot retraction and microparticle formation.
-
Utilizing more advanced in vitro models, such as microfluidic "vessel-on-a-chip" systems that incorporate both endothelial cells and platelets under physiological flow, to better dissect the interplay between direct and indirect effects.
Conclusion
This compound's role in modulating platelet function in vitro is multifaceted. While its impact on endothelial cell release of vWF is a major contributor to its hemostatic action, direct effects on platelet priming and activation cannot be disregarded. The experimental protocols and data summarized in this guide provide a framework for researchers to further explore the intricate mechanisms of this important therapeutic agent. A deeper understanding of these in vitro actions will be instrumental in refining its clinical applications and in the rational design of new therapies for bleeding disorders.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. In vitro and in vivo effects of desmopressin on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of desmopressin on platelet function | Haematologica [haematologica.org]
- 4. Desmopressin stimulates the expression of P-selectin on human platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of desmopressin on platelet function under conditions of hypothermia and acidosis: an in vitro study using multiple electrode aggregometry* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desmopressin (DDAVP) improves recruitment of activated platelets to collagen but simultaneously increases platelet endothelial interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antidiuretic and Coagulant Properties of Desmopressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) acetate (B1210297), a synthetic analogue of the human antidiuretic hormone vasopressin, is a crucial therapeutic agent with a dual mechanism of action, making it invaluable in treating a range of conditions.[1] It is primarily recognized for its potent antidiuretic effects in managing central diabetes insipidus and nocturnal enuresis, and for its coagulant properties in controlling bleeding in patients with certain hematologic disorders like von Willebrand's disease and mild hemophilia A.[1][2][3] Unlike its natural counterpart, vasopressin, desmopressin exhibits enhanced antidiuretic activity and a longer duration of action with minimal pressor effects, attributed to its high selectivity for the vasopressin V2 receptor.[4] This guide provides a comprehensive technical overview of the antidiuretic and coagulant properties of desmopressin acetate, detailing its mechanisms of action, relevant quantitative data, experimental protocols, and associated signaling pathways.
Antidiuretic Properties of Desmopressin Acetate
The primary antidiuretic function of desmopressin is to regulate water balance by reducing urine production.[1] This is achieved through its interaction with the renal collecting ducts, leading to increased water reabsorption.[1][5]
Mechanism of Action
Desmopressin selectively binds to the vasopressin V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of the principal cells in the renal collecting ducts and distal convoluted tubules.[1][6][7] This binding initiates a signaling cascade:
-
Activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][6]
-
Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1]
-
PKA, in turn, phosphorylates proteins that promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[1][4]
-
The increased number of AQP2 channels enhances the permeability of the membrane to water, facilitating its reabsorption from the tubular fluid back into the bloodstream.[1][5]
This process results in a decrease in urine volume and an increase in urine osmolality, thereby concentrating the urine.[2][5][6]
Signaling Pathway for Antidiuretic Effect
Caption: Signaling cascade of desmopressin's antidiuretic effect in renal collecting duct cells.
Data on Antidiuretic Effects
The following table summarizes representative quantitative data on the antidiuretic effects of desmopressin.
| Parameter | Baseline | Post-Desmopressin Administration | Fold Change/Effect | Reference(s) |
| Urine Volume | High | Significantly Reduced | Varies with dose and patient condition; can be a multi-fold decrease. | [2][5][8] |
| Urine Osmolality | Low | Increased | Correlates with the decrease in urine volume, indicating more concentrated urine. | [2][6] |
| Plasma Osmolality | Normal to High | Decreased | Reflects increased water reabsorption into the bloodstream. | [2] |
| Onset of Action | N/A | 30 minutes to 2 hours | Dependent on the route of administration (IV, subcutaneous, intranasal, or oral). | [4][5] |
| Duration of Action | N/A | 6 to 24 hours | Longer than native vasopressin, providing sustained antidiuretic effect. | [5] |
Experimental Protocol: Assessment of Antidiuretic Activity in Rats
This protocol is a standard method for screening potential antidiuretic agents in a preclinical setting.
1. Animals:
-
Acclimatization: House individually in metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced variations. Allow free access to food and water.[9]
2. Preparation:
-
Fasting: Withhold food 12-18 hours prior to the experiment but continue to provide free access to water.[8][9]
-
Hydration: Administer a hydrating load of 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to all animals to ensure a consistent baseline hydration state.[10]
3. Dosing:
-
Divide animals into groups (n=6 per group):
4. Urine Collection:
-
Place the rats back into the metabolic cages immediately after dosing.
-
Collect urine at predetermined intervals (e.g., hourly for the first 5 hours, then a cumulative collection at 24 hours).[11]
5. Measurements and Data Analysis:
-
Urine Volume: Record the total volume of urine for each animal at each time point.[10]
-
Urine Osmolality/Specific Gravity: Measure the concentration of solutes in the collected urine.
-
Electrolyte Analysis: Analyze urine for sodium, potassium, and chloride concentrations to assess effects on electrolyte excretion.
-
Data Presentation: Present data as mean ± standard deviation. Compare the test groups to the control group to determine the antidiuretic effect.
Coagulant Properties of Desmopressin Acetate
Desmopressin is also a valuable hemostatic agent, primarily by stimulating the release of endogenous clotting factors.[1][12]
Mechanism of Action
The coagulant effect of desmopressin is also mediated by the V2 receptor, but in this case, on vascular endothelial cells.[4][12]
-
Desmopressin binds to V2 receptors on endothelial cells.[12][13]
-
This binding triggers a cAMP-mediated signaling pathway, similar to the one in the kidneys.[12][13]
-
This signaling cascade leads to the exocytosis of von Willebrand factor (vWF) and Factor VIII (FVIII) from their storage sites within the Weibel-Palade bodies of endothelial cells.[4][12][13]
-
The release of these factors into the circulation increases their plasma concentrations.[1][12] vWF is crucial for platelet adhesion to sites of vascular injury, and FVIII is a critical cofactor in the intrinsic coagulation cascade.[1]
By increasing the levels of vWF and FVIII, desmopressin enhances primary hemostasis and the formation of a stable fibrin (B1330869) clot.[1][12][14]
Signaling Pathway for Coagulant Effect
Caption: Signaling pathway for desmopressin-induced release of vWF and FVIII from endothelial cells.
Data on Coagulant Effects
The table below summarizes the quantitative impact of desmopressin on hemostatic parameters.
| Parameter | Baseline Level | Post-Desmopressin (0.3 µg/kg IV) | Peak Effect Time | Duration of Effect | Reference(s) |
| Factor VIII (FVIII) Activity | Patient-dependent | 2- to 6-fold increase | 1-2 hours | 6-12 hours | [4][13][15] |
| von Willebrand Factor (vWF) Antigen | Patient-dependent | 2- to 6-fold increase | 30-90 minutes | Variable | [4][13][15] |
| Bleeding Time | Prolonged | Shortened/Normalized | Variable | Several hours | [14][16][17] |
| aPTT (in deficient patients) | Prolonged | Shortened | Variable | Several hours | [12][14] |
Experimental Protocol: Desmopressin (DDAVP) Trial
This protocol is used to assess an individual's hemostatic response to desmopressin to determine its potential therapeutic efficacy.[13]
1. Patient Selection:
-
Patients with mild to moderate von Willebrand disease (Type 1) or mild hemophilia A (FVIII levels >5%).[2][14]
-
Ensure no contraindications are present, such as a history of hyponatremia, significant renal impairment, or known hypersensitivity.[5][6]
2. Baseline Measurements:
-
Draw a blood sample to measure baseline levels of:
-
Factor VIII coagulant activity (FVIII:C)
-
von Willebrand factor antigen (vWF:Ag)
-
von Willebrand factor activity (e.g., ristocetin (B1679390) cofactor activity, VWF:RCo)
-
Complete blood count (CBC) to check platelet count.[18]
-
3. Desmopressin Administration:
-
Administer desmopressin at a standard dose of 0.3 µg/kg.[15][19]
-
The drug is typically infused intravenously over 15-30 minutes, diluted in sterile saline.[19][20] Subcutaneous and intranasal routes are also used.[15]
4. Post-Infusion Monitoring and Sampling:
-
Monitor the patient for any adverse effects, such as headache, facial flushing, or changes in blood pressure.
-
Draw blood samples at several time points post-administration to assess the peak and duration of the response. Common time points include 1, 2, and 4 hours after the infusion.[13][18]
5. Laboratory Analysis:
-
Analyze the post-infusion samples for the same parameters measured at baseline (FVIII:C, vWF:Ag, vWF activity).
6. Interpretation of Results:
-
Good Response: Generally defined as at least a 2- to 4-fold increase from baseline levels of FVIII and vWF, achieving a hemostatic level (typically >50 IU/dL).[13][18]
-
The results determine if the patient is a "responder" and can be treated with desmopressin for bleeding episodes or as prophylaxis for surgical procedures.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the properties of desmopressin.
Conclusion
Desmopressin acetate's dual properties as a potent antidiuretic and a valuable hemostatic agent stem from its selective action on the V2 receptor in different tissues. Its ability to increase water reabsorption in the kidneys and to stimulate the release of essential clotting factors from the endothelium underscores its versatility in clinical practice. The detailed understanding of its molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is fundamental for its continued application and for the development of novel therapeutic strategies in nephrology and hematology. This guide provides a foundational technical resource for professionals engaged in the research and development of such therapies.
References
- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 2. Desmopressin: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Articles [globalrx.com]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Desmopressin as a hemostatic and blood sparing agent in bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www1.wfh.org [www1.wfh.org]
- 15. Desmopressin (DDAVP) and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of desmopressin acetate (DDAVP) and dextran on hemostatic and thromboprophylactic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Desmopressin--a haemostatic drug: state-of-the-art review. | Semantic Scholar [semanticscholar.org]
- 18. A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of desmopressin acetate on platelet aggregation, von Willebrand factor, and blood loss after cardiac surgery with extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of desmopressin effects on haemostasis in children with congenital bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Desmopressin's V2 Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP) is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP). A cornerstone in the management of central diabetes insipidus and certain bleeding disorders, desmopressin's therapeutic efficacy is rooted in its remarkable selectivity for the vasopressin V2 receptor (V2R) over the V1a (V1aR) and V1b (V1bR) receptor subtypes.[1][2] This selectivity is clinically crucial, as it allows for potent antidiuretic effects mediated by V2R in the renal collecting ducts, while minimizing the vasopressor and ACTH-releasing activities associated with V1aR and V1bR activation, respectively.[3][4] This in-depth technical guide elucidates the molecular underpinnings of this selectivity, providing a comprehensive overview of the structural modifications in desmopressin, the key amino acid residues in the V2 receptor, and the experimental methodologies used to unravel these interactions.
Structural Modifications of Desmopressin Conferring V2 Selectivity
The enhanced selectivity and prolonged half-life of desmopressin compared to native AVP are primarily attributed to two key structural modifications:
-
Deamination of Cysteine at Position 1: The removal of the amino group from the N-terminal cysteine residue increases the molecule's resistance to aminopeptidases, thereby extending its biological half-life.[3][5]
-
Substitution of L-Arginine with D-Arginine at Position 8: This chiral inversion at position 8 is the principal determinant of desmopressin's profound V2 selectivity. This change significantly reduces its affinity for the V1a receptor, thus abolishing most of its vasopressor activity.[3][4]
These modifications result in a molecule with a significantly higher antidiuretic-to-vasopressor activity ratio, estimated to be 2000-4000 times greater than that of AVP.[6]
Quantitative Analysis of Desmopressin's Receptor Binding and Functional Selectivity
The selectivity of desmopressin for the V2 receptor has been quantified through various in vitro assays, including radioligand binding and functional assays measuring second messenger production. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Binding Affinities (Ki) of Desmopressin and Arginine Vasopressin (AVP) for Vasopressin Receptor Subtypes
| Ligand | Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |
| Desmopressin | V2 | Human | 65.9 | [7] |
| V1a | Rat | 250 | [8] | |
| V1b | Human | 5.84 | [7] | |
| AVP | V2 | Rat | 0.4 | [8] |
| V1a | Rat | 1.7 | [8] |
Table 2: Comparative Functional Potency (EC50) of Desmopressin and Arginine Vasopressin (AVP)
| Ligand | Receptor Subtype | Functional Assay | Species | Functional Potency (EC50, nM) | Reference |
| Desmopressin | V2 | cAMP accumulation | Human | 23.9 | [7] |
| V1b | Inositol (B14025) phosphate (B84403) turnover | Human | 11.4 | [7] | |
| AVP | V2 | cAMP accumulation | COS-7 cells | 0.068 | [9] |
Molecular Determinants within the V2 Receptor for Desmopressin Selectivity
Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within the V2 receptor that are crucial for the high-affinity binding of desmopressin and its discrimination from the V1a receptor.
The Role of the First Extracellular Loop
A key determinant for the selective binding of dDAVP lies within the first extracellular loop of the V2 receptor. Specifically, an aspartic acid residue (Asp-103 in the bovine V2 receptor) has been identified as being responsible for the high-affinity binding of desmopressin.[10] The corresponding residue in the V1a receptor is typically a glutamate. Swapping this single amino acid in the porcine V2 receptor, which naturally has a low affinity for dDAVP, to an aspartate, confers high-affinity binding.[10] This suggests a critical electrostatic or hydrogen bonding interaction between the D-arginine at position 8 of desmopressin and this specific residue in the V2 receptor's extracellular domain.
Other Important Residues for Ligand Binding and Receptor Activation
Molecular modeling and mutagenesis studies have implicated several other residues in the transmembrane helices of the V2 receptor as being important for ligand binding and receptor activation. These include:
-
Transmembrane Helix 3 (TM3): Gln119, Met123
-
Transmembrane Helix 4 (TM4): Glu174
-
Transmembrane Helix 5 (TM5): Val206, Ala210
-
Transmembrane Helix 6 (TM6): Trp284, Phe287, Gln291
-
Transmembrane Helix 7 (TM7): Phe307, Asn317
While many of these residues are conserved across vasopressin receptor subtypes, subtle differences in their spatial arrangement and interaction with the ligand likely contribute to the overall selectivity profile.[11]
Signaling Pathways
The differential physiological effects of desmopressin are a direct consequence of the distinct signaling pathways coupled to the V2 and V1a receptors.
Caption: V2 Receptor Signaling Pathway.
Caption: V1a Receptor Signaling Pathway.
Experimental Protocols
The elucidation of the molecular basis for desmopressin's V2 selectivity has relied on a suite of key experimental techniques. Below are detailed methodologies for these pivotal assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., desmopressin) for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the vasopressin receptor subtype of interest (V2 or V1a) in appropriate growth medium.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (desmopressin or AVP).
-
To determine non-specific binding, add a high concentration of an unlabeled ligand to a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (for V2 Receptor)
This assay measures the ability of an agonist to stimulate the V2 receptor, which is coupled to the Gs protein and leads to the production of cyclic AMP (cAMP).
-
Cell Culture and Stimulation:
-
Seed cells expressing the V2 receptor into a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the agonist (desmopressin or AVP) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
Functional Assay: Inositol Phosphate Accumulation (for V1a Receptor)
This assay measures the activation of the V1a receptor, which is coupled to the Gq protein and stimulates the production of inositol phosphates (IPs).
-
Cell Culture and Labeling:
-
Plate cells expressing the V1a receptor in a multi-well plate.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositides.
-
-
Stimulation and IP Extraction:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of the agonist (AVP or desmopressin) for a specific time (e.g., 30-60 minutes).
-
Terminate the stimulation and extract the soluble inositol phosphates using an acid (e.g., perchloric acid or trichloroacetic acid).
-
-
IP Separation and Quantification:
-
Separate the total inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity in the IP fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the amount of [³H]-inositol phosphates accumulated against the log of the agonist concentration.
-
Determine the EC50 and Emax values from the curve.
-
Experimental Workflow for Determining Selectivity Determinants
The identification of key amino acid residues responsible for desmopressin's V2 selectivity typically follows a structured experimental workflow.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docsdrive.com [docsdrive.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin receptors V1a and V2 are not osmosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An extracellular residue determines the agonist specificity of V2 vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular modeling of the human vasopressin V2 receptor/agonist complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desmopressin Acetate in Nasal Spray Using a Validated HPLC-Fluorescence Method
Abstract
This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the quantification of desmopressin (B549326) acetate (B1210297) in nasal spray formulations. Due to the low ultraviolet absorbance of desmopressin, a pre-column derivatization step using ortho-phthalaldehyde (OPA) is employed to form a highly fluorescent derivative. This method is demonstrated to be specific, sensitive, precise, and accurate for determining desmopressin concentrations at the nanogram-per-milliliter level, making it suitable for pharmaceutical quality control and research.
Introduction
Desmopressin acetate (DDAVP), a synthetic analogue of the natural pituitary hormone arginine vasopressin, is used to treat conditions such as diabetes insipidus and mild hemophilia A.[1][2][3] It is available in various dosage forms, including nasal sprays, which contain very low concentrations of the active pharmaceutical ingredient (API).[2][3][4][5] The low UV absorption of desmopressin poses a challenge for quantification using standard HPLC-UV methods, which often lack the required sensitivity.[1][4] While LC-MS/MS methods offer high sensitivity, the cost of instrumentation can be a limiting factor.[1]
This application note describes an alternative, cost-effective HPLC method that utilizes fluorescence detection following pre-column derivatization with OPA. This approach provides the necessary sensitivity and specificity for the accurate quantification of desmopressin in nasal spray formulations.
Experimental Workflow
Caption: Experimental workflow for desmopressin quantification.
Materials and Methods
Reagents and Materials
-
Desmopressin Acetate Reference Standard
-
Ortho-phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Methanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Isopropyl Alcohol (IPA), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Boric Acid
-
Potassium Chloride
-
Sodium Hydroxide
-
Water, HPLC grade
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with an autosampler capable of automated derivatization, a fluorescence detector, and a data acquisition system was used. A Shimadzu RF-5301PC spectrofluorometer and a Shimadzu 1800 spectrophotometer have been cited as suitable instruments.[1]
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | SunFire C8 (50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | 0.1% TFA : Acetonitrile : Isopropyl Alcohol (70:25:5, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 50 µL (of the derivatized mixture) |
| Fluorescence Detector | Excitation: 340 nm, Emission: 445 nm |
Protocols
Preparation of OPA Derivatization Reagent
-
Dissolve approximately 600 mg of OPA in 5 mL of methanol.
-
Add 100 mM borate (B1201080) buffer to a final volume of 50 mL.
-
For the final working solution, mix 5 mL of the OPA solution with 15 mL of 2-mercaptoethanol.[1] This reagent should be prepared fresh.
Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Desmopressin Acetate Reference Standard in HPLC-grade water.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with water to prepare calibration standards ranging from 50 ng/mL to 5000 ng/mL.
Preparation of Sample Solutions
-
Accurately transfer a known volume of the nasal spray solution into a volumetric flask.
-
Dilute with HPLC-grade water to obtain a theoretical concentration within the calibration range (e.g., 500 ng/mL).[1]
-
Prepare samples in duplicate and filter through a 0.45 µm syringe filter before derivatization.[1]
Automated Pre-Column Derivatization
The following steps were performed by an autosampler:
-
Transfer 50 µL of the sample or standard solution into an autosampler vial.
-
Add 500 µL of the OPA reagent to the vial.[1]
-
Allow the reaction to proceed for 3 minutes at room temperature (20-25°C).[1][2] The resulting fluorophore is stable for at least 30 minutes.[1][2]
-
Inject 50 µL of the resulting mixture into the HPLC system.
Method Validation and Performance
The described HPLC-fluorescence method was validated for specificity, linearity, precision, accuracy, and sensitivity.
Linearity
The method demonstrated excellent linearity over the concentration range of 50 to 5000 ng/mL.[1][2][3][5] A weighted (1/x²) linear regression analysis is recommended for the calibration curve.
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were established, demonstrating the high sensitivity of the method.
| Parameter | Result |
| LOD | 10 ng/mL |
| LOQ | 50 ng/mL |
Precision and Accuracy
The method is precise, with a relative standard deviation (RSD) of less than 2.0%.[1][2][3] It is also accurate and suitable for the quantification of desmopressin in nasal spray formulations.[1][6]
Logical Relationship for Method Development
Caption: Key decisions in HPLC-fluorescence method development.
Conclusion
The HPLC-fluorescence method with pre-column OPA derivatization is a robust, sensitive, and reliable technique for the quantification of desmopressin acetate in nasal spray formulations.[1][3] The method successfully overcomes the challenge of low UV absorbance and provides a viable alternative to more expensive LC-MS/MS analysis for routine quality control.[1] The validation data confirms that the method is specific, accurate, and precise, meeting the requirements for pharmaceutical analysis.[3][6]
References
- 1. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method [apb.tbzmed.ac.ir]
- 3. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method | Semantic Scholar [semanticscholar.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmopressin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desmopressin (B549326) in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of desmopressin at sub-picogram per milliliter levels.
Introduction
Desmopressin (dDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin, which plays a crucial role in regulating the body's water balance.[1][2] Due to its potent antidiuretic properties, desmopressin is used therapeutically for the treatment of central diabetes insipidus and primary nocturnal enuresis.[1] Given its therapeutic applications and potential for misuse as a masking agent in sports, a robust and sensitive analytical method for its detection in biological matrices is essential.[2] This application note presents a detailed protocol for the reliable quantification of desmopressin in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[2][3]
Experimental
Materials and Reagents
-
Desmopressin acetate (B1210297) salt (Reference Standard)
-
Desmopressin-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (Glacial, analytical grade)
-
Ammonium (B1175870) hydroxide (B78521) (25% aqueous solution)
-
Ammonium acetate (Analytical grade)
-
Weak Cation Exchange (WCX) solid-phase extraction cartridges
-
Human plasma (K2 EDTA)
Sample Preparation
A solid-phase extraction (SPE) method using weak cation exchange cartridges is employed for the isolation of desmopressin from human plasma.
Protocol:
-
Conditioning: Condition the WCX SPE cartridges with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[1]
-
Sample Loading: To 300 µL of human plasma, add the internal standard (Desmopressin-d5) and 300 µL of 5% acetic acid in water.[1] Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% acetic acid in methanol.[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of 0.1% acetic acid in water for LC-MS/MS analysis.[1]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
LC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Sheath Gas Pressure | 30 psi |
| Auxiliary Gas Pressure | 10 psi |
| MRM Transitions | Analyte |
Note: The selection of multiple product ions for desmopressin enhances the specificity of the detection method.[2]
Results and Discussion
This LC-MS/MS method demonstrates excellent sensitivity and specificity for the quantification of desmopressin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Performance
The method was validated for its quantitative performance, with key parameters summarized in the table below.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Linearity Range | 0.5 - 250 pg/mL (r² > 0.99) |
| Recovery | > 85% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Minimal |
Data compiled from representative LC-MS/MS methods for desmopressin analysis.[1][4][5]
Visual Protocols
Experimental Workflow
Caption: Sample preparation and analysis workflow.
LC-MS/MS System Logic
Caption: Logical flow of the LC-MS/MS system.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and specific protocol for the quantification of desmopressin in human plasma. The simple and effective solid-phase extraction procedure, coupled with the high selectivity of tandem mass spectrometry, allows for accurate measurements at the sub-picogram per milliliter level. This method is well-suited for a variety of research applications in the fields of pharmacology, drug metabolism, and clinical research.
References
- 1. sciex.com [sciex.com]
- 2. Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for Desmopressin Challenge Test in Animal Models of Diabetes Insipidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central Diabetes Insipidus (CDI) is a condition characterized by the insufficient production or secretion of arginine vasopressin (AVP), leading to polyuria (excessive urination) and polydipsia (excessive thirst). Animal models are crucial for studying the pathophysiology of CDI and for the preclinical evaluation of novel therapeutics. The desmopressin (B549326) challenge test is a cornerstone diagnostic and research tool used to differentiate central from nephrogenic diabetes insipidus and to assess the efficacy of therapeutic interventions. Desmopressin (dDAVP), a synthetic analog of vasopressin, selectively activates the vasopressin V2 receptor (V2R), promoting water reabsorption in the kidneys.[1][2] This document provides detailed protocols for performing a desmopressin challenge test in rodent models of CDI, data presentation guidelines, and a summary of the underlying signaling pathway.
Key Animal Models
The Brattleboro rat is the most well-characterized animal model of hereditary CDI.[2][3][4] These rats have a genetic mutation that prevents the synthesis of vasopressin, resulting in severe polyuria and polydipsia.[4][5] Other models include surgically induced CDI through hypophysectomy or pituitary stalk compression.[2] For comparative studies, wild-type rats of the same strain (e.g., Long-Evans for Brattleboro rats) serve as controls.
Experimental Protocols
I. Acclimation and Baseline Data Collection
Objective: To obtain stable baseline measurements of water intake, urine output, and urine osmolality.
Methodology:
-
House individual animals in metabolic cages that allow for the separate collection of urine and feces.
-
Provide ad libitum access to standard rodent chow and water.
-
Allow for an acclimation period of at least 3-5 days to the metabolic cages.
-
For the following 2-3 consecutive days (baseline period), record the following parameters at the same time each day:
-
24-hour water intake (in mL).
-
24-hour urine output (in mL).
-
Body weight (in g).
-
-
Collect urine samples from the 24-hour collection period, measure the total volume, and store aliquots at -80°C for osmolality analysis.
II. Desmopressin (dDAVP) Administration
Objective: To administer a standardized dose of desmopressin to assess the renal response.
Methodology:
-
Prepare a fresh solution of desmopressin acetate (B1210297) (dDAVP) in sterile saline (0.9% NaCl).
-
Administer dDAVP via subcutaneous (SC) or intraperitoneal (IP) injection. The typical dose for rats is 1-4 µg/kg body weight.[6]
-
For control animals, administer an equivalent volume of sterile saline.
III. Post-dDAVP Monitoring and Sample Collection
Objective: To measure the changes in water intake, urine output, and urine osmolality following dDAVP administration.
Methodology:
-
Immediately after dDAVP or vehicle administration, return the animals to the metabolic cages.
-
Continue to provide ad libitum access to food and water, unless the specific protocol requires water restriction.
-
Collect urine at specified time intervals post-injection (e.g., every 2-4 hours for the first 12 hours, and then a 24-hour collection).
-
Record water intake and urine volume at each collection point.
-
At the end of the experiment (e.g., 24 hours post-dDAVP), collect a terminal blood sample for plasma osmolality measurement. Blood can be collected via cardiac puncture under deep anesthesia.[7]
IV. Sample Analysis: Urine and Plasma Osmolality
Objective: To quantify the solute concentration in urine and plasma.
Methodology:
-
Urine Osmolality:
-
Thaw frozen urine samples to room temperature.
-
Measure urine osmolality using a freezing point depression osmometer.[6]
-
Measurements are typically expressed in mOsm/kg H₂O.
-
-
Plasma Osmolality:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., lithium heparin).
-
Centrifuge the blood sample to separate the plasma.
-
Measure plasma osmolality using a freezing point depression osmometer.[8]
-
Measurements are typically expressed in mOsm/kg H₂O.
-
Data Presentation
Quantitative data from the desmopressin challenge test should be summarized in tables to facilitate clear comparison between treatment groups and conditions.
| Parameter | Animal Model | Baseline (Pre-dDAVP) | Post-dDAVP (e.g., 0-12h) |
| 24h Urine Volume (mL) | Brattleboro Rat (CDI) | 70 - 100 | 10 - 20 |
| Wild-Type Control | 5 - 15 | 3 - 10 | |
| Urine Osmolality (mOsm/kg H₂O) | Brattleboro Rat (CDI) | 100 - 200 | > 800 |
| Wild-Type Control | 1500 - 2500 | 2000 - 3000 | |
| 24h Water Intake (mL) | Brattleboro Rat (CDI) | 80 - 120 | 15 - 30 |
| Wild-Type Control | 10 - 20 | 8 - 18 | |
| Plasma Osmolality (mOsm/kg H₂O) | Brattleboro Rat (CDI) | 300 - 320 | 290 - 300 |
| Wild-Type Control | 290 - 300 | 285 - 295 |
Note: The values presented in the table are approximate and can vary based on the specific strain, age, and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the desmopressin challenge test in rodent models.
Caption: Desmopressin signaling pathway via the V2 receptor in renal collecting duct cells.
References
- 1. DDAVP in the treatment of central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavior of vasopressin-deficient rats (Brattleboro strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brattleboro rat - Wikipedia [en.wikipedia.org]
- 5. The role of vasopressin deficiency in the fluid intake suppression hyper-responsivity to central glucagon-like peptide-1 in the Brattleboro rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Rat Serum Osmolality by Freezing Point Osmometry [bio-protocol.org]
- 8. Osmolality (measured) [vmdl.missouri.edu]
Application Notes: Establishing a Desmopressin Acetate Trihydrate Dose-Response Curve in Rodents
Introduction
Desmopressin (B549326) acetate (B1210297) trihydrate, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2][3] Its primary mechanism of action involves increasing water reabsorption in the kidneys, which leads to a reduction in urine volume and an increase in urine osmolality.[1][4] Unlike native vasopressin, desmopressin has minimal activity on V1 receptors, thereby reducing vasopressor effects and making it a safer therapeutic agent.[2][5] Establishing a clear dose-response relationship in preclinical rodent models is a critical step in the development of new formulations or for investigating its therapeutic potential in various disease models. These studies are essential for determining the effective dose range, assessing the maximal effect (Emax), and calculating the dose that produces 50% of the maximal response (ED50). The primary endpoints for evaluating the antidiuretic effect of desmopressin in rodents are urine volume and urine osmolality.
Mechanism of Action: V2 Receptor Signaling Pathway
Desmopressin selectively binds to V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of principal cells in the renal collecting ducts and distal convoluted tubules.[1][3] This binding initiates a signaling cascade that begins with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels.[2] Phosphorylated AQP2 channels are translocated from intracellular vesicles to the apical membrane of the cells, increasing water permeability.[2][5] This facilitates the reabsorption of water from the tubular fluid back into the bloodstream, resulting in more concentrated urine and a decrease in overall urine output.[2][4]
Caption: V2 receptor signaling cascade initiated by desmopressin.
Experimental Protocols
This section provides a detailed protocol for conducting a dose-response study of desmopressin acetate trihydrate in rats to evaluate its antidiuretic effects.
Materials and Reagents
-
Test Article: this compound (CAS: 62357-86-2)[6]
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) Solution[7]
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)[8]
-
Equipment:
-
Metabolic cages for individual housing and urine/feces separation
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tubes
-
Gavage needles (for oral administration) or syringes and needles (for subcutaneous/intravenous administration)
-
Graduated cylinders or tubes for urine collection
-
Osmometer (freezing point depression type recommended)
-
Animal weighing scales
-
Experimental Workflow
The overall workflow involves acclimatizing the animals, establishing baseline measurements, administering the compound at various doses, and then collecting and analyzing samples to determine the physiological response.
Caption: Workflow for a rodent antidiuretic dose-response study.
Detailed Protocol: Antidiuretic Dose-Response Study
3.1. Animal Preparation and Acclimatization
-
House rats individually in metabolic cages.
-
Allow a minimum of 3 days for acclimatization to the cages and laboratory environment (controlled temperature, humidity, and 12h/12h light/dark cycle).[8]
-
Provide standard chow and free access to water throughout the acclimatization period.
3.2. Baseline Data Collection
-
For the 24 hours immediately preceding drug administration, collect urine from each animal.
-
Measure the total urine volume (mL) and determine the urine osmolality (mOsm/kg) using an osmometer.
-
Record the body weight of each animal. These values will serve as the baseline (pre-dose) data.
3.3. Dose Preparation
-
This compound is soluble in water.[6] Prepare a stock solution in sterile 0.9% saline.
-
Perform serial dilutions from the stock solution to prepare the required dose concentrations. A suggested dose range for an initial study in rats is 5, 10, and 20 µg/kg.[8]
-
Prepare a vehicle control group that will receive only 0.9% saline.
-
The volume for administration should be consistent across all groups (e.g., 5 mL/kg).
3.4. Drug Administration
-
Randomly assign animals to treatment groups (e.g., Vehicle, Low Dose, Medium Dose, High Dose), with at least 6 animals per group.[8]
-
Administer the prepared desmopressin solution or vehicle via the chosen route (e.g., oral gavage).[8] Record the exact time of administration.
3.5. Post-Dose Data Collection
-
Following administration, collect urine at specified time intervals. For an acute study, collection periods of 0-8 hours and 8-24 hours are recommended.
-
At the end of each collection period, measure the total urine volume and urine osmolality for each animal.
-
Continue to provide free access to water and record water consumption.
3.6. Data Analysis
-
For each animal, calculate the percentage change from baseline for urine volume and urine osmolality at each time point.
-
Average the results for each treatment group.
-
Plot the mean percentage change in urine volume (decrease) and urine osmolality (increase) against the logarithm of the dose.
-
Use non-linear regression analysis (e.g., a four-parameter logistic model) to fit the data and generate a dose-response curve, from which the ED50 can be determined.
Data Presentation
Quantitative data should be organized into clear tables for comparison. The following are example tables for presenting typical results from a desmopressin dose-response study.
Table 1: Animal Characteristics
| Group | Treatment | Dose (µg/kg) | N | Mean Body Weight (g) ± SEM |
|---|---|---|---|---|
| 1 | Vehicle | 0 | 6 | 225.4 ± 5.1 |
| 2 | Desmopressin | 5 | 6 | 223.8 ± 4.9 |
| 3 | Desmopressin | 10 | 6 | 226.1 ± 5.3 |
| 4 | Desmopressin | 20 | 6 | 224.5 ± 4.7 |
Table 2: Dose-Response Effect of Desmopressin on Urine Volume (0-8h Post-Dose)
| Group | Dose (µg/kg) | Baseline Urine Volume (mL) ± SEM | Post-Dose Urine Volume (mL) ± SEM | % Decrease from Baseline ± SEM |
|---|---|---|---|---|
| 1 | 0 (Vehicle) | 5.8 ± 0.6 | 5.6 ± 0.7 | 3.4 ± 2.1 |
| 2 | 5 | 5.9 ± 0.5 | 3.1 ± 0.4 | 47.5 ± 5.5 |
| 3 | 10 | 5.7 ± 0.4 | 1.9 ± 0.3 | 66.7 ± 4.8 |
| 4 | 20 | 5.8 ± 0.6 | 1.2 ± 0.2 | 80.1 ± 3.9 |
Table 3: Dose-Response Effect of Desmopressin on Urine Osmolality (0-8h Post-Dose)
| Group | Dose (µg/kg) | Baseline Osmolality (mOsm/kg) ± SEM | Post-Dose Osmolality (mOsm/kg) ± SEM | % Increase from Baseline ± SEM |
|---|---|---|---|---|
| 1 | 0 (Vehicle) | 850 ± 75 | 875 ± 80 | 2.9 ± 3.5 |
| 2 | 5 | 865 ± 68 | 1550 ± 110 | 79.2 ± 8.1 |
| 3 | 10 | 840 ± 72 | 2100 ± 155 | 150.0 ± 12.4 |
| 4 | 20 | 855 ± 65 | 2450 ± 180 | 186.5 ± 15.3 |
References
Preparation of Desmopressin Acetate Trihydrate Solutions for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) acetate (B1210297) trihydrate is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (AVP). It possesses potent antidiuretic properties and is a selective agonist for the vasopressin V2 receptor.[1] This selectivity results in significantly reduced vasopressor effects compared to native vasopressin, making it a valuable tool in both clinical settings and in vivo research.[1] These application notes provide detailed protocols for the preparation and administration of desmopressin acetate trihydrate solutions for in vivo studies, along with relevant data on its solubility, stability, and mechanism of action.
Physicochemical Properties and Solubility
This compound is a white, fluffy powder that is soluble in water.[1] For research purposes, it can be formulated in various vehicles depending on the experimental requirements.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
| Water | Soluble | [1] |
| 0.9% Sodium Chloride (Saline) | Routinely used for dilution | [2][3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 2 mg/mL (for trifluoroacetate (B77799) salt) | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥108 mg/mL | [6] |
Note: When using DMSO as a primary solvent, it is crucial to make further dilutions in aqueous buffers or isotonic saline for in vivo administration to minimize solvent toxicity. Ensure the final concentration of DMSO is insignificant, as organic solvents can have physiological effects.[5]
Stability of Desmopressin Acetate Solutions
The stability of desmopressin acetate solutions is influenced by pH, temperature, and light.
Table 2: Stability of Desmopressin Acetate Solutions
| Condition | Observation | Reference |
| pH | More stable at pH 4-5. Degradation is accelerated in acidic (below 4) and basic conditions. | [7] |
| Temperature | Store stock powder at -20°C for long-term storage (months to years) and at 2-8°C for short-term storage (days to weeks).[1] Diluted solutions in 0.9% sodium chloride (0.01 mg/mL) are stable for up to 180 days when stored in clear glass vials at 5°C and 25°C.[8][9] | [1][8][9] |
| Light | Protect from light. | [3] |
| Enzymatic Degradation | Readily degraded by α-chymotrypsin. | [10] |
Mechanism of Action: V2 Receptor Signaling Pathway
Desmopressin selectively binds to the vasopressin V2 receptors, which are primarily located on the basolateral membrane of the collecting ducts in the kidneys. This interaction activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation and insertion into the apical membrane of the renal epithelial cells. This increases water reabsorption from the tubular fluid back into the bloodstream, resulting in concentrated urine and reduced diuresis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or 0.9% sodium chloride (saline)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or saline to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Administration
Materials:
-
This compound stock solution
-
Sterile 0.9% sodium chloride (saline) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to prepare the desired final concentration of the working solution.
-
In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of sterile saline or PBS.
-
Mix gently by inversion.
-
Keep the working solution on ice until administration. It is recommended to use freshly prepared working solutions for each experiment.
In Vivo Administration Protocols
The route of administration and dosage will depend on the animal model and the specific research question. Always adhere to institutional guidelines for animal care and use.
Table 3: Recommended Dosages for In Vivo Studies
| Animal Model | Route of Administration | Dosage Range | Application | Reference |
| Rats | Intravenous (IV) | 1.5 - 4.5 µg/kg | Histopathological effects | |
| Rats | Subcutaneous (SC) | 0.05 - 10 µg/kg/day | Teratology studies | [2] |
| Mice | Intravenous (IV) | Up to 2 mg/kg | Toxicity study (no effect observed) | [2][11] |
| Dogs | Subcutaneous (SC) | 1 µg/kg | von Willebrand's disease | |
| Dogs & Cats | Subcutaneous (SC) | 1 - 2 µ g/dog | Central Diabetes Insipidus |
Subcutaneous (SC) Injection Protocol for Rats
Materials:
-
Prepared desmopressin working solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
Appropriate animal restraint device
Protocol:
-
Accurately weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the desmopressin working solution into the syringe.
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its cage and monitor for any adverse reactions.
Intravenous (IV) Injection Protocol for Mice (Tail Vein)
Materials:
-
Prepared desmopressin working solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the desmopressin working solution into the syringe, ensuring no air bubbles are present.
-
Place the mouse in a suitable restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and attempt injection in a more proximal location.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Concluding Remarks
These protocols and application notes provide a comprehensive guide for the preparation and in vivo administration of this compound solutions. Researchers should adapt these guidelines to their specific experimental needs while adhering to all institutional and regulatory standards for animal welfare. Careful consideration of the compound's solubility and stability will ensure accurate and reproducible results in preclinical research.
References
- 1. medkoo.com [medkoo.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. globalrph.com [globalrph.com]
- 4. litfl.com [litfl.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. products.sanofi.us [products.sanofi.us]
Application Notes and Protocols for the Analytical Detection of Desmopressin in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of desmopressin (B549326) in plasma samples. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method. An overview of Enzyme-Linked Immunosorbent Assay (ELISA) is also included.
Introduction
Desmopressin (1-desamino-8-D-arginine vasopressin, dDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin. It is used therapeutically to manage conditions like diabetes insipidus and certain bleeding disorders.[1] Due to its potent antidiuretic effects, it is also considered a masking agent in sports and is on the World Anti-Doping Agency's (WADA) prohibited list.[2] Accurate and sensitive detection of desmopressin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control.[3][4]
The low therapeutic doses of desmopressin result in very low circulating plasma concentrations, often in the sub-picogram to low picogram per milliliter range.[1][3] This necessitates highly sensitive analytical methods for its quantification.
Analytical Methods: A Comparative Overview
Two primary analytical techniques are employed for the detection of desmopressin in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold standard for quantitative analysis of small molecules like desmopressin in complex biological matrices.[2] It offers high selectivity, specificity, and sensitivity, allowing for the accurate measurement of low concentrations.
-
ELISA is an immunoassay-based method that can also be used for desmopressin quantification. While generally less sensitive and potentially more susceptible to cross-reactivity than LC-MS/MS, ELISA kits offer a simpler and higher-throughput option for certain applications.[1][5]
The following table summarizes the quantitative performance of various published LC-MS/MS methods for desmopressin analysis in human plasma.
| Method | Sample Volume | Extraction Method | Linearity Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) | Reference |
| UPLC-MS/MS | 200 µL | Solid Phase Extraction (SPE) - Weak Cation Exchange (WCX) | 1.01 - 200 | 1.01 | Not Reported | [6] |
| LC-MS/MS | 1000 µL | Solid Phase Extraction (SPE) - Weak Cation Exchange (WCX) | 0.5 - 100.76 | 0.5 | 92.7 | [3] |
| LC-MS/MS | 1000 µL | Dual Solid Phase Extraction (SPE) - CN-E and CBA | 2.0 - 250 | 2.0 | Not Reported | [1] |
| LC-MS/MS | Not Specified | Protein Precipitation & SPE - Weak Cation Exchange (WCX) | Not Specified | 50 | 40 | [7] |
| UPLC-MS/MS | 500 µL | Solid Phase Extraction (SPE) - Oasis WCX | Not Specified | 1 | Not Reported | |
| LC-MS/MS | Not Specified | Solid Phase Extraction (SPE) - SOLAµ WCX | 10 - 5000 | 10 | Not Reported | [8] |
| LC-MS/MS | 300 µL | Solid Phase Extraction (SPE) | 0.25 - 40.0 | 0.25 | 76.72 | [9] |
| LC-MS/MS | Not Specified | Solid Phase Extraction (SPE) with Ion Exchange | 60 - 3200 | Not Reported | Not Reported | [4] |
| Microflow LC-MS/MS | 300 µL | Solid Phase Extraction (SPE) - Weak Cation Exchange (WCX) | 0.5 - 250 | 0.5 | Not Reported | [10] |
Detailed Protocols
LC-MS/MS Method for Sub-Picogram Level Quantification
This protocol is a composite based on highly sensitive methods capable of reaching sub-picogram per milliliter detection limits.[3][10]
3.1.1. Materials and Reagents
-
Desmopressin reference standard
-
Desmopressin-d5 or other suitable stable isotope-labeled internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, acetic acid, and ammonium (B1175870) hydroxide (B78521)
-
Human plasma (K2 EDTA)
-
Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) cartridges
-
Low-binding microcentrifuge tubes and pipette tips
3.1.2. Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
3.1.3. Sample Preparation Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 1000 µL aliquot of plasma, add a specific amount of the internal standard working solution (e.g., 50 µL).[3]
-
Acidification: Add 50 µL of orthophosphoric acid (OPA) or a similar volume of another suitable acid to the sample and vortex.[3]
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate (B1210297) solution.[3][10]
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with appropriate solutions to remove interferences. A multi-step wash can be employed, for instance:
-
Elution: Elute desmopressin from the cartridge using 1 mL of 5% acetic acid in methanol.[3][10]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 0.1% acetic acid in water).[3][10]
3.1.4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., Agilent 300 Extend C18, 150 x 2.1 mm, 3.5µm).[3]
-
Mobile Phase A: 0.1% acetic acid in water.[3]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.[3]
-
Flow Rate: 750 µL/min.[3]
-
Gradient Elution: A gradient should be optimized to ensure good separation from matrix components. A typical run time is around 5 minutes.[3]
-
Injection Volume: 50 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for desmopressin and the internal standard. For desmopressin, a common precursor ion is m/z 535.5, with product ions such as m/z 328.0, 120.0, and 214.0.[7]
ELISA Method (General Protocol)
This is a general protocol based on the principles of competitive ELISA, which is a common format for small molecule detection.[11][12] Specific details will vary depending on the commercial kit used.
3.2.1. Principle of Competitive ELISA
Caption: Principle of Competitive ELISA.
3.2.2. General Experimental Protocol
-
Prepare Reagents: Reconstitute standards, controls, and other kit components as per the manufacturer's instructions.
-
Sample and Standard Addition: Add a defined volume of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate: Add the enzyme-labeled desmopressin to each well.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit manual to allow for competitive binding.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well. This will react with the bound enzyme conjugate to produce a color.
-
Incubation: Incubate the plate to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of desmopressin in the unknown samples by interpolating their absorbance values from the standard curve.
3.2.3. Commercially Available ELISA Kits
Several commercial ELISA kits are available for the detection of desmopressin.[5][11][12] When selecting a kit, it is important to consider the detection range, sensitivity, and sample compatibility.[5] For example, some kits have a detection range of 0-25 ng/mL with a sensitivity of around 1.0 ng/mL, which may not be suitable for all applications requiring high sensitivity.[5]
Conclusion
The choice of analytical method for desmopressin detection in plasma depends on the specific requirements of the study. For applications demanding high sensitivity and specificity, such as pharmacokinetic studies and anti-doping analysis, LC-MS/MS is the preferred method. For higher-throughput screening or when the expected concentrations are within the detection range of available kits, ELISA can be a viable alternative. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable methods for desmopressin analysis.
References
- 1. celerion.com [celerion.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pragolab.sk [pragolab.sk]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. sciex.com [sciex.com]
- 11. mybiosource.com [mybiosource.com]
- 12. ELISA Kit DIY Materials for 1-Desamino 8D Arginine Vasopressin (DDAVP) | KSB841Ge11 | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes and Protocols for Desmopressin Acetate in Animal Models of Hypophysectomy-Induced Diabetes Insipidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central diabetes insipidus (DI) is a condition characterized by the excessive production of dilute urine (polyuria) and a compensatory increase in thirst and water intake (polydipsia). This disorder results from a deficiency of the antidiuretic hormone (ADH), also known as vasopressin, which is normally produced by the hypothalamus and released from the posterior pituitary gland. In a research setting, animal models of DI are crucial for studying the pathophysiology of the disease and for the development of novel therapeutic agents. A common and effective method for inducing central DI in animal models is through surgical removal of the pituitary gland (hypophysectomy).
Desmopressin (B549326) acetate (B1210297), a synthetic analog of vasopressin, is the primary treatment for central DI. It selectively acts on V2 receptors in the renal collecting ducts, increasing water reabsorption and thereby reducing urine output.[1] These application notes provide detailed protocols for the use of desmopressin acetate in animal models of hypophysectomy-induced DI, with a focus on rats and dogs, to aid researchers in their study design and execution.
Data Presentation
The following tables summarize the quantitative effects of desmopressin acetate in a canine model of hypophysectomy-induced diabetes insipidus. This data provides an expected range of physiological responses to treatment.
Table 1: Effect of Desmopressin Acetate on Daily Water Consumption in Hypophysectomized Dogs [2][3]
| Treatment Group | Pre-operative (mL/kg/day) | Day 1 Post-hypophysectomy (mL/kg/day) | Day 5 Post-hypophysectomy (mL/kg/day) | Day 14 Post-hypophysectomy (mL/kg/day) | Day 20 Post-hypophysectomy (mL/kg/day) |
| Control (No Treatment) | Normal Range | 337.6 | Returned to Pre-operative Levels | Normal Range | Normal Range |
| Desmopressin (4 µg, twice daily) | Normal Range | Within Normal Range | Within Normal Range | Within Normal Range | 238.7 (transient increase after cessation of treatment) |
Table 2: Effect of Desmopressin Acetate on Daily Urine Volume in Hypophysectomized Dogs [2][3]
| Treatment Group | Pre-operative (mL/kg/day) | Day 1 Post-hypophysectomy (mL/kg/day) | Day 5 Post-hypophysectomy (mL/kg/day) | Day 14 Post-hypophysectomy (mL/kg/day) | Day 20 Post-hypophysectomy (mL/kg/day) |
| Control (No Treatment) | Normal Range | 258.5 | Returned to Pre-operative Levels | Normal Range | Normal Range |
| Desmopressin (4 µg, twice daily) | Normal Range | Within Normal Range | Within Normal Range | Within Normal Range | 196.8 (transient increase after cessation of treatment) |
Table 3: Effect of Desmopressin Acetate on Urine Specific Gravity (USG) in Hypophysectomized Dogs [3]
| Treatment Group | Days 1-5 Post-hypophysectomy | Post-Day 5 | Day 17 Post-hypophysectomy |
| Control (No Treatment) | 1.006 - 1.015 | Returned to Pre-operative Levels | Normal Range |
| Desmopressin (4 µg, twice daily) | Significantly Higher than Control | Maintained at higher level | Transient decrease to 1.013 |
Experimental Protocols
Protocol 1: Induction of Diabetes Insipidus by Hypophysectomy in Rats
This protocol describes the parapharyngeal approach for the surgical removal of the pituitary gland in rats to induce central diabetes insipidus.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, retractors, small dental drill or burr)
-
Suction apparatus with a fine-tipped cannula
-
Stereotaxic frame (optional, for precise positioning)
-
Surgical microscope or magnifying loupes
-
Suturing material
-
Warming pad
-
Post-operative care supplies (see Protocol 3)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Once anesthetized, shave the ventral neck region and disinfect the area with an antiseptic solution.
-
Incision: Make a midline incision in the skin of the neck, from the mandible to the sternum.
-
Muscle Dissection: Carefully separate the salivary glands and retract the sternohyoid muscles to expose the trachea and the underlying basisphenoid bone.
-
Exposure of the Pituitary: Identify the basisphenoid bone. A small hole needs to be drilled through this bone to access the pituitary gland. The location is critical and is typically just rostral to the spheno-occipital synchondrosis.
-
Drilling: Using a small dental drill or burr under magnification, carefully create a small hole in the basisphenoid bone to expose the dura mater overlying the pituitary gland.
-
Pituitary Removal: Gently incise the dura mater. Using a fine-tipped suction cannula, carefully aspirate the anterior and posterior lobes of the pituitary gland. Visualize the complete removal of the gland.
-
Closure: Control any minor bleeding with sterile gelfoam. Close the muscle layers with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Recovery: Place the rat on a warming pad during recovery from anesthesia. Monitor for any signs of respiratory distress or bleeding.
Protocol 2: Administration of Desmopressin Acetate
Desmopressin can be administered through various routes. The choice of administration route will depend on the specific experimental design.
A. Subcutaneous (SC) Injection:
-
Dosage: For rats, a typical starting dose is 1-5 µg/kg, administered once or twice daily.[4]
-
Procedure: Dissolve desmopressin acetate in sterile saline. Pinch the loose skin on the back of the neck and insert a 25-27 gauge needle to deliver the injection subcutaneously.
B. Intranasal (IN) Administration:
-
Dosage: For rats, intranasal doses can range from 1-10 µg.[4]
-
Procedure: Lightly anesthetize the rat. Using a micropipette, instill the desmopressin solution into the nares.
C. Oral Gavage:
-
Dosage: Oral bioavailability is lower than other routes. Doses may need to be significantly higher, in the range of 10-20 times the intranasal dose.[5]
-
Procedure: Dissolve desmopressin acetate in water. Using a ball-tipped gavage needle, carefully administer the solution directly into the stomach.
Protocol 3: Post-Operative Care and Monitoring
Immediate Post-Operative Care:
-
Keep the animal warm and monitor for recovery from anesthesia.
-
Provide easy access to food and water. A water bottle with a long sipper tube is recommended.
-
Administer analgesics as prescribed by the veterinarian to manage post-surgical pain.
Monitoring for Diabetes Insipidus:
-
Water Intake and Urine Output: After a recovery period of 24-48 hours, place the rats in metabolic cages to accurately measure 24-hour water intake and urine output. A significant increase in both parameters is indicative of the onset of diabetes insipidus.
-
Urine Osmolality/Specific Gravity: Collect urine samples to measure osmolality or specific gravity. A significant decrease in urine concentration confirms the diagnosis of diabetes insipidus.
Long-Term Care:
-
Ensure a constant and easily accessible supply of fresh water.
-
Monitor the animal's weight and overall health daily.
-
Continue to monitor water intake and urine output to assess the stability of the diabetes insipidus model before initiating desmopressin treatment.
Mandatory Visualizations
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Desmopressin and vasopressin increase locomotor activity in the rat via a central mechanism: implications for nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Desmopressin Acetate in Platelet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) acetate (B1210297) (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analog of the human antidiuretic hormone, vasopressin.[1][2] While primarily known for its antidiuretic properties, desmopressin is widely utilized as a hemostatic agent in the management of certain bleeding disorders.[3][4][5] Its application extends to patients with mild hemophilia A, von Willebrand disease (vWD), and various congenital or acquired platelet function defects, including those induced by antiplatelet agents like aspirin.[1][3][5][6][7] These application notes provide a detailed overview of the mechanisms of desmopressin and standardized protocols for evaluating its effects using common platelet function assays.
Mechanism of Action
Desmopressin's primary hemostatic effect is indirect, mediated through its action on vascular endothelial cells.[1][8] It binds to vasopressin V2 receptors on these cells, triggering the release of stored von Willebrand factor (vWF) and Factor VIII (FVIII) from the Weibel-Palade bodies.[1][9] The subsequent increase in plasma concentrations of large vWF multimers enhances platelet adhesion and aggregation at sites of vascular injury, a critical step in primary hemostasis.[10][11]
Beyond this principal mechanism, studies suggest that desmopressin also exerts more direct effects on platelets, enhancing their procoagulant activity.[9][12][13] This is achieved by promoting the formation of "collagen- and thrombin-activated" (COAT) platelets, which play a crucial role in thrombin generation.[9][12] This enhancement is linked to an increase in intracellular sodium and calcium ion mobilization within the platelets.[1][12][13]
Quantitative Data Summary
The administration of desmopressin leads to measurable changes in various parameters of platelet function and coagulation. The table below summarizes typical findings from key assays before and after desmopressin administration.
| Assay | Parameter | Typical Effect of Desmopressin | Clinical Relevance | Reference |
| Platelet Function Analyzer (PFA-100/200) | Closure Time (CT) with Collagen/Epinephrine & Collagen/ADP cartridges | Shortens/Normalizes prolonged CT | Monitors correction of platelet dysfunction under high shear stress | [5][7][14] |
| Light Transmission Aggregometry (LTA) | Maximum Aggregation (%) with agonists (e.g., ADP, collagen) | Significantly enhances platelet aggregation | Assesses improvement in platelet aggregation response | [15][16][17] |
| Flow Cytometry | Procoagulant (COAT) Platelets (%) | Significant increase in convulxin/thrombin-induced procoagulant platelets | Measures enhancement of platelet-dependent thrombin generation | [12][13] |
| Immunoassay | von Willebrand Factor Antigen (VWF:Ag) | 3- to 5-fold increase from baseline | Confirms the primary mechanism of endothelial release | [10][11] |
| Clotting Assay | Factor VIII Coagulant Activity (FVIII:C) | 3- to 5-fold increase from baseline | Important for managing mild Hemophilia A | [10] |
| Viscoelastic Testing (e.g., TEG) | Maximum Amplitude (MA) | Increased MA | Indicates improved overall clot strength | [18] |
Experimental Protocols
Protocol 1: PFA-100/200 Assay for Monitoring Desmopressin Therapy
Principle: The PFA-100/200 system simulates primary hemostasis under high-shear flow conditions.[19] A whole blood sample is aspirated through an aperture in a membrane coated with either collagen/epinephrine (CEPI) or collagen/ADP (CADP). The time it takes for a stable platelet plug to form and occlude the aperture is recorded as the Closure Time (CT).[5] Desmopressin is expected to shorten a prolonged CT in responsive patients.[14][19]
Materials:
-
PFA-100 or PFA-200 instrument
-
PFA Collagen/Epinephrine (CEPI) and Collagen/ADP (CADP) test cartridges
-
Blood collection tubes containing 3.2% buffered sodium citrate (B86180)
-
Calibrated pipettes
-
Patient sample collected pre- and post-desmopressin administration
Procedure:
-
Patient Preparation: Administer desmopressin intravenously at a standard dose of 0.3 µg/kg diluted in 50 mL of 0.9% saline, infused over 15-30 minutes.[8][11]
-
Sample Collection: Collect blood via venipuncture into a 3.2% sodium citrate tube. The first sample should be drawn immediately before the desmopressin infusion ("pre-DDAVP"). Subsequent samples should be collected at specified time points after the infusion, typically at 1 and 4 hours post-infusion.
-
Sample Handling: Invert the collection tube gently 3-5 times. Samples must be kept at room temperature and should be processed within 4 hours of collection. Do not refrigerate or place on ice.
-
Assay Performance:
-
Allow the test cartridges to equilibrate to room temperature for at least 15 minutes before use.
-
Ensure the PFA instrument has passed its quality control checks.
-
Pipette 800 µL of the citrated whole blood into the sample reservoir of the test cartridge.
-
Place the cartridge into the instrument and initiate the test.
-
The instrument will automatically perform the analysis and report the Closure Time in seconds.
-
-
Data Interpretation: A normalization or significant shortening of the Closure Time in the post-desmopressin sample compared to the baseline indicates a positive response to the therapy.
Protocol 2: Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for assessing platelet aggregation.[20] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[21][22][23] Desmopressin itself does not typically induce aggregation but can enhance the aggregation response to suboptimal concentrations of other agonists.[15][17]
Materials:
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Water bath or heating block (37°C)
-
Centrifuge
-
Blood collection tubes (3.2% sodium citrate)
-
Platelet agonists (e.g., ADP, collagen, epinephrine)
-
Pipettes
Procedure:
-
Sample Collection and PRP Preparation:
-
Collect blood as described in Protocol 1 (pre- and post-desmopressin).
-
Allow blood to rest at room temperature for 30 minutes.
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to prepare platelet-rich plasma (PRP).[23]
-
Transfer the supernatant (PRP) to a clean tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to prepare platelet-poor plasma (PPP), which will be used as a blank (100% transmission).
-
-
Assay Performance:
-
Pre-warm the PRP and PPP samples to 37°C for 5-10 minutes.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Allow the PRP to stabilize for 1-2 minutes.
-
Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to the PRP and start the recording.
-
Monitor the change in light transmission for 5-10 minutes until a maximal aggregation plateau is reached.
-
-
Data Interpretation: Compare the maximal percentage of aggregation for each agonist in the post-desmopressin sample to the pre-desmopressin baseline. A significant increase in aggregation percentage indicates an enhanced platelet response.[15]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. childrensmn.org [childrensmn.org]
- 4. www1.wfh.org [www1.wfh.org]
- 5. How do you treat bleeding disorders with desmopressin? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of desmopressin in von Willebrand disease: the experience of the first 30 years (1977-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. ashpublications.org [ashpublications.org]
- 10. imperial.nhs.uk [imperial.nhs.uk]
- 11. Desmopressin treatment improves platelet function under flow in patients with postoperative bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of desmopressin on platelet function: a selective enhancement of procoagulant COAT platelets in patients with primary platelet function defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. PFA-100 monitoring of von Willebrand factor (VWF) responses to desmopressin (DDAVP) and factor VIII/VWF concentrate substitution in von Willebrand disease type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo effects of desmopressin on platelet function | Haematologica [haematologica.org]
- 16. In vitro and in vivo effects of desmopressin on platelet function | Haematologica [haematologica.org]
- 17. In vitro and in vivo effects of desmopressin on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siemens-healthineers.com [siemens-healthineers.com]
- 20. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet - Wikipedia [en.wikipedia.org]
- 22. de-vhl.nl [de-vhl.nl]
- 23. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for the Formulation of Desmopressin Acetate Tablets for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) acetate (B1210297), a synthetic analogue of the natural human hormone arginine vasopressin, is a potent antidiuretic and factor VIII releasing agent. It is widely used in the treatment of central diabetes insipidus and nocturnal enuresis. The formulation of desmopressin acetate into oral tablets presents challenges due to its peptide nature and susceptibility to degradation. This document provides detailed application notes and protocols for the formulation, manufacturing, and testing of desmopressin acetate tablets for research and development purposes.
Mechanism of Action and Signaling Pathway
Desmopressin selectively binds to the vasopressin V2 receptors, which are Gs-protein coupled receptors located in the renal collecting ducts. This binding initiates a signaling cascade that leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells.[1] This increases water reabsorption from the urine, leading to a more concentrated urine and decreased urine output.[2] Desmopressin also stimulates the release of von Willebrand factor (vWF) and factor VIII from endothelial cells by acting on V2 receptors.[3][4]
Formulation of Desmopressin Acetate Tablets
The following table outlines several trial formulations of desmopressin acetate tablets prepared by wet granulation.
Table 1: Trial Formulations of Desmopressin Acetate Tablets
| Ingredient (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 | Formulation F5 (Optimized) |
| Desmopressin Acetate | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| Lactose (B1674315) Monohydrate | 150 | 145 | 140 | 135 | 140 |
| Starch | 40 | 40 | 40 | 40 | 40 |
| PVPK-30 | 5 | 10 | 15 | 20 | 15 |
| Magnesium Stearate (B1226849) | 2 | 2 | 2 | 2 | 2 |
| Purified Water | q.s. | q.s. | q.s. | q.s. | q.s. |
| Total Weight (mg) | 197.1 | 197.1 | 197.1 | 197.1 | 197.1 |
PVPK-30: Polyvinylpyrrolidone K-30, q.s.: quantum satis (as much as is sufficient)
Experimental Protocols
Wet Granulation Method for Tablet Formulation
This protocol describes a common method for preparing desmopressin acetate tablets.
Protocol:
-
Sieving: Sieve desmopressin acetate, lactose monohydrate, and starch through a #40 mesh sieve.
-
Dry Mixing: Mix the sieved powders in a suitable blender for 10-15 minutes.
-
Binder Preparation: Prepare the binder solution by dissolving Polyvinylpyrrolidone K-30 (PVPK-30) in purified water.
-
Wet Granulation: Slowly add the binder solution to the powder mixture while mixing until a suitable damp mass is formed.
-
Wet Sieving: Pass the damp mass through a #14 or #20 mesh sieve to form granules.
-
Drying: Dry the wet granules in a hot air oven at 50-60°C until the moisture content is within the desired range (typically 1-2%).
-
Dry Sieving: Sieve the dried granules through a #20 mesh sieve to obtain uniform granule size.
-
Lubrication: Add magnesium stearate (sieved through a #60 mesh sieve) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a suitable tablet press.
Evaluation of Tablet Physicochemical Properties
The formulated tablets should be evaluated for various physicochemical properties.
Table 2: Physicochemical Evaluation of Formulated Desmopressin Acetate Tablets
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 (Capping) | Formulation F5 (Optimized) |
| Hardness ( kg/cm ²) | 3.5 - 4.0 | 4.0 - 4.5 | 4.5 - 5.0 | - | 4.8 |
| Friability (%) | 0.65 | 0.58 | 0.45 | - | 0.42 |
| Disintegration Time (sec) | 120 | 105 | 90 | - | 85 |
| Drug Content (%) | 98.5 ± 1.2 | 99.1 ± 0.8 | 99.5 ± 1.0 | - | 99.8 ± 0.5 |
| In-vitro Drug Release (%) after 45 min | 75.6 | 82.3 | 88.9 | - | 95.4 |
Data presented as mean ± standard deviation where applicable.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Dissolution
A stability-indicating RP-HPLC method is crucial for the quantification of desmopressin acetate.[1][5]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil C18 (250mm x 4.6mm, 5.0µm) or equivalent |
| Mobile Phase | Methanol and Phosphate buffer pH 4.5 (25:75)[5] |
| Flow Rate | 1.2 mL/minute[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Run Time | Approximately 12 minutes[5] |
Protocol for Method Validation (as per ICH guidelines): [1][5]
-
Specificity: Forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can separate desmopressin from its degradation products.[5]
-
Linearity: Analyze a series of desmopressin standard solutions over a concentration range (e.g., 5-15 µg/mL).[5] The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of desmopressin into a placebo formulation at three different concentration levels. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days by different analysts. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
In-Vitro Dissolution Testing
Dissolution testing is performed to assess the drug release from the tablet.
Table 4: Dissolution Test Parameters
| Parameter | Condition |
| Apparatus | USP Type II (Paddle) |
| Dissolution Medium | 500 mL of deaerated water |
| Paddle Speed | 75 rpm |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 10, 20, 30, and 45 minutes |
| Analysis | HPLC (as described above) |
Accelerated Stability Study Protocol
This protocol is designed to predict the long-term stability of the formulated tablets.[6][7]
Objective: To evaluate the stability of desmopressin acetate tablets under accelerated storage conditions to determine the shelf-life.
Materials:
-
Optimized batch of desmopressin acetate tablets.
-
Suitable packaging materials (e.g., HDPE bottles with desiccant, blister packs).
-
Stability chambers.
Protocol:
-
Sample Preparation: Package the tablets in the intended commercial packaging.
-
Storage Conditions: Place the packaged tablets in stability chambers maintained at accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Intervals: Withdraw samples at initial (0), 1, 3, and 6-month time points.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color, shape, or signs of degradation.
-
Hardness and Friability: To assess the physical integrity of the tablets.
-
Disintegration Time: To ensure the tablet breaks down within the specified time.
-
Assay (Drug Content): To determine the amount of desmopressin acetate remaining.
-
Related Substances/Impurities: To quantify any degradation products.
-
Dissolution: To ensure the drug release profile is maintained.
-
-
Acceptance Criteria: The tablets are considered stable if all tested parameters remain within the predefined specifications throughout the study period. Desmopressin is known to be unstable under high temperature and humidity, and in acidic or basic conditions.[6]
Conclusion
The successful formulation of desmopressin acetate tablets for research purposes requires careful selection of excipients and a well-controlled manufacturing process, such as wet granulation. Rigorous in-process and finished product testing, including HPLC for assay and a comprehensive stability program, are essential to ensure the quality, efficacy, and safety of the developed formulation. The protocols and data presented in this application note provide a robust framework for researchers and scientists in the field of pharmaceutical development.
References
- 1. Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bioequivalence study of two oral desmopressin tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9504647B2 - Pharmaceutical formulations of desmopressin - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Application Note: Ultra-Sensitive Quantification of Desmopressin in Small Plasma Volumes at Sub-Picogram Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326), a synthetic analogue of the natural pituitary hormone vasopressin, is a potent antidiuretic peptide. Its clinical applications in treating conditions like central diabetes insipidus and primary nocturnal enuresis necessitate administration at very low doses, leading to circulating plasma concentrations in the sub-picogram per milliliter range.[1][2] Consequently, the development of highly sensitive and robust bioanalytical methods for its quantification in small plasma volumes is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3]
This application note details a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the ultra-sensitive quantification of desmopressin in human plasma. The described protocol is optimized for small sample volumes, making it ideal for studies with limited sample availability, such as in pediatric research.
Quantitative Data Summary
The following tables summarize the performance of validated LC-MS/MS methods for the quantification of desmopressin in human plasma.
Table 1: Method Performance and Validation Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL[2][3] | 1.01 pg/mL[1] | 0.5 pg/mL[4][5] |
| Plasma Volume | 300 µL[2] | 200 µL[1] | 300 µL[4] |
| Linearity Range | 0.25 - 40.00 pg/mL[2][3] | 1.01 - 200 pg/mL[1] | 0.5 - 250 pg/mL[4] |
| Correlation Coefficient (r²) | > 0.996[3] | ≥ 0.99[1] | > 0.997[4] |
| Internal Standard | Not Specified | Desmopressin-d8[1] | Not Specified |
Table 2: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 4 - 13% | 4 - 13% | 98 - 117% | [3] |
| Low | 4 - 13% | 4 - 13% | 98 - 117% | [3] |
| Medium | 4 - 13% | 4 - 13% | 98 - 117% | [3] |
| High | 4 - 13% | 4 - 13% | 98 - 117% | [3] |
| LLOQ (1.01 pg/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| Low (3.05 pg/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| Middle (78.14 pg/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| High (156.23 pg/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| All Levels (0.5-250 pg/mL) | Well within acceptance criteria | Well within acceptance criteria | 91.82 - 104.34% | [4] |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 | Method 2 |
| Global Recovery | 76.7% (4.8% precision)[3] | 92.7%[5] |
| Matrix Effect | Negligible (Matrix factors near unity)[3] | No significant matrix effect observed[2] |
Experimental Protocols
This section provides a detailed methodology for the quantification of desmopressin in human plasma based on established and validated procedures.
Materials and Reagents
-
Desmopressin reference standard
-
Desmopressin-d8 (internal standard)
-
K2EDTA human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Acetic acid
-
Ammonia solution
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX)[1]
Sample Preparation (Solid Phase Extraction)
The following protocol is a representative solid-phase extraction (SPE) procedure for the extraction of desmopressin from human plasma.
References
- 1. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. sciex.com [sciex.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Desmopressin Acetate Trihydrate in Canine Central Diabetes Insipidus (CDI) Research
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with desmopressin (B549326) acetate (B1210297) trihydrate for the management of canine central diabetes insipidus (CDI). It includes frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental methodologies.
Section 1: Frequently Asked Questions (FAQs)
Initial Dosing and Administration
Q: What are the recommended starting doses of desmopressin for canines with CDI?
A: Initial doses vary by administration route. Desmopressin is not approved for veterinary use by the FDA but is prescribed as an extra-label drug.[1] Starting doses should be conservative and titrated based on individual response.
Q: Which route of administration is most effective?
A: The subcutaneous route is often considered the most effective and cost-efficient.[2][3] Conjunctival (ocular) administration of the nasal solution is a common and practical alternative.[1][4][5][6] Oral tablets are available but are generally more expensive and have lower bioavailability.[3][4][5][7]
Q: How should the different formulations of desmopressin be prepared and administered?
A:
-
Conjunctival/Intranasal: The human nasal solution (100 µg/mL) is typically used.[4] For conjunctival use, one to four drops are instilled into the conjunctival sac.[8][9][10] This method may cause local irritation.[4][5]
-
Subcutaneous Injection: The injectable form (4 µg/mL) can be used. Alternatively, the nasal solution can be used for subcutaneous injection, which is often the most cost-effective method.[4][5]
-
Oral: Tablets are administered directly. Due to destruction in the GI tract, oral doses are significantly higher than other routes.[11][12]
Monitoring and Dose Adjustment
Q: What are the primary parameters for monitoring treatment efficacy?
A: The key monitoring parameters are water consumption and urine specific gravity (USG).[13] The goal is to eliminate polyuria (excessive urination) and polydipsia (excessive thirst).[4][5] Blood electrolytes, particularly sodium, should also be monitored to prevent hyponatremia.[10][14]
Q: How frequently should monitoring be performed during dose optimization?
A: During the initial titration phase, daily monitoring of water intake is crucial.[9] Urine specific gravity should be checked on urine samples collected throughout the day. Once a stable dose is achieved, monitoring frequency can be reduced, but regular checks are still recommended.
Q: What are the target values for monitored parameters in a well-controlled canine patient?
A: The primary goal is the resolution of clinical signs. A dramatic decrease in water intake (often over 50%) is a strong indicator of a positive response.[8]
| Parameter | Pre-Treatment (Typical CDI) | Target Range (Under Treatment) |
| Water Intake | >100 mL/kg/day | < 80-100 mL/kg/day |
| Urine Specific Gravity (USG) | < 1.006 (Hyposthenuria)[8][15] | > 1.020[8] |
| Urine Osmolality | < 300 mOsm/kg[16][17] | Significant increase; aiming for > plasma osmolality |
| Serum Sodium | High end of normal or elevated | Mid-normal range |
Q: How is the desmopressin dose adjusted?
A: The dose and frequency should be gradually increased until the minimum effective dose that controls polyuria and polydipsia is found.[8][18] The duration of action for desmopressin can range from 8 to 24 hours, and adjustments may be needed to find a twice-daily (BID) or sometimes three-times-daily (TID) schedule that provides consistent control.[4][5] Morning and evening doses can be adjusted independently.[4][5]
Section 2: Troubleshooting Guide
Q: A canine subject is showing a poor or diminished response to desmopressin therapy. What are the potential causes and troubleshooting steps?
A: An apparent lack of response can stem from several factors. A systematic approach is necessary to identify the cause.
| Potential Cause | Troubleshooting Action |
| Incorrect Diagnosis | Confirm the diagnosis of Central Diabetes Insipidus. Rule out other causes of polyuria/polydipsia such as Cushing's disease, chronic kidney disease, or psychogenic polydipsia.[2][8][9] A desmopressin response trial can help differentiate CDI from nephrogenic diabetes insipidus (NDI).[8] |
| Inadequate Dose or Dosing Frequency | The current dose may be too low or the dosing interval too long. Gradually increase the dose or shorten the interval between doses. The maximal effect of desmopressin occurs 2 to 8 hours after administration.[4][5] If signs of polyuria return before the next scheduled dose, the duration of action is insufficient. |
| Poor Drug Absorption/Administration Technique | If using the conjunctival route, ensure the drops are being properly instilled in the conjunctival sac and not blinking out.[4][5] Consider switching to the subcutaneous route, which has more reliable absorption.[2] Oral absorption is known to be poor and variable.[7] |
| Drug Quality or Formulation Issue | If the response to a previously effective dose has diminished, consider the possibility of a change in the drug formulation (e.g., switching from brand name to generic) or improper storage of the drug.[2] Desmopressin solution should be stored in the refrigerator.[6][12] |
| Development of a Concurrent Condition | A new, concurrent illness (e.g., urinary tract infection, hyperadrenocorticism) can interfere with the dog's ability to concentrate urine and may mimic a failure of desmopressin therapy.[2] A complete diagnostic re-evaluation, including bloodwork and urinalysis, is recommended.[2] |
Q: A subject has developed hyponatremia while on desmopressin. What is the corrective course of action?
A: Hyponatremia (low blood sodium) is a sign of desmopressin overdosage, leading to excessive water retention.[4][5][10]
-
Discontinue Desmopressin: Temporarily stop the medication.[10]
-
Monitor Electrolytes: Closely monitor serum sodium levels until they return to the normal range.
-
Reintroduce at a Lower Dose: Once electrolytes have normalized, restart desmopressin at a lower dose or less frequent administration schedule.
-
Client Education: To avoid this, it's sometimes recommended to briefly restrict water access for 1-2 hours immediately after administering a dose, especially if severe polydipsia has recurred.[4]
Q: The subject experiences conjunctival irritation after administration of the nasal solution into the eye. What can be done?
A: The nasal solution is acidic and can cause local irritation.[4][5] If irritation is mild, it may resolve. If it is persistent or severe, consider switching to subcutaneous administration.
Section 3: Experimental Protocols & Visualizations
Key Experimental Protocols
Protocol 1: 24-Hour Water Intake Measurement
-
Objective: To accurately quantify water consumption to establish a baseline and monitor response to therapy.
-
Materials: A large, graduated measuring container; a water bowl.
-
Procedure:
-
Measure a precise volume of fresh water and pour it into the dog's water bowl at the start of the 24-hour period. Record this initial volume.
-
Ensure the subject has free access to this water and no other water sources.
-
After exactly 24 hours, pour the remaining water from the bowl back into the measuring container.
-
Record the remaining volume.
-
Calculate the total water intake: (Initial Volume - Remaining Volume) = 24-hour Intake (mL).
-
Divide the total intake by the dog's body weight in kilograms to determine mL/kg/day.
-
This protocol should be repeated for 2-3 consecutive days to get a reliable average before starting or adjusting therapy.[9]
-
Protocol 2: Urine Specific Gravity (USG) Measurement
-
Objective: To assess the kidney's ability to concentrate urine.
-
Materials: Refractometer; clean, dry container for urine collection.
-
Procedure:
-
Calibrate the refractometer with distilled water to a reading of 1.000.
-
Collect a fresh urine sample. Mid-stream samples are preferred.
-
Place a drop of urine onto the prism of the refractometer.
-
Close the cover and point the refractometer towards a light source.
-
Read the specific gravity on the scale at the light/dark interface.
-
Clean the refractometer prism with a soft, damp cloth after each use.
-
For optimal dose timing, it can be useful to collect samples at different times relative to desmopressin administration (e.g., just before a dose and 4-6 hours after).
-
Visualizations
Desmopressin binds to the V2 receptor, initiating a cAMP-mediated cascade that results in the insertion of Aquaporin-2 water channels into the apical membrane, increasing water reabsorption from the urine.[19][20][21][22][23]
This workflow illustrates the iterative process of establishing a baseline, initiating treatment, monitoring key parameters, and adjusting the dosage to achieve optimal control of clinical signs.
This diagram provides a logical pathway for researchers to follow when faced with a canine subject that is not responding as expected to desmopressin treatment.
References
- 1. Desmopressin (DDAVP®, Stimate®) for Dogs and Cats [petplace.com]
- 2. Insights into Veterinary Endocrinology: Q & A: Desmopressin No Longer Controlling Diabetes Insipidus? [endocrinevet.blogspot.com]
- 3. Chapter 12: Clinical Use of the Vasopressin Analog Desmopressin for the Diagnosis and Treatment of Diabetes Insipidus | Veterian Key [veteriankey.com]
- 4. Vetco - Veterinary Consulting & Control [vetco.org]
- 5. Insights into Veterinary Endocrinology: How Do We Make Desmopressin Dose Adjustments in Dogs or Cats with Diabetes Insipidus? [endocrinevet.blogspot.com]
- 6. dogcatdoc.com [dogcatdoc.com]
- 7. Central diabetes insipidus in five cats: Clinical presentation, diagnosis and oral desmopressin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 9. dvm360.com [dvm360.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Desmopressin Acetate for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 12. wendyblount.com [wendyblount.com]
- 13. kingsdale.com [kingsdale.com]
- 14. Desmopressin Acetate | VCA Animal Hospitals [vcahospitals.com]
- 15. Polyuria, Polydipsia and Diabetes Insipidus - WSAVA2002 - VIN [vin.com]
- 16. dvm360.com [dvm360.com]
- 17. Approach to Polyuria & Polydipsia - VIN [vin.com]
- 18. Diabetes Insipidus in Animals - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
- 19. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. litfl.com [litfl.com]
- 21. pharmacyfreak.com [pharmacyfreak.com]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
addressing solubility issues of desmopressin acetate trihydrate in aqueous solutions
Welcome to the technical support center for desmopressin (B549326) acetate (B1210297) trihydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of desmopressin acetate trihydrate in aqueous solutions?
A1: this compound is a white, lyophilized powder that is soluble in water, methanol, ethanol, and acetic acid.[1][2][3] The aqueous solubility is reported to be greater than 1 mg/mL within a pH range of 1 to 8.[1] One study has reported a thermodynamic solubility of 50 mg/mL in water at 25°C.[4]
Q2: What is the optimal pH for dissolving and maintaining the stability of desmopressin acetate in an aqueous solution?
A2: The optimal pH for the stability of desmopressin acetate in aqueous solutions is between 4 and 5.[5] A 1 mg/mL aqueous solution of this compound naturally has a pH of approximately 4.8.[3] Degradation of the peptide is accelerated in more acidic or basic conditions.[5]
Q3: How do temperature and light affect the stability of desmopressin acetate aqueous solutions?
A3: High temperatures and exposure to sunlight can accelerate the degradation of desmopressin acetate in aqueous solutions.[5] Therefore, it is recommended to store solutions protected from light and at controlled temperatures, preferably refrigerated at 2-8°C for long-term stability.[6][7]
Q4: Can I expect any issues when adjusting the pH of a desmopressin acetate solution?
A4: Yes, adjusting the pH outside of the optimal stability range of 4-5 can lead to increased degradation.[5] While the solubility is generally good between pH 1-8, moving towards its isoelectric point (pI) of 11.6 could potentially lead to precipitation, although this is outside the typical working pH range for most applications.[1] When adjusting pH, it is crucial to do so gradually and with gentle mixing to avoid localized high concentrations of acid or base which could cause precipitation or degradation.
Q5: What are some common excipients used in desmopressin acetate formulations?
A5: Common excipients used in tablet formulations include lactose (B1674315) monohydrate, starch, and povidone (PVPK-30).[2] For liquid formulations, sodium chloride is used to adjust tonicity.[8] The impact of these excipients on solubility should be evaluated on a case-by-case basis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in water | - Incorrect pH: The pH of the water may be outside the optimal range. - Low Temperature: Dissolution may be slower at lower temperatures. - High Concentration: Exceeding the solubility limit at a given temperature and pH. | 1. Ensure the water used for dissolution is of high purity (e.g., Milli-Q or WFI). 2. Check the pH of the solution. If necessary, adjust to the optimal range of 4-5 using dilute acetic acid or a suitable buffer. 3. Gently warm the solution (e.g., to room temperature or 37°C) with continuous stirring. Avoid excessive heat. 4. If preparing a high concentration stock, consider starting with a slightly acidic solvent like a dilute acetic acid solution. |
| Cloudiness or precipitation after pH adjustment | - Localized pH shock: Rapid addition of a strong acid or base can cause localized precipitation. - Exceeding solubility at the new pH: The solubility of desmopressin acetate may be lower at the target pH. | 1. Add the acid or base dropwise while stirring vigorously to ensure rapid and even distribution. 2. Use dilute solutions of the acid or base for adjustment. 3. If possible, perform the pH adjustment at a slightly elevated temperature to increase solubility. |
| Degradation of the peptide over time in solution | - Suboptimal pH: Storage at a pH outside the 4-5 stability range. - Exposure to light or high temperature: These conditions accelerate degradation.[5] - Microbial contamination: Can lead to enzymatic degradation. | 1. Prepare and store the solution in a buffer with a pH between 4 and 5. 2. Store the solution in amber vials or otherwise protected from light.[6][7] 3. Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. 4. Use sterile filtration for the final solution if it is to be stored for an extended period. |
| Inconsistent results in bioassays | - Inaccurate concentration due to incomplete dissolution. - Degradation of the peptide. - Adsorption to container surfaces. | 1. Visually inspect the solution to ensure it is clear and free of particulates before use. 2. Quantify the concentration of desmopressin acetate using a validated analytical method such as HPLC-UV. 3. Follow the stability guidelines mentioned above. 4. Consider using low-protein-binding tubes and containers, especially for dilute solutions. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 1183.31 g/mol | [9] |
| Appearance | White, fluffy/lyophilized powder | [1] |
| Aqueous Solubility (pH 1-8) | > 1 mg/mL | [1] |
| Thermodynamic Solubility (25°C) | 50 mg/mL | [4] |
| pH of 1 mg/mL aqueous solution | 4.8 | [3] |
| Optimal pH for Stability | 4 - 5 | [5] |
| Isoelectric Point (pI) | 11.6 | [1] |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
1. Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q)
-
Buffers of various pH values (e.g., citrate, phosphate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system for quantification
-
Calibrated pH meter
2. Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 5, 6, 7, 8).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Tightly seal the vials to prevent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of desmopressin acetate in the diluted supernatant using a validated HPLC-UV method.
-
Measure the pH of the remaining supernatant to determine the final pH at equilibrium.
-
The calculated concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol for HPLC-UV Quantification of Desmopressin Acetate
This is a general protocol and may require optimization based on the specific HPLC system and column.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 4.5).[10][11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve.
4. Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Determine the concentration of desmopressin acetate in the samples by interpolating their peak areas from the standard curve.
Visualizations
Caption: Desmopressin V2 Receptor Signaling Pathway.
Caption: Workflow for Solubility Determination.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. tsijournals.com [tsijournals.com]
- 3. ferring.ca [ferring.ca]
- 4. Development and evaluation of a composite dosage form containing desmopressin acetate for buccal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desmopressin acetate | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. globalrph.com [globalrph.com]
- 8. Desmopressin: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Desmopressin Acetate [drugfuture.com]
- 10. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
identifying and characterizing desmopressin acetate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing desmopressin (B549326) acetate (B1210297) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for desmopressin acetate?
A1: Desmopressin acetate is susceptible to degradation through several pathways, including:
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of peptide bonds.[1]
-
Deamidation: The loss of an amide group, particularly from glutamine or asparagine residues, is a common degradation route.[1][2] For instance, deamidation at the C-terminal Gly-NH2 has been observed under acidic conditions.[2]
-
Oxidation: The cysteine residues forming the disulfide bridge are susceptible to oxidation.[1]
-
Disulfide Bond Cleavage: Reactions with reducing agents, such as glutathione, can lead to the cleavage of the disulfide bond.[3]
-
Enzymatic Degradation: Enzymes like α-chymotrypsin can catalyze the degradation of desmopressin.[4]
-
Photodegradation: Exposure to light can cause degradation of the molecule.[1]
Q2: What are the known impurities of desmopressin acetate?
A2: Several process-related impurities and degradation products of desmopressin are recognized by the European Pharmacopoeia (EP). These include substitutions or modifications at various amino acid positions. The common EP impurities are listed as Impurity A, B, C, D, E, F, and G.[5] Other identified impurities include Asp(5)-Desmopressin and S-sulfoxide mixtures.[1]
Q3: Which analytical techniques are most suitable for analyzing desmopressin and its degradation products?
A3: The most commonly employed analytical techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for separating, identifying, and quantifying desmopressin and its impurities.[1][6] Due to desmopressin's low UV absorbance, highly sensitive detectors or derivatization techniques are often required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation and confirmation of degradation products, offering high sensitivity and specificity.
-
Capillary Electrophoresis (CE): CE can be used to separate charge and size variants of the peptide.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped column.- Optimize the mobile phase pH; desmopressin is more stable at a pH of around 4.5.[7]- Add an ion-pairing agent to the mobile phase.- Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase.- Column collapse. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Ensure the column is operated within its recommended pressure and pH limits. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction or leaks. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Perform pump maintenance and check for leaks. |
| Low Signal/Sensitivity | - Low UV absorbance of desmopressin.- Incorrect detection wavelength.- Sample degradation in the autosampler. | - Use a highly sensitive UV detector (e.g., DAD) or consider a more sensitive detection method like fluorescence or mass spectrometry.- Set the detection wavelength to around 220 nm.[6]- Ensure the autosampler is cooled to prevent degradation of the sample. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure in the autosampler method.- Run blank injections to identify the source of contamination. |
| High Backpressure | - Blockage in the column or system (e.g., clogged frit).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Back-flush the column according to the manufacturer's instructions. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from a forced degradation study of desmopressin acetate under various stress conditions.
| Stress Condition | Time | % Degradation |
| 5N HCl | 48 hours | 11.23% |
| 2N NaOH | 72 hours | 13.56% |
| 50% H₂O₂ | 72 hours | 14.89% |
| Thermal (105°C) | 72 hours | 10.11% |
| Humidity (25°C/92% RH) | 72 hours | 8.91% |
| Photolytic (1.2 million lux hours) | - | 9.88% |
Data sourced from Rashid Azeez, et al., International Journal in Pharmaceutical Sciences, 2023.[7]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of desmopressin acetate to study its stability and generate degradation products.
a. Acid Hydrolysis:
-
Dissolve desmopressin acetate in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-72 hours).[7]
-
Periodically withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
b. Base Hydrolysis:
-
Dissolve desmopressin acetate in 0.1 M NaOH.
-
Incubate the solution at room temperature for a specified duration (e.g., 24-72 hours).[7]
-
Periodically withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
c. Oxidative Degradation:
-
Dissolve desmopressin acetate in a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a specified duration (e.g., up to 72 hours).[7]
-
Periodically withdraw aliquots and dilute with the mobile phase for HPLC analysis.
d. Thermal Degradation:
-
Place solid desmopressin acetate powder in a hot air oven at a controlled temperature (e.g., 105°C) for a specified duration (e.g., 72 hours).[7]
-
Dissolve the heat-stressed powder in the mobile phase for HPLC analysis.
e. Photolytic Degradation:
-
Expose a solution of desmopressin acetate or the solid powder to a photostability chamber with a light intensity of 1.2 million lux hours.[7]
-
Prepare the sample in the mobile phase for HPLC analysis.
Stability-Indicating RP-HPLC Method
This method is designed to separate desmopressin acetate from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: Phosphate buffer (pH 4.5).[7]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A suitable gradient to ensure separation (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B).
-
Flow Rate: 1.2 mL/min.[6]
-
Detection: UV at 220 nm.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Major degradation pathways of desmopressin acetate.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. veeprho.com [veeprho.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
minimizing variability in desmopressin response in experimental animal cohorts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in desmopressin (B549326) response during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for desmopressin in animal models?
A1: Desmopressin is a synthetic analog of the natural antidiuretic hormone vasopressin.[1] It selectively binds to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor, primarily located on the basolateral membrane of the collecting ducts in the kidneys.[1][2][3] This binding initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels.[4] Phosphorylated AQP2 is then translocated to the apical membrane of the collecting duct cells, increasing water reabsorption from the urine back into the bloodstream.[4][5] This results in a more concentrated urine and a decrease in urine volume.[1][2]
Q2: What are the most common causes of variability in desmopressin response?
A2: The most significant sources of variability in desmopressin response in experimental animal cohorts include:
-
Hydration Status: The level of hydration of the animal at the time of desmopressin administration can significantly impact the observed response.[6]
-
Genetic Background: Different animal strains can exhibit varied responses to desmopressin.[7][8][9]
-
Route of Administration and Bioavailability: The method of desmopressin delivery (e.g., intravenous, subcutaneous, oral) affects its bioavailability and subsequent efficacy.[10][11]
-
Anesthesia and Stress: Anesthetics and procedural stress can influence physiological parameters that affect desmopressin's action.[12][13]
-
Acclimatization: Insufficient acclimatization of animals to metabolic cages can lead to physiological stress and variable baseline measurements.[2][14][15]
Q3: How long should I acclimatize my mice to metabolic cages before starting a desmopressin study?
A3: The optimal acclimatization period for mice in metabolic cages can vary depending on the strain and specific experimental conditions.[14] Some studies suggest that a 24-hour period is sufficient for adaptation.[4][12][16] However, other research indicates that key physiological parameters such as food and water intake, and urine output may not stabilize until day five of individual housing in the cages.[2] It is recommended that researchers validate the necessary acclimatization period for their specific animal model, as some strains may require longer periods.[14][15]
Q4: What is the appropriate vehicle for dissolving and administering desmopressin?
A4: For subcutaneous or intravenous administration in rodents, desmopressin acetate (B1210297) is typically dissolved in sterile physiological saline (0.9% sodium chloride).[11][17] It is crucial to ensure the pH of the dosing solution is between 4.5 and 8.0 to minimize irritation.[18]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No significant change in urine osmolality or volume after desmopressin administration. | 1. Suboptimal Hydration Status: Animals may be overhydrated, masking the antidiuretic effect. 2. Inappropriate Dosing or Administration: Incorrect dose calculation or improper administration technique. 3. Genetic Resistance: The animal strain used may have a naturally lower response to desmopressin. | 1. Implement a standardized fluid restriction protocol before desmopressin administration. Ensure ad libitum access to water is restricted for a defined period (e.g., 1-2 hours) prior to the experiment.[19] 2. Verify dose calculations and ensure proper administration technique (e.g., correct injection depth for subcutaneous administration). Refer to standardized dosing protocols. 3. Review literature for known strain differences in vasopressin signaling or renal water handling. Consider using a different, more responsive strain if necessary.[7][9] |
| High inter-individual variability in response within the same experimental group. | 1. Inconsistent Hydration Levels: Variable water consumption among animals prior to the experiment. 2. Stress-induced Physiological Changes: Stress from handling or the experimental environment can alter baseline renal function. 3. Insufficient Acclimatization: Animals not fully adapted to metabolic cages may exhibit erratic water intake and urine output. | 1. Individually house animals and accurately measure water intake to ensure a consistent baseline. Implement a strict, timed fluid restriction protocol for all animals. 2. Handle animals gently and consistently. Allow for a sufficient period of recovery after any stressful procedures before desmopressin administration. 3. Extend the acclimatization period in metabolic cages to at least 3-5 days to allow physiological parameters to stabilize.[2][15] |
| Unexpected adverse effects (e.g., lethargy, seizures). | 1. Hyponatremia/Water Intoxication: Over-restriction of sodium or excessive water intake post-administration can lead to dangerously low sodium levels.[1] 2. Overdosing: The administered dose may be too high for the specific animal model or strain. | 1. Ensure animals have access to standard chow (containing sodium) during the experiment. Monitor for symptoms of hyponatremia. In case of suspected overhydration, fluid intake should be restricted.[11] 2. Carefully review and recalculate the dose based on the animal's body weight. Consider performing a dose-response study to determine the optimal dose with minimal side effects.[11] |
Experimental Protocols
Protocol 1: Evaluation of Desmopressin-Induced Urine Concentration in Mice
-
Animal Preparation and Acclimatization:
-
House male C57BL/6 mice individually in metabolic cages.
-
Allow for a 5-day acclimatization period to the cages with ad libitum access to standard chow and water to ensure stable baseline measurements of food and water intake, and urine output.[2]
-
-
Baseline Data Collection:
-
For 24 hours prior to desmopressin administration, measure and record individual baseline water intake and urine output.
-
Collect a baseline urine sample from each mouse for osmolality measurement.
-
-
Desmopressin Administration:
-
Prepare a fresh solution of desmopressin acetate in sterile 0.9% saline.
-
Administer a single subcutaneous (SC) injection of desmopressin at a dose of 1-2 µg/kg body weight.
-
-
Post-Administration Monitoring and Sample Collection:
-
Immediately following injection, restrict water access for 1-2 hours.[11]
-
Collect urine at timed intervals (e.g., 2, 4, 6, and 8 hours post-injection).
-
Measure the volume of urine collected at each time point.
-
-
Endpoint Analysis:
Protocol 2: Quantification of AQP2 Translocation in Rat Kidney Tissue
-
Animal Treatment:
-
Administer desmopressin (dDAVP) or vehicle (saline) to adult male Wistar rats via intravenous (IV) or subcutaneous (SC) injection. A typical dose is 1 µ g/rat .
-
-
Tissue Harvesting:
-
At a predetermined time point after injection (e.g., 30 minutes), anesthetize the rats and perfuse the kidneys with a fixative solution (e.g., 4% paraformaldehyde).
-
Excise the kidneys and prepare them for either immunohistochemistry or western blotting.
-
-
Immunohistochemistry for AQP2 Localization:
-
Process the fixed kidney tissue for cryosectioning or paraffin (B1166041) embedding.
-
Incubate kidney sections with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.
-
Image the sections using a confocal microscope to visualize the subcellular localization of AQP2 in the collecting duct principal cells.
-
Quantify the apical membrane accumulation of AQP2.
-
-
Western Blotting for AQP2 Phosphorylation:
-
Dissect the inner medulla of the kidney and homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for total AQP2 and phosphorylated AQP2 (e.g., pS256, pS269).[6][13][22]
-
Use a secondary antibody conjugated to horseradish peroxidase for chemiluminescent detection.
-
Quantify the band intensities to determine the ratio of phosphorylated AQP2 to total AQP2.[6]
-
Visualizations
Caption: Desmopressin signaling pathway in renal collecting duct cells.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biomolther.org [biomolther.org]
- 8. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Strain Affects Behavioral and Neuroendocrine Stress Responses Following Administration of Probiotic Lactobacillus rhamnosus JB-1 or Traditional Antidepressant Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved oral delivery of desmopressin via a novel vehicle: mucoadhesive submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. products.sanofi.us [products.sanofi.us]
- 12. Urine concentration in the diabetic mouse requires both urea and water transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 15. Mice Do Not Habituate to Metabolism Cage Housing–A Three Week Study of Male BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Adaptation Period for Metabolic Cage Experiments in Mice at Different Developmental Stages [slarc.org.cn]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. gadconsulting.com [gadconsulting.com]
- 19. Optimizing response to desmopressin in patients with monosymptomatic nocturnal enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. wwwn.cdc.gov [wwwn.cdc.gov]
- 22. Quantitative analysis of aquaporin-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting desmopressin immunoassay cross-reactivity with vasopressin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desmopressin (B549326) immunoassays. The following information addresses potential cross-reactivity with vasopressin and offers guidance on ensuring assay accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is there a potential for cross-reactivity between desmopressin and vasopressin in an immunoassay?
A1: Desmopressin (dDAVP) is a synthetic analog of the natural human hormone arginine vasopressin (AVP). Their structural similarity is the primary reason for potential cross-reactivity in immunoassays.[1][2] Desmopressin is modified at two positions: deamination of cysteine at position one and substitution of L-arginine with D-arginine at position eight. While these modifications enhance its antidiuretic activity and reduce its vasopressor effects, the overall structural homology can lead to the binding of both molecules to the same antibody, especially if the antibody's epitope recognition site is in a region of shared structure.
Q2: What is the expected percentage of cross-reactivity of vasopressin in a desmopressin immunoassay?
A2: The percentage of cross-reactivity between vasopressin and a desmopressin immunoassay is highly dependent on the specific antibody used in the assay kit. While some manufacturers of animal-specific kits state no significant cross-reactivity, quantitative data for human assays is not always readily available in product datasheets.[3] It is crucial for researchers to determine the cross-reactivity of their specific assay in their laboratory setting. A cross-reactivity of less than 1% is generally considered acceptable for high specificity.
Q3: What are the consequences of vasopressin cross-reactivity in my desmopressin immunoassay?
Q4: How can I determine the percentage of cross-reactivity of vasopressin in my specific desmopressin immunoassay?
A4: You can determine the percent cross-reactivity by performing a competitive inhibition experiment. This involves running the immunoassay with a standard curve of desmopressin and, in parallel, with a dilution series of vasopressin. The percent cross-reactivity is calculated using the concentrations of desmopressin and vasopressin that cause a 50% reduction in the maximum signal (IC50).[4][5]
Formula for Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Desmopressin / IC50 of Vasopressin) x 100
Q5: What are the initial troubleshooting steps if I suspect vasopressin cross-reactivity?
A5: If you suspect cross-reactivity, the first steps are to:
-
Review the Assay Protocol and Kit Insert: Carefully check the manufacturer's specifications for any information on cross-reactivity with vasopressin or other related peptides.[6]
-
Perform a Spike and Recovery Experiment: Add a known amount of vasopressin to a sample containing a known concentration of desmopressin and observe the effect on the measured desmopressin concentration.
-
Analyze a Blank Sample: Test a sample that should not contain desmopressin (e.g., plasma from a drug-naive individual) to see if any signal is detected, which could indicate interference from endogenous vasopressin.
Data Presentation
Table 1: Structural Comparison of Desmopressin and Arginine Vasopressin
| Feature | Desmopressin (dDAVP) | Arginine Vasopressin (AVP) |
| Amino Acid at Position 1 | Deaminated Cysteine | Cysteine |
| Amino Acid at Position 8 | D-Arginine | L-Arginine |
| Primary Receptor Affinity | High affinity for V2 receptors | Affinity for V1a, V1b, and V2 receptors |
| Antidiuretic to Pressor Ratio | 2000-4000:1[7] | 1:1[7] |
Table 2: Hypothetical Cross-Reactivity Data
This table presents a hypothetical example of data that would be generated from a cross-reactivity experiment. Researchers should generate their own data for their specific assay.
| Analyte | IC50 (ng/mL) | Percent Cross-Reactivity (%) |
| Desmopressin | 1.5 | 100 |
| Vasopressin | 150 | 1.0 |
| Oxytocin | >1000 | <0.15 |
| Lysine Vasopressin | 300 | 0.5 |
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity in a Competitive Desmopressin ELISA
This protocol outlines the steps to determine the cross-reactivity of vasopressin in a competitive desmopressin ELISA.
Materials:
-
Desmopressin competitive ELISA kit
-
Purified desmopressin standard
-
Purified arginine vasopressin
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the desmopressin standard in assay buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).
-
Prepare a serial dilution of arginine vasopressin in assay buffer over a concentration range expected to show inhibition (e.g., 1 to 1000 ng/mL).
-
-
Perform the ELISA:
-
Follow the instructions provided with the desmopressin ELISA kit.
-
Add the prepared desmopressin standards and vasopressin dilutions to the appropriate wells of the microplate.
-
Add the enzyme-conjugated desmopressin and the antibody to all wells.
-
Incubate, wash, and add the substrate as per the kit protocol.
-
Stop the reaction and read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the desmopressin standard and the vasopressin dilutions.
-
Determine the IC50 value (the concentration that gives 50% of the maximum signal) for both desmopressin and vasopressin from their respective curves.
-
Calculate the percent cross-reactivity using the formula mentioned in Q4.[4][5]
-
Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE) to Minimize Vasopressin Interference
This protocol describes a method to selectively extract desmopressin from a plasma sample, thereby reducing the concentration of potentially cross-reacting vasopressin. This method is adapted from procedures used for separating similar peptides for LC-MS/MS analysis.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)
-
Plasma sample
-
Internal standard (if available, e.g., isotopically labeled desmopressin)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard.
-
Vortex briefly.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a series of aqueous and organic solvents to remove interfering substances. A typical wash sequence might include a neutral aqueous wash followed by a mild organic wash.
-
Elute the desmopressin from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol, water, and formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.
-
-
Immunoassay Analysis:
-
Analyze the reconstituted sample using the desmopressin immunoassay as per the kit protocol.
-
Visualizations
References
impact of pH, temperature, and light on desmopressin acetate stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and answers to frequently asked questions regarding the stability of desmopressin (B549326) acetate (B1210297). Below you will find troubleshooting advice, detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My desmopressin acetate solution is showing signs of degradation. What are the primary factors that could be causing this?
A1: Desmopressin acetate is susceptible to degradation under several conditions. The primary factors to investigate are pH, temperature, and exposure to light.[1][2] It is a peptide and is sensitive to hydrolysis of its peptide bonds and other modifications.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is within the optimal range of 4.0-5.0, where desmopressin acetate exhibits its greatest stability.[1][2] Degradation accelerates in both acidic and basic environments.
-
Control Temperature: Store desmopressin acetate solutions at recommended temperatures. High temperatures significantly accelerate degradation.[1][2] For long-term storage, refrigeration at 2-8°C is often recommended.
-
Protect from Light: Desmopressin acetate is photolabile. Always store solutions in light-protected containers (e.g., amber vials) to prevent photodegradation.[1]
Q2: I am observing a loss of potency in my desmopressin acetate formulation. How can I determine the cause?
A2: A loss of potency is a direct indicator of degradation. To identify the cause, a systematic forced degradation study is recommended. This involves subjecting the desmopressin acetate solution to various stress conditions to observe its behavior.
Troubleshooting Workflow:
References
preventing desmopressin acetate degradation during sample preparation and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of desmopressin (B549326) acetate (B1210297) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause desmopressin acetate degradation?
A1: Desmopressin acetate is susceptible to degradation from several factors, including:
-
pH: The molecule is most stable in a slightly acidic environment, with a pH between 4 and 5.[1][2] It degrades more rapidly in acidic (below pH 4) and particularly in basic conditions.[1][2]
-
Temperature: High temperatures accelerate the degradation of desmopressin.[1][2] Therefore, it is crucial to keep samples cool and store them at appropriate refrigerated or frozen temperatures.
-
Light: Exposure to sunlight can also lead to the decomposition of desmopressin acetate.[1][2]
-
Enzymatic Degradation: In biological matrices, enzymes such as α-chymotrypsin can degrade desmopressin.[3]
-
Oxidation: Although less commonly cited as a primary pathway, oxidation can contribute to degradation.
-
Thiol-Disulfide Exchange: In the presence of substances like glutathione, the disulfide bond in desmopressin can be cleaved, leading to inactivation.[4]
Q2: How should I store my plasma samples containing desmopressin to ensure its stability?
A2: For long-term storage, plasma samples should be kept frozen at -20°C or below.[1] Studies have shown that desmopressin is stable in plasma for at least 30 days when stored at -20°C. For short-term storage and during sample processing, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C) to minimize degradation. It is also recommended to protect samples from light.
Q3: Is desmopressin stable through freeze-thaw cycles?
A3: Yes, desmopressin in plasma has been shown to be stable for at least three freeze-thaw cycles without significant degradation.[1] However, it is best practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments.
Q4: I am observing low recovery of desmopressin from my samples. What could be the cause?
A4: Low recovery can be due to several factors:
-
Degradation: As discussed in Q1, improper pH, temperature, or light exposure during sample preparation can lead to degradation.
-
Adsorption: Peptides like desmopressin are known to adsorb to the surfaces of plasticware and glassware. Using low-binding microcentrifuge vials and pipette tips can help mitigate this issue. The addition of a carrier peptide to working solutions has also been used to prevent adsorption.
-
Inefficient Extraction: The solid-phase extraction (SPE) method may not be optimized for your specific sample matrix. Ensure the correct SPE cartridge type (weak cation exchange is common), conditioning, washing, and elution steps are being followed. The pH of the sample and buffers is critical for efficient binding and elution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no desmopressin detected in the sample. | 1. Degradation during storage or preparation: Sample exposed to high temperatures, inappropriate pH, or light. 2. Adsorption to labware: Use of standard plastic or glass vials and tips. 3. Inefficient SPE: Incorrect sorbent, improper pH during loading, or inadequate elution solvent. | 1. Control conditions: Maintain samples on ice or at 2-8°C during preparation. Adjust sample pH to be between 4 and 6. Protect from direct light. 2. Use appropriate materials: Utilize low-binding plasticware. Consider adding a carrier peptide to standards. 3. Optimize SPE: Ensure the use of a weak cation exchange (WCX) SPE cartridge. Acidify the sample before loading. Use an elution solvent with sufficient organic content and an acid modifier (e.g., 2-5% formic or acetic acid in methanol (B129727)/water). |
| High variability between replicate samples. | 1. Inconsistent sample handling: Variations in time or temperature during preparation steps. 2. Inconsistent SPE technique: Inconsistent loading, washing, or elution volumes or flow rates. 3. Autosampler instability: Degradation of the processed sample in the autosampler. | 1. Standardize workflow: Ensure all samples are processed under identical conditions and for the same duration. 2. Automate or standardize SPE: If possible, use an automated SPE system. If manual, ensure consistent technique for all samples. 3. Check autosampler stability: Keep the autosampler temperature low (e.g., 4-10°C). Studies show stability for up to 96 hours at 10°C.[1] |
| Presence of unexpected peaks in the chromatogram. | 1. Degradation products: Desmopressin may have degraded into one or more byproducts. 2. Matrix interference: Co-elution of endogenous components from the plasma. | 1. Confirm degradation: Review the sample handling and storage conditions to identify potential causes of degradation. 2. Improve sample cleanup: Optimize the wash steps in your SPE protocol to remove more interfering substances. Adjusting the chromatographic gradient may also help to resolve the analyte from interferences. |
Quantitative Stability Data
The following table summarizes the stability of desmopressin under various conditions as reported in the literature.
| Condition | Matrix | Temperature | Duration | Stability Outcome | Reference |
| Freeze-Thaw Cycles | Plasma | -20°C to Room Temp. | 3 cycles | Stable | [1] |
| Short-Term (Bench-Top) | Plasma | 21°C - 24°C | 120 hours | Stable | [1] |
| Post-Preparative (Autosampler) | Processed Sample | 10°C | 96 hours | Stable | [1] |
| Long-Term | Plasma | -20°C | 30 days | Stable | [1] |
| Diluted Solution | 0.9% NaCl | 5°C and 25°C | 180 days | Stable | [5][6][7] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction of desmopressin from human plasma using weak cation exchange (WCX) solid-phase extraction.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges or 96-well plate
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS) solution (e.g., desmopressin-d5)
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) acetate
-
Formic acid or Acetic acid
-
Ammonium hydroxide (B78521) (for some wash steps)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Low-binding microcentrifuge tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a low-binding tube, add the internal standard.
-
Acidify the sample by adding 200 µL of 10 mM ammonium acetate (pH 6) or a similar acidic buffer.[8]
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute desmopressin with 200-500 µL of an acidic organic solvent mixture. A common elution solvent is 2% formic acid in 70/30 (v/v) methanol/water.[8]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100-200 µL of a mobile phase compatible solvent, such as 0.1% formic acid in 50/50 (v/v) water/acetonitrile (B52724).[8]
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the analysis of desmopressin by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Flow Rate: 0.4 - 0.5 mL/min
-
Injection Volume: 5 - 15 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute desmopressin, followed by a wash and re-equilibration step.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 535.3 ([M+2H]²⁺)
-
Product Ions (Q3): Common transitions include m/z 328.0 and m/z 120.0.
-
Source Parameters: Optimized for the specific instrument, but typically include settings for nebulizer gas, drying gas temperature, and capillary voltage.
Visualizations
Caption: General workflow for desmopressin sample preparation and analysis.
Caption: Simplified degradation pathways of desmopressin acetate.
Caption: Troubleshooting flowchart for low desmopressin signal.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Enhancing the Bioavailability of Oral Desmopressin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of oral desmopressin (B549326) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving high oral bioavailability for desmopressin?
The oral bioavailability of desmopressin is typically low, often less than 1%, due to several physiological barriers in the gastrointestinal (GI) tract.[1] The primary challenges include:
-
Enzymatic Degradation: Desmopressin, a peptide, is susceptible to degradation by proteolytic enzymes such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[2][3]
-
Low Permeability: Due to its hydrophilic nature and relatively high molecular weight (1069 g/mol ), desmopressin has poor permeability across the intestinal epithelium.[3][4] It cannot easily pass through the lipidic cell membranes (transcellular route) or the tight junctions between cells (paracellular route).[2][5]
-
Physicochemical Instability: The harsh acidic environment of the stomach can compromise the structural integrity of the peptide.[2]
-
Food Interaction: The presence of food can significantly decrease the absorption of desmopressin.[6]
Q2: What are the most common strategies being researched to enhance the oral bioavailability of desmopressin?
Researchers are exploring several formulation strategies to overcome the barriers to oral desmopressin delivery:
-
Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, allowing desmopressin to pass through more easily.[7] They can work by modulating tight junctions or altering the fluidity of the cell membrane.
-
Enzyme Inhibitors: Co-administration of protease inhibitors can protect desmopressin from enzymatic degradation in the GI tract.[8]
-
Mucoadhesive Formulations: These formulations adhere to the mucus layer of the intestine, increasing the residence time of desmopressin at the absorption site and promoting closer contact with the epithelial surface.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can protect desmopressin from degradation and enhance its absorption by presenting it in a solubilized form within small lipid droplets.[9]
-
Chemical Modification: Altering the chemical structure of desmopressin, for instance, through the incorporation of unnatural amino acids, can improve its stability and permeability.
-
Novel Dosage Forms: Orally disintegrating tablets (ODT) or lyophilizates ("melts") can offer faster dissolution and potentially pre-gastric absorption, which may reduce food interaction and improve bioavailability.[6][10]
Q3: How do permeation enhancers facilitate the absorption of desmopressin?
Permeation enhancers work through various mechanisms to increase the transport of desmopressin across the intestinal epithelium. These mechanisms can be broadly categorized as affecting either the paracellular or transcellular pathways.
-
Paracellular Pathway Modulation: Many permeation enhancers transiently open the tight junctions between intestinal epithelial cells. This allows hydrophilic molecules like desmopressin to pass through. For example, sodium caprate (C10) is a well-studied permeation enhancer that has been shown to modulate tight junction proteins.[7]
-
Transcellular Pathway Modulation: Some enhancers increase the fluidity of the cell membrane, making it easier for molecules to pass directly through the cells.
It's important to note that the effects of permeation enhancers are intended to be temporary and reversible to ensure the long-term integrity of the intestinal barrier.
Troubleshooting Guides
In Vitro Permeability Studies (Caco-2 Cell Model)
The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drugs.[11] Below are common issues and troubleshooting steps for these assays.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for Desmopressin | 1. Monolayer Integrity Issues: The Caco-2 cell monolayer is not fully formed or has been compromised.[12] 2. Low Compound Concentration: The concentration of desmopressin in the donor compartment is too low for accurate detection in the receiver compartment. 3. Analytical Method Sensitivity: The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect the low concentrations of permeated desmopressin.[13] 4. Efflux Transporter Activity: Desmopressin may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the apical (donor) side. | 1. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the laboratory's established range for mature monolayers.[14] Also, assess the permeability of a paracellular marker like Lucifer yellow; high permeability indicates a leaky monolayer. 2. Increase Donor Concentration: If solubility and cytotoxicity permit, increase the initial concentration of desmopressin. Ensure the concentration is still physiologically relevant. 3. Optimize Analytical Method: Improve the sensitivity of your analytical method. This may involve optimizing sample preparation, using a more sensitive instrument, or increasing the injection volume. 4. Conduct Bidirectional Transport Study: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubating with a known P-gp inhibitor like verapamil (B1683045) to confirm.[13] |
| High Variability in Papp Values | 1. Inconsistent Cell Culture: Variations in cell seeding density, passage number, or culture conditions can lead to inconsistent monolayer formation.[12] 2. Inaccurate Pipetting: Errors in pipetting small volumes of the drug solution or samples. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different temperature and humidity conditions, affecting cell growth. | 1. Standardize Cell Culture Protocol: Use a consistent cell seeding density and passage number. Ensure uniform temperature and humidity in the incubator. 2. Use Calibrated Pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being handled. 3. Avoid Edge Wells: If possible, do not use the outermost wells of the plate for experiments. Fill them with media to create a more uniform environment for the inner wells. |
| Permeation Enhancer Shows No Effect or Cytotoxicity | 1. Suboptimal Concentration: The concentration of the permeation enhancer may be too low to exert an effect or too high, causing cell death.[14] 2. Incorrect Incubation Time: The incubation time may be too short for the enhancer to act or long enough to cause irreversible damage. | 1. Perform a Dose-Response Study: Test a range of enhancer concentrations to find the optimal concentration that increases permeability without causing significant cytotoxicity. Cytotoxicity can be assessed using assays like MTT or by monitoring TEER values.[14] 2. Optimize Incubation Time: Evaluate the effect of the enhancer at different time points to determine the optimal incubation period. |
In Vitro Enzymatic Degradation Studies
These studies assess the stability of desmopressin in the presence of digestive enzymes.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid Degradation of Desmopressin | 1. High Enzyme Activity: The concentration of the enzyme (e.g., pepsin, trypsin) is too high.[3] 2. Optimal pH for Enzyme Activity: The buffer pH is optimal for the enzyme's activity, leading to rapid degradation.[3] | 1. Adjust Enzyme Concentration: Reduce the enzyme concentration to better mimic physiological conditions or to slow down the reaction for easier monitoring. 2. Vary Buffer pH: Conduct the experiment at different pH values to understand the pH-dependency of the degradation. |
| No Protective Effect Observed with Enzyme Inhibitors | 1. Insufficient Inhibitor Concentration: The concentration of the enzyme inhibitor is too low to effectively inhibit the enzyme. 2. Inhibitor Specificity: The inhibitor is not effective against the specific enzyme being used. | 1. Increase Inhibitor Concentration: Test a range of inhibitor concentrations to determine the effective concentration. 2. Use a Broad-Spectrum or Specific Inhibitor: Ensure the inhibitor is appropriate for the enzyme being studied. A cocktail of inhibitors may be necessary to protect against multiple enzymes. |
Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Self-Emulsification or Phase Separation | 1. Inappropriate Excipient Ratio: The ratio of oil, surfactant, and co-surfactant is not optimal.[9] 2. Low Surfactant Concentration: Insufficient surfactant to emulsify the oil phase.[9] | 1. Construct a Ternary Phase Diagram: Systematically vary the proportions of oil, surfactant, and co-surfactant to identify the region that forms a stable emulsion. 2. Screen Different Surfactants/Co-surfactants: Test various surfactants and co-surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. |
| Drug Precipitation Upon Dilution | 1. Low Drug Solubility in the Formulation: The amount of desmopressin exceeds its solubility in the SEDDS components. 2. Supersaturation and Precipitation: The drug may be in a supersaturated state within the emulsion droplets and precipitates over time. | 1. Determine Drug Solubility: Measure the solubility of desmopressin in individual excipients and their mixtures to ensure it remains solubilized. 2. Incorporate a Precipitation Inhibitor: Add a polymer that can help maintain the drug in a supersaturated state without precipitating. |
| High Variability in In Vivo Bioavailability | 1. Inconsistent Emulsion Formation in vivo: The SEDDS formulation may not emulsify consistently in the complex environment of the GI tract.[15] 2. Food Effect: The presence of food can alter the emulsification process and drug release. | 1. Test Emulsification in Biorelevant Media: Evaluate the self-emulsification performance in simulated gastric and intestinal fluids (SGF and SIF). 2. Conduct Fed and Fasted State In Vivo Studies: Assess the bioavailability of the formulation in both fed and fasted animal models to understand the impact of food. |
Data Presentation
Table 1: Bioavailability of Different Oral Desmopressin Formulations
| Formulation Type | Bioavailability (%) | Species | Reference |
| Standard Oral Tablet | 0.16 | Human | [16] |
| Orally Disintegrating Tablet (ODT) | 0.25 | Human | [16] |
| GIPET™ 2 with Permeation Enhancer | 2.4 | Not Specified | [7] |
| Buccal Minitablet | Apparent Permeation Coefficient: 4.90 x 10⁻⁶ cm/s | In Vitro | [4][17] |
| Buccal Composite | Apparent Permeation Coefficient: 2.04 x 10⁻⁶ cm/s | In Vitro | [4][17] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of desmopressin across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the established range for your laboratory (typically >300 Ω·cm²).[14]
3. Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the desmopressin dosing solution (in transport buffer) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical compartment.
4. Sample Analysis:
-
Analyze the concentration of desmopressin in all samples using a validated analytical method, such as LC-MS/MS.
5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = the rate of drug appearance in the receiver compartment
-
A = the surface area of the filter membrane
-
C₀ = the initial concentration of the drug in the donor compartment
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol assesses the stability of desmopressin in the presence of pepsin.
1. Preparation of Solutions:
-
Prepare a stock solution of desmopressin in a suitable buffer.
-
Prepare a stock solution of pepsin in simulated gastric fluid (SGF, pH 1.2).
2. Degradation Experiment:
-
Add the desmopressin stock solution to pre-warmed (37°C) SGF containing pepsin to initiate the reaction. The final concentration of pepsin should be physiologically relevant.
-
Incubate the mixture at 37°C with continuous stirring.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a strong base to raise the pH or an organic solvent).
3. Sample Analysis:
-
Analyze the concentration of remaining intact desmopressin in each sample using a validated HPLC or LC-MS/MS method.
4. Data Analysis:
-
Plot the percentage of remaining desmopressin against time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for developing and evaluating oral desmopressin formulations.
Caption: Desmopressin V2 receptor signaling pathway in renal collecting duct cells.
References
- 1. Oral peptide delivery: Translational challenges due to physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a composite dosage form containing desmopressin acetate for buccal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medirequests.com [medirequests.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oral Desmopressin Lyophilisate Formulation (MELT): Efficacy and Safety in Children and Adults. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Development and evaluation of a composite dosage form containing desmopressin acetate for buccal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fluid and Electrolyte Balance in Animal Models Treated with Desmopressin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing fluid and electrolyte balance in animal models treated with desmopressin (B549326). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of desmopressin and how does it affect fluid and electrolyte balance?
A1: Desmopressin is a synthetic analog of the natural antidiuretic hormone vasopressin. It selectively binds to the vasopressin V2 receptor, which is primarily located in the collecting ducts and distal convoluted tubules of the kidneys.[1] This binding activates a Gs-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane of the renal tubule cells. This process increases water reabsorption from the tubular fluid back into the bloodstream, resulting in decreased urine volume and increased urine osmolality.[1] Consequently, this can lead to changes in serum electrolyte concentrations, most notably a risk of hyponatremia (low sodium levels) if fluid intake is not appropriately managed.[1]
Q2: What are the most common fluid and electrolyte imbalances observed in animal models treated with desmopressin?
A2: The most significant and common complication is hyponatremia, which can occur if there is excessive water retention without a corresponding decrease in water intake.[1] This can lead to symptoms such as nausea, confusion, and in severe cases, seizures.[1] While less common, hypernatremia can occur if the antidiuretic effect of desmopressin is insufficient to compensate for water loss, particularly in models with underlying conditions affecting water balance. It is crucial to monitor serum sodium levels and urine output closely.[2]
Q3: How should I monitor fluid and electrolyte balance in my animal models during a desmopressin study?
A3: Comprehensive monitoring is critical for the welfare of the animals and the integrity of the study. Key monitoring parameters include:
-
Daily fluid intake and urine output: Use metabolic cages for accurate measurements.[3]
-
Body weight: Measure daily as a sensitive indicator of fluid balance.[4]
-
Serum electrolytes: Primarily sodium, but also potassium and chloride. Blood samples should be collected at baseline and at regular intervals throughout the study.[2]
-
Urine osmolality and specific gravity: To assess the antidiuretic effect of desmopressin.[5][6]
-
Clinical signs: Observe animals for any signs of distress, such as lethargy, changes in behavior, or neurological symptoms.[1]
Troubleshooting Guides
Issue 1: An animal in my study has developed hyponatremia. What should I do?
-
Question: My rat treated with desmopressin has a serum sodium level below the normal range. How should I proceed?
-
Answer: The immediate steps depend on the severity of the hyponatremia and the presence of clinical signs.
-
Confirm the finding: Repeat the serum sodium measurement to rule out analytical error.
-
Assess the animal's clinical condition: If the animal is asymptomatic and the hyponatremia is mild, the first step is to restrict fluid intake.[7]
-
For moderate to severe or symptomatic hyponatremia:
-
Do NOT immediately discontinue desmopressin: Abruptly stopping the drug can lead to a rapid water diuresis and an overly rapid correction of serum sodium, which can cause osmotic demyelination syndrome.[7]
-
Administer hypertonic saline (e.g., 3% NaCl): This should be done cautiously to gradually increase the serum sodium concentration. A common recommendation is to not exceed an increase of 10-12 mmol/L in the first 24 hours.[8]
-
Continue desmopressin administration: This will prevent rapid water loss and allow for a more controlled correction of the hyponatremia.[7]
-
Intensify monitoring: Measure serum sodium and urine output more frequently (e.g., every 4-6 hours).[7]
-
-
Issue 2: Urine output in my desmopressin-treated mouse has not decreased as expected.
-
Question: I'm administering desmopressin, but the mouse's urine output remains high. What could be the cause and what should I do?
-
Answer: This could be due to several factors.
-
Inadequate Dose: The dose of desmopressin may be insufficient to elicit a maximal antidiuretic response. Consider a dose-escalation study to determine the optimal dose for your specific animal model and experimental conditions.
-
Nephrogenic Diabetes Insipidus: The animal may have a condition where the kidneys are unresponsive to vasopressin and its analogs. A desmopressin challenge test can help differentiate between central and nephrogenic diabetes insipidus.[1]
-
Psychogenic Polydipsia: Excessive water intake can overwhelm the antidiuretic effect of desmopressin. Carefully measure water consumption to assess this possibility.[8]
-
Drug Stability/Administration Issues: Ensure the desmopressin solution is stored correctly and administered properly. For subcutaneous or intravenous routes, confirm correct placement.
-
Issue 3: An animal is showing signs of dehydration despite desmopressin treatment.
-
Question: My animal on desmopressin appears dehydrated (e.g., skin tenting, sunken eyes). What steps should I take?
-
Answer:
-
Assess hydration status: Confirm dehydration through physical examination and by checking body weight.
-
Evaluate for inadequate water intake: Ensure the animal has free access to water and is capable of drinking.
-
Consider underlying causes: Dehydration could be a sign of an issue other than a primary effect of desmopressin, such as illness or stress.
-
Provide fluid support: If the animal is not drinking, subcutaneous or intravenous administration of isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) may be necessary.[4] The volume and frequency should be calculated based on the degree of dehydration and maintenance needs.[4]
-
Re-evaluate desmopressin dose: In the context of dehydration and ongoing high urine output, the desmopressin dose may need to be adjusted.
-
Data Presentation
Table 1: Expected Dose-Dependent Effects of Desmopressin on Key Parameters in Rodent Models (Illustrative)
| Parameter | Low Dose (e.g., 1-5 ng/hr SC in rats) | High Dose (e.g., 20 ng/hr SC in rats) | Expected Trend with Increasing Dose | Reference |
| Serum Sodium (mmol/L) | Minimal to slight decrease | Significant decrease (risk of hyponatremia) | Decreasing | [9] |
| Urine Osmolality (mOsm/kg) | Moderate increase | Maximal increase | Increasing, then plateau | [10] |
| Urine Output (mL/24h) | Significant decrease | Maximal decrease | Decreasing, then plateau | [3] |
| Water Intake (mL/24h) | May decrease slightly | May decrease or remain stable | Variable | [3] |
Note: These are illustrative values and trends. Actual results will vary depending on the animal species, strain, sex, and specific experimental conditions. It is crucial to establish dose-response curves for your specific model.
Experimental Protocols
Protocol 1: Continuous Subcutaneous Desmopressin Infusion in Rats for Inducing Controlled Hyponatremia
This protocol is adapted from studies aimed at creating a model of hyponatremia.
-
Animal Preparation and Acclimatization:
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant an osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region.
-
The minipump should be pre-filled with the desired concentration of desmopressin acetate (B1210297) in sterile saline to deliver a constant infusion rate (e.g., 5 ng/hour or 20 ng/hour).[9]
-
-
Diet and Fluid Management:
-
To induce hyponatremia, provide a liquid diet or a gel-based food with a defined water content. This allows for precise control over fluid intake.[3]
-
If using a liquid diet, ensure it is nutritionally complete.
-
-
Monitoring:
-
Record body weight, food/liquid diet intake, and urine output daily.[3]
-
Collect urine samples for osmolality and electrolyte analysis.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at predetermined time points (e.g., 24, 48, 72 hours) for serum electrolyte analysis.
-
Closely monitor the animals for any adverse clinical signs.
-
Protocol 2: General Monitoring of Fluid and Electrolyte Balance in Mice Treated with Desmopressin (Bolus Dosing)
-
Animal Acclimatization:
-
Individually house mice in metabolic cages for at least 3 days prior to the start of the experiment.[3]
-
Monitor body weight, food intake, and water intake daily to ensure they have stabilized.
-
-
Desmopressin Administration:
-
Administer desmopressin via the desired route (e.g., subcutaneous injection). A common dose range to test for maximal urinary concentrating ability is 3-300 ng/kg.[10]
-
Administer the vehicle (e.g., sterile saline) to the control group.
-
-
Sample Collection and Measurements:
-
Baseline: Collect baseline urine and a small blood sample before the first desmopressin dose.
-
Post-dosing:
-
Collect urine at regular intervals (e.g., every 4 hours for the first 8 hours, then in 24-hour pools) to measure volume and osmolality.[10]
-
Measure water and food intake at corresponding intervals.
-
Collect blood samples at time points relevant to the expected peak effect of desmopressin (typically 1-4 hours post-administration) and at later time points to assess the duration of action.
-
-
-
Data Analysis:
-
Analyze changes in urine volume, urine osmolality, water intake, and serum sodium levels over time and compare between dose groups and the control group.
-
Visualizations
Caption: Desmopressin V2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Desmopressin: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Desmopressin Acetate Tablets, 0.1 mg and 0.2 mg [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Desmopressin in Hyponatremia: Foe and Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Low-dose desmopressin combined with serum sodium monitoring can prevent clinically significant hyponatraemia in patients treated for nocturia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Management of Severe Hyponatremia: Infusion of Hypertonic Saline and Desmopressin or Infusion of Vasopressin Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Desmopressin in Human Plasma: LC-MS/MS vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of desmopressin (B549326), a synthetic analogue of the natural hormone vasopressin, in human plasma is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide provides a detailed comparison of two primary bioanalytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay (ELISA). We present a comprehensive overview of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison
The following tables summarize the key performance parameters of various validated bioanalytical methods for desmopressin in human plasma.
Table 1: Comparison of Validated LC-MS/MS Methods for Desmopressin in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (pg/mL) | 60 - 3200[1] | 20 - 2000[2] | 10 - 5000 |
| Lower Limit of Quantitation (LLOQ) (pg/mL) | 60[1] | 20[2] | 10 |
| Intra-assay Precision (% CV) | < 9.3[1] | < 13.8[2] | Not Reported |
| Inter-assay Precision (% CV) | < 9.3[1] | < 11.6[2] | Not Reported |
| Accuracy (%) | 89.2 - 111.8[1] | Within ±11.6 of nominal[2] | Not Reported |
| Recovery (%) | Not Reported | Not Reported | High (specific value not stated) |
| Internal Standard | Not specified | 2H5-desmopressin[2] | Octreotide |
Table 2: Performance Characteristics of a Commercial Desmopressin ELISA Kit
| Parameter | KRISHGEN BioSystems Competitive ELISA[3] |
| Assay Principle | Competitive Immunoassay[3] |
| Sample Type | Serum, Plasma, Tissue Extracts[3] |
| Intra-assay Precision (% CV) | < 15[4] |
| Inter-assay Precision (% CV) | < 15[4] |
| Specificity | Specific for Desmopressin peptide[3] |
| Linearity Range | Not Specified |
| LLOQ | Not Specified |
| Accuracy | Not Specified |
| Recovery | Not Specified |
In-Depth Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules like desmopressin in complex biological matrices due to its high sensitivity and selectivity.
Experimental Protocol (Based on a representative validated method)
1. Sample Preparation: Solid-Phase Extraction (SPE) [1]
-
Objective: To isolate desmopressin from plasma proteins and other interfering substances.
-
Procedure:
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled desmopressin).
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an acidic solution to remove interfering compounds.
-
Elute desmopressin with a basic methanolic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
2. Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Objective: To separate desmopressin from any remaining matrix components before detection.
-
Typical Parameters:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify desmopressin based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both desmopressin and its internal standard are monitored. For desmopressin, a common precursor ion is the doubly charged molecule [M+2H]2+.[5]
-
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common alternative to LC-MS/MS, offering a different approach to quantification based on antigen-antibody recognition.
Experimental Protocol (Based on a commercial competitive ELISA kit) [3]
1. Assay Principle: Competitive Binding [3]
-
A known amount of labeled desmopressin (e.g., biotinylated) competes with the unlabeled desmopressin in the plasma sample for binding to a limited number of anti-desmopressin antibodies coated on a microplate. The amount of labeled desmopressin bound to the antibody is inversely proportional to the concentration of desmopressin in the sample.
2. Assay Procedure [3]
-
Pipette standards, controls, and plasma samples into the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated desmopressin to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase), which binds to the captured biotinylated desmopressin.
-
Wash the plate again to remove the unbound enzyme conjugate.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance of the colored product using a microplate reader.
-
Calculate the concentration of desmopressin in the samples by comparing their absorbance to a standard curve.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for desmopressin in plasma, applicable to both LC-MS/MS and immunoassay platforms, with platform-specific considerations at each stage.
Bioanalytical Method Validation Workflow
Concluding Remarks
Both LC-MS/MS and immunoassays are viable options for the quantification of desmopressin in human plasma. The choice of method will depend on the specific requirements of the study.
-
LC-MS/MS offers superior selectivity and sensitivity, making it the preferred method for regulatory submissions and studies requiring low detection limits and high accuracy. The detailed validation data available for LC-MS/MS methods provide a high degree of confidence in the results.
-
Immunoassays , such as ELISA, can be a cost-effective and high-throughput alternative, particularly for large sample sets. However, the availability of comprehensive public validation data for commercial kits can be limited, and researchers may need to perform more extensive in-house validation to ensure the method meets the specific requirements of their study. Potential cross-reactivity with structurally similar molecules is also a consideration for immunoassays.
Ultimately, a thorough evaluation of the study's objectives, regulatory requirements, and available resources will guide the selection of the most appropriate and robust bioanalytical method for desmopressin quantification.
References
- 1. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. celerion.com [celerion.com]
Comparative Analysis of Desmopressin Acetate and Vasopressin on Renal Water Reabsorption
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of desmopressin (B549326) acetate (B1210297) and endogenous vasopressin, focusing on their effects on renal water reabsorption. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a thorough examination of their mechanisms of action, pharmacokinetics, and clinical effects, supported by experimental data and detailed protocols.
Introduction
Vasopressin, also known as antidiuretic hormone (ADH), is a nonapeptide hormone primarily responsible for regulating the body's water balance.[1][2] It exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) distributed throughout the body. In the kidney, vasopressin binds to the V2 receptor in the principal cells of the collecting ducts, initiating a signaling cascade that leads to increased water reabsorption.[1][3]
Desmopressin acetate is a synthetic analogue of vasopressin designed to have a more selective and prolonged antidiuretic effect with minimal vasopressor activity.[4] This selectivity is achieved through key structural modifications: deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8. These changes make desmopressin more resistant to enzymatic degradation and enhance its affinity for the V2 receptor over the V1a receptor.
This guide will delve into a comparative analysis of these two compounds, providing quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: A Comparative Overview
Both vasopressin and desmopressin acetate promote renal water reabsorption by activating the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor located on the basolateral membrane of renal collecting duct cells.[5] Activation of the V2R triggers a downstream signaling cascade that culminates in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water permeability.
Signaling Pathway
The binding of both agonists to the V2 receptor initiates the following sequence of events:
-
G-protein Activation: The agonist-receptor complex activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.
-
AQP2 Phosphorylation and Translocation: PKA phosphorylates serine residues on AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane.[6]
This insertion of AQP2 channels creates a pathway for water to move from the tubular fluid back into the bloodstream, following the osmotic gradient.
Quantitative Comparison
The primary differences between desmopressin and vasopressin lie in their receptor selectivity, potency, and pharmacokinetic profiles.
Receptor Binding Affinity and Potency
Desmopressin exhibits a significantly higher selectivity for the V2 receptor compared to the V1a receptor, which is responsible for vasopressor effects. This selectivity translates to a much more favorable antidiuretic-to-vasopressor activity ratio.
| Parameter | Desmopressin Acetate | Vasopressin | Reference(s) |
| V2 Receptor Binding Affinity (Ki) | 65.9 nM | ~1.2 - 1.36 nM | [1][7] |
| V1b Receptor Binding Affinity (Ki) | 5.84 nM | Not specified | [1] |
| Antidiuretic:Vasopressor Ratio | 2000-4000:1 | 1:1 | [8] |
Note: Ki values are from different studies and may not be directly comparable. A lower Ki value indicates higher binding affinity.
Pharmacokinetic Properties
The structural modifications of desmopressin not only enhance its V2 receptor selectivity but also prolong its half-life compared to vasopressin.
| Parameter | Desmopressin Acetate (IV) | Vasopressin (IV) | Reference(s) |
| Half-life | 1.5 - 3.5 hours | 10 - 35 minutes | [1][2][8][9][10] |
| Volume of Distribution (Vd) | 26.5 L | 0.14 L/kg | [1][8] |
| Clearance | 7.6 L/h | Not specified | [8] |
| Protein Binding | Not specified | Not protein-bound | [1] |
Clinical Effects on Renal Water Reabsorption
Clinical studies have demonstrated the potent antidiuretic effects of desmopressin, leading to a significant increase in urine osmolality and a decrease in urine volume. While direct head-to-head comparative studies with vasopressin focusing on these parameters are limited, the prolonged duration of action of desmopressin is a key differentiator in clinical practice.
| Parameter | Desmopressin Acetate | Vasopressin | Reference(s) |
| Effect on Urine Osmolality | Significant increase | Increase | [11][12][13] |
| Effect on Urine Volume | Significant decrease | Decrease | [11][14] |
| Duration of Antidiuretic Action | 6 - 14 hours | 30 - 120 minutes | [2][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of desmopressin and vasopressin on renal water reabsorption.
Protocol 1: In Vitro Assessment of Aquaporin-2 Translocation by Immunofluorescence
Objective: To visualize the translocation of AQP2 to the plasma membrane in renal collecting duct cells following stimulation with desmopressin or vasopressin.
Materials:
-
Renal collecting duct cell line (e.g., mpkCCD, LLC-PK1) stably expressing AQP2
-
Cell culture medium and supplements
-
Desmopressin acetate and vasopressin stock solutions
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against AQP2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Culture AQP2-expressing renal cells on glass coverslips until they reach a confluent monolayer.
-
Stimulation: Treat the cells with a predetermined concentration of desmopressin or vasopressin (or vehicle control) for a specified time (e.g., 30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a confocal microscope. Analyze the subcellular localization of AQP2, quantifying the plasma membrane versus intracellular fluorescence intensity.
Protocol 2: Measurement of Urine Osmolality and Volume in Human Subjects
Objective: To quantify the in vivo antidiuretic effects of desmopressin and vasopressin by measuring changes in urine osmolality and volume.
Materials:
-
Human subjects (healthy volunteers or patients with central diabetes insipidus)
-
Desmopressin acetate or vasopressin for administration (e.g., intravenous, intranasal)
-
Standardized hydration protocol
-
Urine collection containers
-
Osmometer
-
Graduated cylinders for volume measurement
Procedure:
-
Subject Preparation: Subjects should follow a standardized diet and fluid intake protocol for a period before the study to ensure a consistent baseline hydration status.[16] Fluid restriction for 12-14 hours prior to the test may be required.[16][17]
-
Baseline Measurements: Collect a baseline urine sample to measure initial urine volume and osmolality.
-
Drug Administration: Administer a standardized dose of desmopressin or vasopressin to the subjects.
-
Timed Urine Collection: Collect all urine produced at specified time intervals (e.g., every 30-60 minutes) for a predetermined duration (e.g., 8-12 hours).[18]
-
Volume Measurement: At each time point, accurately measure the volume of the collected urine using a graduated cylinder.
-
Osmolality Measurement: Determine the osmolality of each urine sample using an osmometer, typically based on the principle of freezing point depression.[19]
-
Data Analysis: Plot the changes in urine volume and osmolality over time for each treatment group. Calculate parameters such as the maximum change in osmolality, the time to peak effect, and the total duration of the antidiuretic effect.
Conclusion
Desmopressin acetate and vasopressin are both potent regulators of renal water reabsorption, acting through the V2 receptor-mediated translocation of AQP2. However, desmopressin's structural modifications confer a significantly higher selectivity for the V2 receptor, a more favorable antidiuretic-to-vasopressor ratio, and a prolonged duration of action compared to endogenous vasopressin. These characteristics make desmopressin a more targeted and clinically manageable therapeutic agent for conditions requiring an antidiuretic effect without significant pressor activity. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other vasopressin analogues in both basic research and drug development settings.
References
- 1. Vasopressin: Its current role in anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Osmolality urine - series—Procedure: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. litfl.com [litfl.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Response to desmopressin as a function of urine osmolality in the treatment of monosymptomatic nocturnal enuresis: a double-blind prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DDAVP and urine osmolality in refractory enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Osmolality 24 Hour Urine - BCHS [bchsys.org]
- 15. researchgate.net [researchgate.net]
- 16. ucsfhealth.org [ucsfhealth.org]
- 17. Urine Osmolality Test: Purpose, Procedure, and Results [healthline.com]
- 18. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
A Comparative Guide to Desmopressin Acetate Delivery Methods: An In Vivo Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of various desmopressin (B549326) acetate (B1210297) delivery methods. Desmopressin, a synthetic analogue of the natural hormone vasopressin, is a cornerstone in the management of conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[1][2] Its efficacy is critically dependent on the method of administration, which influences its bioavailability, pharmacokinetics, and ultimately, its therapeutic effect. This document delves into the experimental data supporting different delivery routes, offering a clear comparison to aid in research and development.
Comparative Pharmacokinetics of Desmopressin Acetate
The choice of delivery method for desmopressin acetate significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key pharmacokinetic parameters for intravenous, intranasal, sublingual, and oral tablet formulations. Intravenous administration serves as the benchmark with 100% bioavailability.
| Parameter | Intravenous (IV) | Intranasal | Sublingual (ODT) | Oral (Tablet) |
| Absolute Bioavailability (%) | 100 | 3-5[3] | ~0.25[4] | 0.1-0.2[3] (0.16 vs. IV[5]) |
| Time to Maximum Concentration (Tmax) | Immediate | ~0.9 - 1.5 hours[6] | Not explicitly stated, but comparable PK profile to intranasal at adjusted doses[7] | ~1.1 - 1.5 hours[5][8] |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent; 240 µg SL comparable to 20 µg IN[7] | Dose-dependent; significantly decreased with food[9] |
| Terminal Half-life (t½) | ~2.8 hours[10][11] | Biphasic: 7.8 and 75.5 minutes[6] | Not explicitly stated | Not explicitly stated, but likely similar to IV once absorbed |
Note: ODT stands for Orally Disintegrating Tablet. Bioavailability of the ODT is higher than the conventional oral tablet.[4]
In Vivo Efficacy Comparison
The clinical efficacy of desmopressin is directly related to its pharmacokinetic profile. The following table provides a comparative overview of the efficacy of different delivery methods in key therapeutic areas.
| Indication | Intravenous (IV) / Subcutaneous (SC) | Intranasal | Sublingual (ODT) | Oral (Tablet) |
| Central Diabetes Insipidus | High efficacy, rapid onset. Used for initial management and in patients unable to take other forms.[1] | Effective for maintenance therapy. Dose is approximately 10 times that of IV injection.[11][12] | Effective, with improved patient preference, especially in children.[9] | Effective for maintenance, but requires significantly higher doses than intranasal or IV routes.[13] |
| Nocturnal Enuresis | Not typically used. | Historically a standard treatment, but concerns about dose variability and hyponatremia exist.[11] | Increasingly preferred due to ease of use and more consistent absorption compared to tablets.[3] | Effective and a common treatment option.[8][14] |
| Hemophilia A & von Willebrand Disease | Standard of care for pre-surgical prophylaxis and treatment of bleeding episodes (0.3 µg/kg).[2] | Used for milder cases and home treatment.[4] | Not typically used for hemostatic indications due to lower bioavailability. | Not practical for hemostatic indications as very high doses would be required.[4] |
Experimental Protocols
Measurement of Antidiuretic Activity (Desmopressin Challenge Test)
This test assesses the antidiuretic response to desmopressin by measuring the kidney's ability to concentrate urine.
Protocol:
-
Baseline Measurement: A baseline urine sample is collected to measure initial urine osmolality. Serum electrolytes, particularly sodium, are also measured.[4]
-
Hydration Status: The patient should be in a state of normal hydration before the test begins.[4]
-
Desmopressin Administration: Desmopressin is administered via the desired route (e.g., intravenous, intranasal, oral).
-
Urine Collection: Urine samples are collected at specific intervals post-administration, typically at 2 and 4 hours. Some protocols may extend collection to 8-12 hours.[4]
-
Analysis: The osmolality of the collected urine samples is measured. A significant increase in urine osmolality from baseline indicates a positive antidiuretic response.
-
Safety Monitoring: Patients are monitored for signs of hyponatremia (low sodium levels), a potential side effect of desmopressin.[4]
Pharmacokinetic Study Protocol
Pharmacokinetic studies are essential to determine the ADME properties of a drug following different administration routes.
Protocol:
-
Subject Recruitment: Healthy volunteers are typically enrolled in the study.
-
Drug Administration: A single dose of desmopressin is administered via a specific route (e.g., oral tablet, sublingual film, nasal spray). For oral formulations, administration is often done under fasting and fed conditions to assess food effects.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), and then at multiple time points up to 12 or 24 hours post-dose.[9][15][16]
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of desmopressin is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay.[7][9]
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data.
Mechanism of Action: V2 Receptor Signaling Pathway
Desmopressin exerts its antidiuretic effect by selectively binding to vasopressin V2 receptors, which are G-protein coupled receptors located on the basolateral membrane of the collecting ducts in the kidneys.[1][12] This binding initiates a signaling cascade that ultimately leads to increased water reabsorption.
Conclusion
The choice of desmopressin acetate delivery method is a critical determinant of its therapeutic success. While intravenous administration provides the most predictable and complete bioavailability, less invasive routes such as intranasal, sublingual, and oral formulations offer greater convenience for chronic management. The orally disintegrating tablet (ODT) presents a notable advancement over the conventional tablet with its enhanced bioavailability. However, for indications requiring rapid and high concentrations of the drug, such as in bleeding disorders, parenteral administration remains the gold standard. The information and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in the ongoing effort to optimize desmopressin therapy.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Plasma pharmacokinetics of desmopressin following sublingual administration: an exploratory dose-escalation study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety profile of desmopressin oral tablet formulations in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. products.sanofi.us [products.sanofi.us]
- 12. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 13. A bioequivalence study of two oral desmopressin tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmascience.com [pharmascience.com]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 16. Frontiers | Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population [frontiersin.org]
A Comparative Guide to Desmopressin Quantification: Cross-Validation of HPLC and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
Desmopressin (B549326), a synthetic analogue of the natural hormone vasopressin, is a critical therapeutic peptide for conditions such as diabetes insipidus and certain bleeding disorders. Accurate quantification of desmopressin in both pharmaceutical formulations and biological matrices is paramount for ensuring its safety, efficacy, and for conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by a compilation of experimental data from various studies, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for desmopressin quantification hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for quality control of pharmaceutical products, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis in complex matrices like human plasma.[1]
The following tables summarize the key performance characteristics of both methods as reported in various scientific publications.
Table 1: Performance Characteristics of HPLC Methods for Desmopressin Quantification
| Parameter | Reported Range/Value | Matrix | Reference |
| Linearity Range | 0.5 - 100 µg/mL | In vitro release media | [2][3][4] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | In vitro release media | [2][3][4] |
| Limit of Detection (LOD) | 0.05 µg/mL | In vitro release media | [2][3][4] |
| Accuracy (% Recovery) | 100 ± 5% | Not Specified | [3] |
| Precision (% RSD) | < 4.2% (Intra- and Inter-day) | Not Specified | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Desmopressin Quantification
| Parameter | Reported Range/Value | Matrix | Reference |
| Linearity Range | 60 - 3200 pg/mL | Human Plasma | [1][5] |
| 0.25 - 40.00 pg/mL | Human Plasma | [6] | |
| 20 - 2000 pg/mL | Blood | [7] | |
| Limit of Quantification (LOQ) | 60 pg/mL | Human Plasma | [5] |
| 1 pg/mL | Rat Plasma | ||
| 0.25 pg/mL | Human Plasma | [6] | |
| Limit of Detection (LOD) | 50 pg/mL | Human Plasma | [8] |
| Accuracy (% of Nominal) | 89.2% to 111.8% | Human Plasma | [1][5] |
| Precision (% RSD) | < 9.3% (Between- and Within-run) | Human Plasma | [1][5] |
As the data illustrates, LC-MS/MS methods achieve significantly lower limits of quantification, often in the picogram per milliliter range, which is essential for pharmacokinetic studies where plasma concentrations of desmopressin are very low.[9] In contrast, HPLC-UV methods are typically less sensitive, with quantification limits in the microgram per milliliter range, making them better suited for analyzing more concentrated samples such as pharmaceutical dosage forms.[2][3]
Experimental Workflows and Methodologies
The successful implementation of either HPLC or LC-MS/MS for desmopressin quantification relies on a well-defined experimental workflow, from sample preparation to data acquisition. The diagram below illustrates a typical cross-validation workflow for comparing these two analytical methods.
Detailed Experimental Protocols
The following are representative protocols for the quantification of desmopressin using HPLC and LC-MS/MS, compiled from the methodologies reported in the cited literature.
Representative HPLC-UV Method Protocol
This protocol is based on methods developed for the determination of desmopressin in in vitro release media from nanoparticle formulations.[2][3][4]
-
Chromatographic System:
-
Column: Chromolith® Performance RP-18e (150 x 4.6 mm; 5 µm).[2][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (25:75, v/v). The aqueous phase contains 0.1% v/v trifluoroacetic acid (TFA) to achieve a pH of 2.5.[2][3]
-
Injection Volume: Not specified, typically 10-100 µL.
-
-
Sample Preparation:
-
Method Validation:
Representative LC-MS/MS Method Protocol
This protocol is representative of methods used for the quantification of desmopressin in human plasma.[1][5][9]
-
Chromatographic System (UPLC):
-
Column: A reversed-phase column suitable for peptide analysis (e.g., C18, 1.7-1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute desmopressin, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry System:
-
Ionization: Positive ion electrospray ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: For desmopressin, the doubly charged precursor ion [M+2H]²⁺ at m/z 535.3-535.5 is often monitored, with product ions such as m/z 328.0, m/z 120.0, and m/z 214.0 being used for quantification and confirmation.[8]
-
Internal Standard: A stable isotope-labeled desmopressin (e.g., desmopressin-d8) is highly recommended to correct for matrix effects and variability in extraction and ionization.[9]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Due to the complexity of plasma, a sample clean-up and concentration step is necessary. Weak cation exchange (WCX) SPE cartridges are commonly used.[9]
-
Procedure: Plasma samples (e.g., 200 µL) are pre-treated, loaded onto the conditioned and equilibrated SPE cartridge, washed to remove interferences, and then the analyte is eluted. The eluate is then evaporated to dryness and reconstituted in the initial mobile phase.[6][9]
-
Conclusion
The cross-validation of analytical methods for desmopressin quantification reveals a clear distinction in their optimal applications.
-
HPLC-UV is a reliable, cost-effective, and robust method that is well-suited for the routine quality control of desmopressin in pharmaceutical preparations, where concentrations are relatively high.[10] Its simplicity and accessibility make it a valuable tool in manufacturing and formulation development.
-
LC-MS/MS is the superior technique for bioanalytical applications, offering the high sensitivity and selectivity required to quantify the low concentrations of desmopressin typically found in biological fluids like plasma.[5] Despite the higher complexity and cost, its performance is indispensable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the sample matrix, the expected concentration range of desmopressin, and the regulatory guidelines that must be followed.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the content of desmopressin in pharmaceutical preparations by HPLC and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the bioequivalence of two different oral desmopressin formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of different oral desmopressin (B549326) formulations, supported by experimental data. Desmopressin, a synthetic analogue of the natural hormone vasopressin, is a crucial medication for managing conditions like central diabetes insipidus and primary nocturnal enuresis. The development of various oral formulations, such as tablets and oral lyophilisates, necessitates rigorous bioequivalence assessment to ensure comparable efficacy and safety profiles.
Quantitative Analysis of Bioequivalence
Bioequivalence between a test (T) and a reference (R) formulation is established by comparing their pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The following tables summarize data from a key study assessing the bioequivalence of two oral desmopressin tablet formulations.
Table 1: Pharmacokinetic Parameters for Two Oral Desmopressin Tablet Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| AUC (0-t) (pg·h/mL) | 105.7 ± 44.2 | 107.5 ± 50.8 |
| AUC (0-inf) (pg·h/mL) | 114.8 ± 47.9 | 114.1 ± 54.1 |
| Cmax (pg/mL) | 22.1 ± 8.5 | 22.9 ± 9.7 |
| Tmax (h) | 1.1 ± 0.6 | 1.2 ± 0.7 |
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax.
Table 2: Statistical Comparison of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Acceptance Range |
| AUC (0-t) | 1.00 | 0.87 - 1.14 | 0.80 - 1.25 |
| AUC (0-inf) | 1.03 | 0.92 - 1.15 | 0.80 - 1.25 |
| Cmax | 0.97 | 0.87 - 1.08 | 0.80 - 1.25 |
The results from this study demonstrate that the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the two formulations fall within the standard bioequivalence acceptance range of 80% to 125%.[1][2][3][4] This indicates that the rate and extent of absorption of desmopressin from the test tablet are comparable to the reference tablet.[1][2][3][4]
Another study comparing a 120 µg desmopressin oral lyophilisate with a 200 µg tablet in children found no significant difference in plasma concentrations at 1, 2, and 6 hours post-dosing, even with concomitant food intake.[5] This suggests that the lower dose of the oral lyophilisate formulation provides comparable plasma levels to the higher dose tablet, highlighting its potentially higher bioavailability.[5][6]
Experimental Protocols
The assessment of bioequivalence for oral desmopressin formulations typically follows a standardized experimental protocol, as outlined below.
Study Design
A randomized, two-period, two-sequence, crossover study design is commonly employed.[1][2][3][4] This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Participants: Healthy adult volunteers are typically recruited. The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences if they exist. For instance, one study enrolled sixty healthy volunteers.[1][2][3]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).
-
Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated from the body before the second period begins. A washout period of at least 7 days is common for desmopressin studies.[1][2][3]
Drug Administration and Sample Collection
-
Dosing: Subjects receive a single oral dose of the test and reference formulations. For example, a single oral dose of 400 µg of desmopressin acetate (B1210297) has been used in studies.[1][2][3]
-
Fasting/Fed Conditions: Studies are often conducted under fasting conditions to minimize the effect of food on drug absorption.[7] However, studies may also investigate the effect of food on the pharmacokinetics of different formulations.[5][8]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile. Sampling may continue for up to 12-14 hours post-dose.[1][7]
Pharmacokinetic Analysis
-
Bioanalytical Method: A validated and sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to measure desmopressin concentrations in plasma samples.[7]
-
Parameter Calculation: The key pharmacokinetic parameters (AUC and Cmax) are calculated from the plasma concentration-time data for each subject and each formulation.
-
Statistical Analysis: The log-transformed AUC and Cmax data are analyzed using an analysis of variance (ANOVA) to determine the geometric mean ratios and 90% confidence intervals.[1][2][3][4]
Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of action of desmopressin, the following diagrams are provided.
Caption: Experimental workflow for a typical two-way crossover bioequivalence study.
Caption: Simplified signaling pathway of desmopressin in renal collecting duct cells.[9][10][11]
Conclusion
The presented data and experimental protocols provide a framework for assessing the bioequivalence of different oral desmopressin formulations. The evidence suggests that different oral formulations, such as tablets and oral lyophilisates, can be bioequivalent, although dosage adjustments may be necessary to account for differences in bioavailability. Rigorous adherence to established bioequivalence study guidelines is essential to ensure the therapeutic equivalence of generic and new formulations of desmopressin.
References
- 1. A bioequivalence study of two oral desmopressin tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bioequivalence Study of Two Oral Desmopressin Tablet Formulations | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics of desmopressin administered as tablet and oral lyophilisate formulation in children with monosymptomatic nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pharmacokinetics and safety profile of desmopressin oral tablet formulations in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medirequests.com [medirequests.com]
- 9. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
A Comparative Guide to the In Vitro Effects of Desmopressin and its Analogues on V2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of desmopressin (B549326) and its analogues in activating the vasopressin V2 receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the potency, efficacy, and selectivity of these compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of V2 receptor pharmacology and the development of related therapeutics.
Introduction to V2 Receptor Agonists
The vasopressin V2 receptor, a Gs protein-coupled receptor, is a key regulator of water homeostasis in the body. Its activation in the renal collecting ducts leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption.[1] Arginine vasopressin (AVP) is the endogenous ligand for the V2 receptor, but it also activates V1a and V1b receptors, leading to vasoconstrictive and other effects.[2] Desmopressin (dDAVP), a synthetic analogue of AVP, exhibits high selectivity for the V2 receptor, making it a cornerstone therapy for conditions like central diabetes insipidus.[1][2] Structural modifications to the AVP peptide have yielded a range of analogues with varying affinities, potencies, and selectivities for the V2 receptor, driving research into more targeted and effective therapeutics.[3]
Quantitative Comparison of V2 Receptor Agonists
The following tables summarize the in vitro pharmacological properties of desmopressin and its key analogues at the V2 receptor. The data, compiled from various studies, includes binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) for cAMP accumulation, the primary second messenger of V2 receptor activation.
Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity and Functional Potency of V2 Receptor Agonists
| Compound | V2 Receptor Ki (nM) | V2 Receptor EC50 (nM) for cAMP Accumulation | V1a Receptor Ki (nM) | Selectivity (V1a Ki / V2 Ki) |
| Arginine Vasopressin (AVP) | ~0.4 - 1.2 | ~0.2 - 2.0 | ~1.7 | ~1.4 - 4.25 |
| Desmopressin (dDAVP) | ~0.3 - 1.0 | ~0.1 - 1.0 | >250 | >250 |
| [V4Q5]dDAVP | Not explicitly reported, but shown to be a potent V2R agonist | Not explicitly reported, but demonstrated antiproliferative effects via V2R | Not reported | Not reported |
| Selepressin | Low affinity | Not applicable (V1a selective) | Potent V1a agonist | Not applicable (V1a selective) |
| Terlipressin | Moderate affinity | Not reported | High affinity | Low |
Data compiled from multiple sources.[4][5]
Table 2: Functional Efficacy of Selected V2 Receptor Agonists
| Compound | Emax (% of AVP response) for cAMP Accumulation |
| Arginine Vasopressin (AVP) | 100% |
| Desmopressin (dDAVP) | ~100% (Full agonist) |
| Vasopressin Dimer (VP)2 | ~100% |
| dVDAVP Dimer | ~100% |
Data for dimers extracted from a specific study and may not be directly comparable to monomeric compounds from other studies.
Signaling Pathways and Experimental Workflows
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist initiates a well-defined signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the desired physiological response, such as the insertion of aquaporin-2 channels into the cell membrane.
Caption: V2 Receptor Signaling Pathway.
Experimental Workflow for V2 Receptor Activation Assays
The in vitro characterization of desmopressin and its analogues typically involves a series of standardized assays to determine their binding affinity, functional potency, and efficacy. The general workflow for these experiments is outlined below.
Caption: General Experimental Workflow.
Logical Comparison of Desmopressin Analogues
The development of desmopressin analogues aims to optimize their pharmacological properties. The key parameters for comparison include receptor selectivity, potency, and efficacy. An ideal therapeutic candidate would exhibit high selectivity for the V2 receptor to minimize off-target effects, high potency to allow for lower dosing, and appropriate efficacy for the desired therapeutic outcome.
Caption: Comparison of Analogue Properties.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of desmopressin and its analogues for the V2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand, typically [3H]-Arginine Vasopressin.
-
Unlabeled desmopressin or analogue (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled AVP).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of desmopressin and its analogues in activating the V2 receptor.
Materials:
-
Whole cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Desmopressin or analogue.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of desmopressin or its analogues to the wells. Include a vehicle control (basal level) and a positive control (e.g., a saturating concentration of AVP).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
β-Arrestin Recruitment Assay
Objective: To assess the ability of desmopressin and its analogues to promote the interaction between the V2 receptor and β-arrestin, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing the V2 receptor fused to a donor molecule (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP) for Bioluminescence Resonance Energy Transfer (BRET) assays. Alternatively, enzyme fragment complementation assays can be used.
-
Desmopressin or analogue.
-
Assay buffer and substrate for the specific detection technology (e.g., coelenterazine (B1669285) for BRET).
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Agonist Stimulation: Add varying concentrations of desmopressin or its analogues to the wells.
-
Incubate the plate at 37°C for a time course determined by the kinetics of β-arrestin recruitment to the V2 receptor.
-
Signal Detection: Add the substrate and measure the signal (e.g., the BRET ratio) using a plate reader capable of detecting the specific signals from the donor and acceptor molecules.
-
Data Analysis: Plot the change in the signal as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Conclusion
This guide provides a comparative overview of the in vitro effects of desmopressin and its analogues on V2 receptor activation. The presented data highlights the high potency and selectivity of desmopressin for the V2 receptor compared to the endogenous ligand, AVP. The ongoing development of novel analogues aims to further refine these properties for improved therapeutic outcomes. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in this field. A thorough understanding of the structure-activity relationships and the in vitro pharmacological profiles of these compounds is essential for the rational design of next-generation V2 receptor agonists.
References
- 1. droracle.ai [droracle.ai]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
validation of a spectrophotometric method for desmopressin determination
Spectrophotometric Determination of Desmopressin (B549326): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated spectrophotometric method for the determination of desmopressin with alternative analytical techniques. Experimental data and detailed protocols are presented to support the evaluation.
Desmopressin acetate (B1210297) (DPA), a synthetic analogue of the natural hormone vasopressin, is a crucial medication for treating conditions such as diabetes insipidus and certain bleeding disorders.[1][2] Accurate and reliable quantification of desmopressin in pharmaceutical formulations is paramount for ensuring its safety and efficacy. While various analytical methods exist, spectrophotometry offers a simple and cost-effective approach. This guide delves into the validation of a spectrophotometric method and compares its performance against other common analytical techniques like High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods for Desmopressin Determination
A comparative analysis of different analytical methods for desmopressin determination reveals distinct advantages and limitations for each. Spectrophotometric methods, particularly stability-indicating techniques, provide a viable option for routine analysis. However, for higher sensitivity and specificity, especially in complex matrices or for detecting low concentrations, chromatographic methods are often preferred.[3]
| Method Type | Method Details | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Key Findings & Limitations |
| Spectrophotometry | First Derivative | 1–14 | 0.304 | 0.920 | Simple, cost-effective, but can be non-specific and less sensitive.[1][3][4] |
| Derivative Ratio | 1–14 | 0.274 | 0.829 | Improved resolution over zero-order spectra.[1][4] | |
| Ratio Difference | 1–14 | 0.167 | 0.506 | Good linearity and sensitivity among the spectrophotometric methods.[1][4] | |
| Mean Centering | 1–14 | 0.248 | 0.751 | A computational method to resolve overlapping spectra.[1][4] | |
| Dual Wavelength | 1–14 | 0.199 | 0.604 | Corrects for interference from other components.[1][4] | |
| HPLC | HPLC-UV | 10-25 (LOQ) | 10 | 25 | Specific but may lack the sensitivity required for low-dose formulations like nasal sprays.[3][5] |
| HPLC-Fluorescence | 0.05-5 | 0.01 | 0.05 | Highly sensitive and specific, suitable for low-concentration formulations.[3] | |
| LC-MS | LC-MS | 0.05-0.6 | - | - | Very high sensitivity and selectivity, often used for bioanalytical samples.[5] |
Experimental Protocols
Spectrophotometric Method (Ratio Difference Method)
This method is based on the work of Kelani et al. (2022) and is suitable for the determination of desmopressin in the presence of its acid-induced degradation products.[1][2][4]
-
Instrumentation: A double beam UV-Visible spectrophotometer is required.
-
Reagents and Solutions:
-
Methanol (B129727) (HPLC grade)
-
Desmopressin Acetate (DPA) standard stock solution (100 µg/mL) prepared in methanol.
-
Working standard solutions prepared by appropriate dilution of the stock solution in methanol to achieve concentrations in the range of 1-14 µg/mL.
-
Acid degradation product solution: Prepared by refluxing a known concentration of DPA with 0.1 N HCl at 60°C for 6 hours.[2]
-
-
Procedure:
-
Record the zero-order absorption spectra of the standard DPA solutions and the acid-degradant solution in the range of 200-400 nm using methanol as a blank.
-
Divide the stored spectra of DPA by the spectrum of the acid-degradant solution (a concentration equivalent to 6 µg/mL of DPA is recommended).[2]
-
On the resulting ratio spectra, select two wavelengths (e.g., 225 nm and 277 nm) and calculate the difference in absorbance.
-
Construct a calibration curve by plotting the absorbance difference against the corresponding DPA concentration.
-
For sample analysis, prepare the sample solution in methanol and follow the same procedure to determine the concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) - UV Method
This is a general procedure based on common HPLC-UV methods for peptide analysis.[3]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 150x4.6mm, 5 µm), and an isocratic pump.[3]
-
Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase: A mixture of 0.1% TFA in water and acetonitrile (e.g., 75:25 v/v).[3]
-
Standard and sample solutions are prepared in the mobile phase.
-
-
Procedure:
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 220 nm.[3]
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Identify and quantify the desmopressin peak based on its retention time and peak area compared to the standard.
-
Method Validation Workflow & Comparison Logic
The following diagrams illustrate the typical workflow for validating an analytical method and the logical process for comparing different analytical techniques.
References
- 1. Comparative study of extension area based methods for spectrophotometric determination of desmopressin acetate in the presence of its acid-induced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of extension area based methods for spectrophotometric determination of desmopressin acetate in the presence of its acid-induced degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparative pharmacodynamics of desmopressin nasal sprays from different manufacturers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacodynamic profiles of desmopressin (B549326) nasal sprays from various manufacturers is critical for both clinical application and the development of new therapeutic agents. This guide provides an objective comparison of the performance of different desmopressin nasal sprays, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, exerts its effects primarily through the vasopressin V2 receptors, playing a crucial role in regulating water reabsorption in the kidneys and in the release of clotting factors.[1][2] While the active pharmaceutical ingredient is the same, variations in formulation, delivery device, and excipients among different manufacturers can potentially influence the pharmacodynamic response.
Antidiuretic Effects: A Head-to-Head Comparison
A key pharmacodynamic parameter for desmopressin is its antidiuretic effect, which can be quantified by measuring changes in urine osmolality and volume. A comparative study investigated the pharmacodynamics and bioavailability of two different desmopressin nasal spray preparations.
Experimental Data Summary:
| Pharmacodynamic Parameter | Test Preparation | Reference Preparation | Bioequivalence Assessment (90% Confidence Interval) |
| Area Under the Urine Osmolality-Time Curve (AUCosm) | Mean Ratio: 102.8% | - | 95.4% - 110.8% |
| Maximum Urine Osmolality | Similar to reference | Similar to test | Not explicitly stated |
| Urine Volume (Area Under the Time Curve) | Raised | - | Not explicitly stated |
Data sourced from a study involving 16 healthy, overhydrated male volunteers who received a 20 µg intranasal dose of each preparation.[3]
The results indicate that both the test and reference nasal sprays were equally effective in producing a rapid onset of antidiuretic activity with a reproducible magnitude of effect.[3] The area under the urine osmolality-time curve (AUCosm), a primary measure of the total antidiuretic effect, was similar for both products, meeting the criteria for bioequivalence.[3] Interestingly, while the bioavailability of the test preparation was higher, this did not directly correlate with a greater biological response in terms of urine osmolality.[3]
Hemostatic Effects: Factor VIII and von Willebrand Factor Response
Desmopressin is also utilized for its hemostatic effects, mediated by the release of Factor VIII (FVIII) and von Willebrand factor (vWF) from endothelial cells. While direct comparative studies between different nasal spray manufacturers on this parameter are limited, the established response to intranasal desmopressin provides a benchmark for performance.
Expected Pharmacodynamic Response to Intranasal Desmopressin:
| Parameter | Expected Response |
| Factor VIII Activity | Significant increase from baseline |
| von Willebrand Factor Antigen (vWF:Ag) | Significant increase from baseline |
| Ristocetin (B1679390) Cofactor Activity (vWF:RCo) | Significant increase from baseline |
Data synthesized from studies evaluating the hemostatic effects of intranasal desmopressin.[4]
Desmopressin Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Desmopressin V2 receptor signaling pathway in renal collecting duct cells.
Caption: General experimental workflow for a comparative pharmacodynamic study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are summaries of key experimental protocols.
Protocol for Assessment of Antidiuretic Activity:
-
Subject Population: Healthy, overhydrated male volunteers.[3]
-
Study Design: Randomized, crossover design.[3]
-
Dosage and Administration: A single 20 µg dose of desmopressin administered intranasally.[3]
-
Hydration Protocol: Subjects are overhydrated to suppress endogenous vasopressin secretion.[3]
-
Pharmacodynamic Measurements:
-
Data Analysis:
Protocol for Assessment of Hemostatic Activity:
-
Subject Population: Patients with mild hemophilia A or von Willebrand disease, or healthy volunteers.[4]
-
Study Design: Before-and-after trial or crossover design comparing different formulations or doses.[4]
-
Dosage and Administration: Intranasal administration of desmopressin (e.g., 150 µg in each nostril).[4]
-
Pharmacodynamic Measurements:
-
Data Analysis:
-
The absolute and relative increases in FVIII, vWF:Ag, and vWF:RCo from baseline are calculated and compared between different preparations or with a reference standard.[4]
-
Conclusion
The available evidence from a direct comparative study suggests that different desmopressin nasal spray preparations can be pharmacodynamically equivalent in their antidiuretic effects.[3] However, the lack of multiple head-to-head studies comparing a wider range of manufacturers necessitates a careful evaluation of individual product data. For drug development professionals, these findings underscore the importance of considering formulation and delivery systems, as they can influence bioavailability, even if the ultimate pharmacodynamic effect on surrogate markers like urine osmolality appears comparable.[3] Researchers should continue to conduct direct comparative studies to provide a more comprehensive understanding of the interchangeability and optimal use of desmopressin nasal sprays from various manufacturers.
References
- 1. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal and intravenous administration of desmopressin: effect on F VIII/vWF, pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bioequivalence Study of Two Oral Desmopressin Tablet Formulations | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Desmopressin's Binding Affinity for V1a and Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of desmopressin (B549326) for the vasopressin V1a receptor (V1aR) and the oxytocin (B344502) receptor (OTR). Desmopressin, a synthetic analogue of the natural hormone vasopressin, is a potent and selective agonist for the vasopressin V2 receptor (V2R), with significantly lower affinity for other related receptors.[1][2][3] This analysis synthesizes available experimental data to quantify this selectivity and provides detailed methodologies for the assessment of receptor binding.
Quantitative Binding Affinity
The following table summarizes the binding affinity of desmopressin for the human V1a and oxytocin receptors. The data are presented as Ki (inhibition constant), which represents the concentration of desmopressin required to occupy 50% of the receptors in a competition binding assay. A higher Ki value indicates lower binding affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| Desmopressin | Oxytocin Receptor (OTR) | Human | ~141 | (Kim et al., 2003) |
| Desmopressin | Vasopressin V1a Receptor (V1aR) | Human | Data not consistently reported, but significantly higher than for V2R | |
| Oxytocin | Oxytocin Receptor (OTR) | Human | ~1-10 | (Various sources) |
| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor (V1aR) | Human | ~1-5 | (Various sources) |
Note: While desmopressin is known to have negligible pressor (V1a-mediated) and uterotonic (OTR-mediated) activity, precise and consistently reported Ki values for its binding to the human V1a receptor are scarce in the reviewed literature.[1] Its high selectivity for the V2 receptor is the basis for its clinical use as an antidiuretic.[3][4]
Signaling Pathways
Both the V1a and oxytocin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[5] Upon agonist binding, these receptors activate a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Experimental Protocols
The determination of binding affinity (Ki) for desmopressin at V1a and oxytocin receptors is typically performed using a competitive radioligand binding assay.
Principle
This assay measures the ability of an unlabeled compound (desmopressin) to compete with a radiolabeled ligand of known high affinity and specificity for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology: Competition Radioligand Binding Assay
1. Membrane Preparation:
-
Source: Use cell lines stably expressing the human V1a or oxytocin receptor, or tissue homogenates known to be rich in these receptors (e.g., liver for V1a, uterine smooth muscle for OTR).
-
Homogenization: Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Assay Procedure:
-
Radioligands:
- For V1a Receptor: Use a high-affinity radiolabeled antagonist such as [³H]-SR49059 or a suitable radioiodinated linear antagonist.
- For Oxytocin Receptor: Use a high-affinity radiolabeled antagonist like [³H]-atosiban or a radioiodinated ornithine vasotocin (B1584283) analog.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Incubation: In a 96-well plate, combine:
- A fixed concentration of the radioligand (typically at or near its Kd value).
- A range of concentrations of unlabeled desmopressin.
- A constant amount of the membrane preparation.
-
Controls:
- Total Binding: Wells containing only the radioligand and membrane preparation.
- Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known unlabeled ligand for the respective receptor to saturate all specific binding sites.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of desmopressin.
-
IC50 Determination: Plot the specific binding as a function of the logarithm of the desmopressin concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desmopressin - Wikipedia [en.wikipedia.org]
- 4. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Desmopressin Formulations for Central Diabetes Insipidus: Tablet vs. Intranasal Spray
For Immediate Release
[City, State] – December 21, 2025 – In the management of central diabetes insipidus (CDI), a condition characterized by excessive thirst and the excretion of large volumes of dilute urine, desmopressin (B549326) acetate (B1210297) remains the cornerstone of therapy. As a synthetic analogue of the natural antidiuretic hormone vasopressin, desmopressin is available in various formulations, most notably as an oral tablet and an intranasal spray. This guide provides a comprehensive comparative study of these two formulations, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance, supported by experimental data and detailed methodologies.
Central diabetes insipidus arises from a deficiency of arginine vasopressin (AVP), leading to the inability of the kidneys to concentrate urine. Desmopressin selectively targets the vasopressin V2 receptors in the renal collecting ducts, promoting water reabsorption and thereby reducing urine output. While both oral and intranasal formulations of desmopressin have demonstrated efficacy, their pharmacokinetic and pharmacodynamic profiles, as well as patient convenience and preference, present key differences that are critical for clinical and research applications.
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative studies of desmopressin tablets and intranasal spray in the treatment of central diabetes insipidus.
Table 1: Efficacy and Pharmacodynamic Parameters
| Parameter | Desmopressin Tablet | Desmopressin Intranasal Spray | Citation(s) |
| Mean Reduction in 24-hour Urine Volume | Similar to intranasal spray after dose titration | Effective in reducing polyuria | [1] |
| Urine Osmolality | Increased to within normal range | Increased to within normal range | [1] |
| Onset of Antidiuretic Action | Approximately 1 hour | Generally more rapid than tablets | [2] |
| Duration of Antidiuretic Action | Dose-dependent, can last up to 12 hours with higher doses | Generally longer duration of action in a significant percentage of cases | [2][3] |
Table 2: Pharmacokinetic and Dosing Parameters
| Parameter | Desmopressin Tablet | Desmopressin Intranasal Spray | Citation(s) |
| Bioavailability | ~0.16% | ~3-5% | [2] |
| Time to Maximum Plasma Concentration (Tmax) | 0.9 - 1.5 hours | 0.9 - 1.5 hours | [2] |
| Dose-Equivalence Ratio (Intranasal:Oral) | 1:18 to 1:24 | - | [1][3] |
| Common Starting Dose (Adult CDI) | 0.05 mg twice daily, titrated up to 1.2 mg daily in divided doses | 10-40 mcg daily, as a single dose or in divided doses | [4] |
Table 3: Patient-Reported Outcomes and Adverse Effects
| Parameter | Desmopressin Tablet | Desmopressin Intranasal Spray | Citation(s) |
| Patient Preference | Often preferred for ease of administration and convenience | - | [3] |
| Common Adverse Effects | Headache | Dyspnea (shortness of breath) | [3][5] |
| Risk of Hyponatremia | Lower risk compared to intranasal formulations | Higher risk, especially with incorrect administration | [5] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of desmopressin tablets and intranasal spray for central diabetes insipidus.
Pivotal Comparative Efficacy and Safety Study Protocol
This section outlines a typical experimental design for a multicenter, open-label, dose-titration study to compare the efficacy and safety of desmopressin tablets with the intranasal spray in patients with CDI.
1. Patient Selection Criteria:
-
Inclusion Criteria:
-
Male or female patients aged 6 years and older.
-
Confirmed diagnosis of central diabetes insipidus.[6]
-
Currently receiving stable maintenance therapy with intranasal desmopressin.
-
24-hour urine output of > 2 liters without treatment.
-
Ability to provide informed consent (or assent from pediatric patients and consent from a legal guardian).
-
-
Exclusion Criteria:
-
Nephrogenic diabetes insipidus.[7]
-
History of habitual or psychogenic polydipsia.
-
Known hypersensitivity to desmopressin or any of the excipients.
-
Conditions that could interfere with intranasal drug absorption (e.g., severe nasal congestion, atrophic rhinitis).[4]
-
Significant renal impairment.
-
Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion.
-
2. Study Design:
This is typically a before-and-after clinical trial or a crossover study design.
-
Screening and Baseline Phase (Intranasal Treatment):
-
Eligible patients are admitted to a clinical research unit.
-
Continue their stable dose of intranasal desmopressin for a 24-48 hour observation period.
-
Baseline measurements are collected, including 24-hour urine volume, urine osmolality, plasma osmolality, and serum sodium concentration.
-
-
Treatment Phase (Switch to Oral Tablets):
-
Intranasal desmopressin is discontinued.
-
Patients are initiated on a starting dose of oral desmopressin tablets (e.g., 0.05 mg twice daily).[4]
-
The oral dose is titrated over a period of up to 5 days to achieve optimal antidiuretic control, defined as a stable 24-hour urine volume within the normal range and stable plasma osmolality.[1]
-
Dose adjustments are based on regular monitoring of urine output, urine specific gravity, and patient's thirst.
-
-
Follow-up Phase:
-
Once a stable maintenance dose of the oral tablet is established, patients are discharged.
-
Follow-up visits are scheduled at regular intervals (e.g., 2 and 4 weeks) to monitor efficacy, safety, and patient-reported outcomes.
-
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change in mean 24-hour urine volume from baseline.
-
Proportion of patients with urine osmolality within the normal range.
-
-
Secondary Efficacy Endpoints:
-
Hourly diuresis rate.
-
Urine specific gravity.
-
Patient-reported outcomes on ease of use and preference.
-
-
Safety Endpoints:
-
Incidence of adverse events, particularly hyponatremia (low serum sodium).
-
Monitoring of vital signs, body weight, and clinical laboratory parameters.
-
4. Laboratory Methods:
-
24-Hour Urine Collection:
-
Patients are instructed to begin the collection at a specific time by first emptying their bladder and discarding that urine.[8]
-
All subsequent urine for the next 24 hours is collected in a provided container.[8]
-
The collection is completed by emptying the bladder for the last time at the 24-hour mark and adding it to the collection container.[9]
-
The total volume of the collected urine is measured.
-
-
Urine and Plasma Osmolality Measurement:
Mandatory Visualizations
Desmopressin V2 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of desmopressin at the cellular level in the renal collecting duct cells.
Caption: Desmopressin signaling pathway in a renal collecting duct cell.
Experimental Workflow for Comparative Study
The following diagram outlines the logical flow of a typical clinical trial comparing intranasal and oral desmopressin.
Caption: A typical experimental workflow for a desmopressin formulation comparison study.
References
- 1. Efficacy and safety of desmopressin orally disintegrating tablet in patients with central diabetes insipidus: results of a multicenter open-label dose-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmopressin Acetate Tablets, 0.1 mg and 0.2 mg [dailymed.nlm.nih.gov]
- 3. daru.tums.ac.ir [daru.tums.ac.ir]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Diagnosis and Management of Central Diabetes Insipidus in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Osmolality 24 Hour Urine - BCHS [bchsys.org]
- 10. testcatalog.org [testcatalog.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of Desmopressin Acetate Trihydrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Desmopressin acetate (B1210297) trihydrate is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before handling Desmopressin acetate trihydrate for disposal, it is imperative to conduct a thorough risk assessment and wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard lab coat will protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) is necessary.
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity of waste. All disposal must comply with federal, state, and local environmental regulations.[1][2]
A. Small Quantities:
For trace amounts or individual containers that have been fully used, disposal in the general refuse may be permissible.[1] However, it is crucial to first check with your institution's Environmental Health and Safety (EHS) department to ensure this practice aligns with local regulations.
B. Large Quantities:
For significant quantities of unused or expired this compound, incineration is the preferred and recommended method of disposal.[1] This should be carried out by a licensed chemical disposal company.
Step-by-Step Disposal Protocol for Large Quantities:
-
Segregation: Isolate the this compound waste from other chemical waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical and prevent leakage.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.
-
Storage: Store the labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and incineration.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[2]
-
Collection: Place the absorbed or collected material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.[1] Collect the cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Regulatory Compliance
The disposal of all pharmaceutical waste, including this compound, is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the generator of the waste (the laboratory) to ensure that it is managed and disposed of in compliance with all applicable federal, state, and local regulations.
| Regulatory Body | Key Regulations |
| EPA (Federal) | Resource Conservation and Recovery Act (RCRA) |
| State Agencies | May have more stringent regulations than federal laws.[3] |
| Local Ordinances | Specific requirements for waste disposal and management. |
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Desmopressin Acetate Trihydrate
For immediate reference, this guide provides essential safety and logistical information for laboratory professionals working with Desmopressin acetate (B1210297) trihydrate. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Desmopressin acetate trihydrate is a potent synthetic analogue of the natural pituitary hormone arginine vasopressin, requiring special handling precautions.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize exposure and mitigate risks.
Quantitative Safety Data
A clear understanding of the quantitative safety parameters is fundamental for a comprehensive risk assessment. The following table summarizes the key exposure limits and storage conditions for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.2 µg/m³ (calculated by Ferring) | [1] |
| Storage Temperature | 2-8°C | [1] |
| 15-30°C | [3] | |
| Not exceeding 25°C, preferably between 2° and 8° | [4] |
Note: The varying storage temperatures reported may depend on the specific formulation or manufacturer. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the recommended PPE for handling this compound, particularly in powder form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation.[5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[5] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not as primary protection for handling potent compounds.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[5][6] |
| Eye Protection | Safety Goggles or Glasses | Tightly fitting safety goggles are recommended to protect against dust and splashes.[1][7] |
| Body Protection | Disposable Coveralls | Materials like Tyvek® are recommended to protect against chemical splashes and dust.[5] |
| Protective Clothing | Chemically resistant materials and fabrics should be used.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures for receiving, storing, handling, and disposing of this compound in a research setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, original container in a designated, well-ventilated, and secure area.[1]
-
Maintain the recommended storage temperature (refer to the supplier's SDS) and protect from light and moisture.[1][4]
2. Handling - Weighing and Solution Preparation:
-
All handling of powdered this compound should be conducted within a containment device such as a fume hood or a glove box to avoid dust generation.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
For weighing, use a dedicated and calibrated analytical balance inside the containment unit.
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and responsible personnel.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Emergency Procedures
Spill Response:
-
In case of a spill, evacuate the area and prevent the generation of dust.[8]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]
-
For minor spills, carefully sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[8] Avoid using air hoses for cleaning.[8]
-
For major spills, alert the appropriate emergency response team.[8]
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Contaminated Materials: This includes used PPE (gloves, coveralls, etc.), weighing papers, pipette tips, and any other disposable materials that have come into contact with the compound.
-
Waste Collection: Place all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal company, following all local, state, and national regulations.[1]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. polypeptide.com [polypeptide.com]
- 2. medkoo.com [medkoo.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. uspnf.com [uspnf.com]
- 5. benchchem.com [benchchem.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
